(5-Amino-2-methylphenyl)methanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 157709. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(5-amino-2-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-2-3-8(9)4-7(6)5-10/h2-4,10H,5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPOTCGMVRSMDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60303286 | |
| Record name | (5-amino-2-methylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60303286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111437-10-6 | |
| Record name | (5-amino-2-methylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60303286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to (5-Amino-2-methylphenyl)methanol: Chemical Properties, Structure, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, structure, and key experimental methodologies related to (5-Amino-2-methylphenyl)methanol. This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules.
Core Chemical and Physical Properties
This compound, with the CAS number 111437-10-6, is a trifunctional aromatic compound. Its structure incorporates a benzene ring substituted with an amino group, a methyl group, and a hydroxymethyl group, which provide multiple reactive sites for chemical modifications.[1] This versatility makes it a crucial intermediate in various synthetic pathways.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO | [2] |
| Molecular Weight | 137.18 g/mol | [2] |
| CAS Number | 111437-10-6 | [3] |
| Appearance | Data not available | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Chemical Structure and Visualization
The structure of this compound consists of a benzene ring with three substituents: an amino group at position 5, a methyl group at position 2, and a hydroxymethyl group at position 1.
Caption: Chemical structure of this compound.
Experimental Protocols
Synthesis via Catalytic Hydrogenation
The most common and direct route for the synthesis of this compound is the selective reduction of the nitro group of (2-methyl-5-nitrophenyl)methanol. Catalytic hydrogenation is a highly efficient method for this transformation.[1]
Workflow for Synthesis:
Caption: Workflow for the synthesis of this compound.
Detailed Methodology:
-
Dissolution: In a suitable reaction vessel, dissolve (2-methyl-5-nitrophenyl)methanol in a solvent such as methanol.
-
Reagent Addition: Add an excess of a hydrogen donor, like ammonium formate, to the solution.
-
Catalyst Introduction: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) to the mixture. Raney nickel can also be utilized as a catalyst, often with hydrogen gas or other hydrogen donors like hydrazine hydrate.[1]
-
Reaction Monitoring: The reaction is typically rapid and can be monitored for completion using thin-layer chromatography (TLC).
-
Catalyst Removal: Upon completion, the heterogeneous catalyst is removed from the reaction mixture by filtration.
-
Product Isolation: The final product, this compound, is isolated by evaporating the solvent.
Purification by Recrystallization
Recrystallization is a standard technique for purifying solid organic compounds. The general principle involves dissolving the impure compound in a suitable hot solvent and allowing it to cool, whereupon the pure compound crystallizes out, leaving impurities in the solution.
General Recrystallization Workflow:
Caption: General workflow for purification by recrystallization.
Analytical Characterization
A variety of analytical techniques are employed to confirm the structure and purity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number, connectivity, and chemical environment of hydrogen atoms. The spectrum is expected to show characteristic signals for the aromatic protons (typically δ 6.5-7.5 ppm), the methyl group protons, the methylene protons of the hydroxymethyl group, and the protons of the amino and hydroxyl groups.[1]
-
-
Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule. Key expected absorptions include those for the O-H and N-H stretches of the hydroxyl and amino groups, respectively, as well as C-H stretches of the aromatic ring and the methyl/methylene groups.
-
Chromatographic Methods:
-
Thin-Layer Chromatography (TLC): Primarily used for monitoring the progress of chemical reactions.
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): Employed for assessing the purity of the compound.
-
-
Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Applications in Research and Drug Development
This compound serves as a key intermediate in the synthesis of more complex molecules with significant biological and material science applications.
-
Pharmaceutical Synthesis: It is a crucial component in the preparation of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, a significant intermediate in the synthesis of the anticancer drug Imatinib .[4]
-
Vitamin Chemistry: It is used as an intermediate in the synthesis of 8-Hydroxymethyl Riboflavin, which is an impurity of Riboflavin (Vitamin B2).[3]
-
Organic Synthesis: The presence of amino, hydroxyl, and methyl groups on the phenyl ring allows for its incorporation into a diverse range of molecular scaffolds, making it a subject of interest for developing novel synthetic methodologies and creating compound libraries for drug discovery.[4]
References
An In-depth Technical Guide on (5-Amino-2-methylphenyl)methanol
CAS Number: 111437-10-6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (5-Amino-2-methylphenyl)methanol, a key chemical intermediate with significant applications in pharmaceutical synthesis. This document details its chemical properties, synthesis, and its role as a crucial building block for important therapeutic agents. Particular focus is given to its derivative, N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, an intermediate in the manufacture of the anticancer drug Imatinib. This guide also explores the biological activities of its derivatives and the relevant signaling pathways.
Core Compound Properties
This compound is a trifunctional aromatic compound containing an amino group, a methyl group, and a hydroxymethyl group. These functional groups provide multiple reactive sites for the synthesis of more complex molecules.
| Property | Value |
| Molecular Formula | C₈H₁₁NO |
| Molecular Weight | 137.18 g/mol |
| CAS Number | 111437-10-6 |
| Appearance | Powder or liquid |
| Purity | Typically ≥97% |
Synthesis of this compound
The most direct synthetic route to this compound involves the reduction of the corresponding nitro compound, (2-methyl-5-nitrophenyl)methanol. This can be achieved through various established methods, including catalytic hydrogenation or chemical reduction.
Experimental Protocol: Catalytic Hydrogenation
Materials:
-
(2-methyl-5-nitrophenyl)methanol
-
Palladium on carbon (5% or 10% Pd/C)
-
Methanol (or other suitable solvent)
-
Hydrogen gas
-
Inert gas (e.g., Nitrogen or Argon)
-
Filtration agent (e.g., Celite)
Procedure:
-
In a hydrogenation vessel, add the Pd/C catalyst under an inert atmosphere.
-
Add methanol to wet the catalyst.
-
Dissolve (2-methyl-5-nitrophenyl)methanol in methanol and add it to the vessel.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, vent the hydrogen and purge with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography if necessary.
Experimental Protocol: Reduction with Stannous Chloride
Materials:
-
(2-methyl-5-nitrophenyl)methanol
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Ethyl acetate
-
2M Potassium hydroxide (KOH) solution
Procedure:
-
Dissolve (2-methyl-5-nitrophenyl)methanol in ethanol.
-
Add stannous chloride dihydrate to the solution.
-
The reaction can be conducted at room temperature or gently heated to accelerate the reaction. Ultrasonic irradiation has also been reported to promote this type of reduction.[1]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and a 2M KOH solution to remove tin salts.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.
Caption: General synthetic workflow for this compound.
Application in the Synthesis of Imatinib Intermediate
This compound is a crucial precursor for the synthesis of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, a key intermediate for the anticancer drug Imatinib.[2][3] Imatinib is a targeted therapy effective in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).
The synthesis of the Imatinib intermediate involves the reaction of this compound with other reagents to build the pyrimidine ring structure.
Biological Activities of Derivatives
While there is limited publicly available data on the biological activity of this compound itself, derivatives of its downstream product, N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, have been synthesized and evaluated for their antimicrobial and antioxidant properties.[2]
Antimicrobial and Antioxidant Activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine Derivatives
A study on novel derivatives of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine reported moderate antimicrobial activity against various bacterial and fungal strains and good antioxidant activity.
| Compound | Antimicrobial Activity (MIC µg/mL) | Antioxidant Activity (IC₅₀ µM) |
| Derivative 4b | Moderate activity reported | Good activity reported |
| Derivative 4c | Moderate activity reported | Good activity reported |
| Derivative 4e | Moderate activity reported | Not reported |
Note: Specific MIC and IC₅₀ values were not provided in the available abstract.
Experimental Protocol: DPPH Radical Scavenging Assay for Antioxidant Activity
The antioxidant activity of compounds can be evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[4][5][6][7]
Materials:
-
Test compounds
-
DPPH solution in methanol
-
Methanol
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in methanol.
-
Prepare a series of dilutions of the test compound.
-
In a microplate or cuvette, add a specific volume of the DPPH solution.
-
Add a specific volume of the test compound dilution to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
A control containing methanol instead of the test compound is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
Signaling Pathway: The Role of Imatinib
The significance of this compound as a building block is highlighted by its role in the synthesis of Imatinib. Imatinib is a tyrosine kinase inhibitor that specifically targets the BCR-ABL fusion protein, the hallmark of chronic myeloid leukemia (CML).[8][9][10][11][12]
The BCR-ABL oncoprotein is a constitutively active tyrosine kinase that drives the uncontrolled proliferation of cancer cells by phosphorylating a multitude of downstream substrates. This leads to the activation of several signaling pathways, including the Ras/MAPK, PI3K/Akt, and JAK/STAT pathways, which promote cell proliferation and survival.[9][12]
Imatinib binds to the ATP-binding site of the BCR-ABL kinase domain, preventing the phosphorylation of its substrates and thereby inhibiting the downstream signaling pathways that lead to cancer cell growth.[10][11][12]
Caption: Signaling pathway of BCR-ABL and the inhibitory action of Imatinib.
Conclusion
This compound is a valuable and versatile chemical intermediate. Its primary significance lies in its role as a key building block in the synthesis of complex pharmaceutical compounds, most notably the anticancer drug Imatinib. While direct biological data on the core molecule is limited, the demonstrated antimicrobial and antioxidant activities of its derivatives suggest a potential for broader applications in drug discovery. The well-understood mechanism of action of Imatinib highlights the critical importance of this synthetic precursor in the development of targeted cancer therapies. Further research into the biological properties of this compound and its simpler derivatives may unveil new therapeutic opportunities.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 111437-10-6 | Benchchem [benchchem.com]
- 4. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jfsh.tums.ac.ir [jfsh.tums.ac.ir]
- 6. mdpi.com [mdpi.com]
- 7. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Imatinib: Basic Results | Oncohema Key [oncohemakey.com]
- 11. researchgate.net [researchgate.net]
- 12. Bcr-Abl and Imatinib (STI571 or Gleevec) - Proteopedia, life in 3D [proteopedia.org]
(5-Amino-2-methylphenyl)methanol molecular weight and formula
An In-Depth Technical Guide to (5-Amino-2-methylphenyl)methanol
This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, including its molecular weight and formula. It also details a common experimental protocol for its synthesis and illustrates its key role as a chemical intermediate. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Chemical Identity and Properties
This compound, also known as 5-Amino-2-methylbenzyl alcohol, is an aromatic amino alcohol.[1] Its structural characteristics, featuring an amino group, a methyl group, and a hydroxymethyl group attached to a benzene ring, make it a versatile building block in organic synthesis.[2]
Quantitative Data Summary
The key molecular and physical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO | [1][3] |
| Molecular Weight | 137.18 g/mol | [1][3] |
| CAS Number | 111437-10-6 | [1][3][4] |
| Appearance | Light yellow solid | [1] |
| Solubility | Soluble in Dichloromethane, Ethyl Alcohol, Methanol | [1] |
Applications in Synthesis
This compound serves as a crucial intermediate in the synthesis of more complex molecules. Notably, it is a precursor in the production of 8-Hydroxymethyl Riboflavin, an impurity of Riboflavin (Vitamin B2).[1][2] Furthermore, it plays a significant role in the pharmaceutical industry as a key component in the preparation of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, an important intermediate for the synthesis of the anticancer drug Imatinib.[2]
Experimental Protocol: Synthesis of this compound
The most common and direct method for the synthesis of this compound is through the selective reduction of the nitro group of (2-methyl-5-nitrophenyl)methanol.[2] Below are two established protocols for this conversion.
Method 1: Catalytic Hydrogenation
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve (2-methyl-5-nitrophenyl)methanol in a solvent such as ethanol or methanol.
-
Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, typically Palladium on carbon (Pd/C).
-
Hydrogenation: Pressurize the vessel with hydrogen gas (H₂) to a specified pressure.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, carefully filter the mixture to remove the catalyst.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization if necessary.
Method 2: Chemical Reduction
-
Reaction Setup: Dissolve (2-methyl-5-nitrophenyl)methanol in a solvent, typically an acidic medium like concentrated hydrochloric acid.
-
Reductant Addition: Add a reducing agent, such as stannous chloride dihydrate (SnCl₂·2H₂O), portion-wise to the solution while stirring.
-
Reaction Conditions: The reaction is typically carried out at an elevated temperature (e.g., reflux) to ensure complete conversion.
-
Neutralization: After the reduction is complete, cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the product.
-
Extraction: Extract the product from the aqueous layer using a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be performed by column chromatography or recrystallization.
Logical Workflow: Synthetic Utility
The following diagram illustrates the logical workflow of this compound in a synthetic pathway, showcasing its formation and subsequent conversion to a key pharmaceutical intermediate.
Caption: Synthetic pathway of this compound.
References
In-Depth Technical Guide to the Spectroscopic Data of (5-Amino-2-methylphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (5-Amino-2-methylphenyl)methanol (CAS No. 111437-10-6), a key intermediate in the synthesis of various pharmaceutical compounds.[1] The document details predicted and experimental spectroscopic data, outlines relevant experimental protocols, and presents visual workflows for its synthesis and analysis.
Spectroscopic Data
The structural elucidation of this compound relies on several key spectroscopic techniques. The following tables summarize the expected and observed data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry.
Table 1: ¹H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (δ, ppm)[1] | Multiplicity[1] |
| Aromatic-H | 6.5 - 7.5 | Multiplet |
| -CH₂OH | ~4.5 | Singlet |
| -NH₂ | Variable | Broad Singlet |
| -CH₃ | ~2.2 | Singlet |
| -OH | Variable | Broad Singlet |
Table 2: ¹³C NMR Spectroscopic Data
Table 3: Infrared (IR) Spectroscopy Data
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H Stretch (Alcohol) | 3200-3600 (Broad) |
| N-H Stretch (Amine) | 3300-3500 |
| C-H Stretch (Aromatic) | 3000-3100 |
| C-H Stretch (Aliphatic) | 2850-3000 |
| C=C Stretch (Aromatic) | 1450-1600 |
| C-O Stretch (Alcohol) | 1000-1260 |
| C-N Stretch (Amine) | 1020-1250 |
Table 4: Mass Spectrometry Data
| Ion | m/z Ratio |
| [M]⁺ | 137.18 |
| [M-H]⁺ | 136.17 |
| [M-OH]⁺ | 120.17 |
| [M-CH₂OH]⁺ | 106.15 |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and data validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and proton/carbon environments of this compound.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of -2 to 12 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: spectral width of 0 to 220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Scan the sample over a typical range of 4000 to 400 cm⁻¹.
-
Acquire 16-32 scans for a good signal-to-noise ratio.
-
Collect a background spectrum of the empty sample compartment or pure KBr pellet to subtract from the sample spectrum.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or coupled with a chromatographic technique (e.g., GC-MS or LC-MS).
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate a mass spectrum.
Visualized Workflows
The following diagrams illustrate the synthetic pathway and the general workflow for spectroscopic analysis of this compound.
Caption: Synthesis of this compound.
Caption: General workflow for spectroscopic analysis.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of (5-Amino-2-methylphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (5-Amino-2-methylphenyl)methanol. This compound is a valuable building block in organic synthesis, notably as an intermediate in the preparation of pharmacologically significant molecules.[1] A thorough understanding of its spectral characteristics is crucial for its identification, purity assessment, and quality control in research and drug development.
Molecular Structure and Predicted NMR Data
This compound possesses a multifunctional aromatic ring, giving rise to a distinct NMR profile. The following tables summarize the predicted chemical shifts (δ) for the ¹H and ¹³C nuclei. These predictions are based on established principles of NMR spectroscopy and data from analogous compounds.[1]
Table 1: Predicted ¹H NMR Spectral Data for this compound [1]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| H3 | 6.5 - 7.5 | Multiplet |
| H4 | 6.5 - 7.5 | Multiplet |
| H6 | 6.5 - 7.5 | Multiplet |
| CH₂OH | ~4.5 | Singlet |
| CH₃ | ~2.2 | Singlet |
| NH₂ | Variable | Broad Singlet |
| OH | Variable | Broad Singlet |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 | 130-140 |
| C2 | 130-140 |
| C3 | 110-120 |
| C4 | 110-120 |
| C5 | 140-150 |
| C6 | 115-125 |
| CH₂OH | 60-70 |
| CH₃ | 15-25 |
Experimental Protocol for NMR Spectroscopy
The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra of aromatic compounds like this compound.
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent that dissolves the sample completely. Common choices for aromatic compounds include Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), and Deuterated Methanol (CD₃OD). The choice of solvent can influence the chemical shifts of labile protons (e.g., -OH and -NH₂).
-
Sample Concentration: Prepare a solution with a concentration of 5-25 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).
-
Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
Instrumental Parameters
The following are typical parameters for a 400 MHz or 500 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample.
For ¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: 1-5 seconds. A longer delay may be necessary for quantitative measurements.
-
Number of Scans: 8-16 scans are usually sufficient for a moderately concentrated sample.
-
Spectral Width: A sweep width of -2 to 12 ppm is generally adequate for most organic compounds.
For ¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) is standard for obtaining singlets for all carbon signals.
-
Acquisition Time: Approximately 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.
-
Spectral Width: A sweep width of 0 to 220 ppm is standard for most organic molecules.
Visualizations
The following diagrams illustrate the molecular structure and the logical workflow for NMR analysis.
Caption: Molecular structure of this compound.
Caption: Experimental workflow for NMR analysis.
References
Solubility of (5-Amino-2-methylphenyl)methanol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of (5-Amino-2-methylphenyl)methanol, a key intermediate in the synthesis of various organic molecules. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document provides a comprehensive overview of its predicted qualitative solubility based on its molecular structure. Furthermore, a detailed, standardized experimental protocol for the quantitative determination of its solubility in a range of common organic solvents is presented to enable researchers to generate precise and reproducible data. This guide also includes a visualization of the logical workflow for a known synthetic application of this compound, providing context for its importance in chemical synthesis.
Introduction
This compound (CAS No. 111437-10-6) is an aromatic amine containing both a primary amino group and a primary alcohol functional group. This bifunctional nature makes it a versatile building block in organic synthesis. A notable application is its role as an intermediate in the synthesis of riboflavin analogs, such as roseoflavin. Understanding the solubility of this compound in various organic solvents is critical for its effective use in synthesis, including reaction setup, purification, and formulation. Optimal solvent selection can significantly impact reaction kinetics, yield, and purity of the final product.
This guide aims to provide a foundational understanding of the solubility characteristics of this compound and to equip researchers with the methodology to determine these properties accurately.
Predicted Solubility Profile
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The hydroxyl and amino groups can form strong hydrogen bonds with the solvent molecules.[2][4] |
| Polar Aprotic | Acetone, Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | The polar nature of these solvents will interact favorably with the polar functional groups of the solute. Solubility is expected to be good in solvents like DMSO and DMF. |
| Nonpolar | Hexane, Toluene | Low | The nonpolar nature of these solvents will not effectively solvate the polar amino and hydroxyl groups of the compound.[1][2][3] |
| Halogenated | Dichloromethane | Moderate | Dichloromethane has a moderate polarity and can act as a hydrogen bond acceptor, leading to some degree of solubility. |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the gravimetric determination of the solubility of this compound. This method is a standard and reliable approach for generating quantitative solubility data.[6][7][8]
Materials and Apparatus
-
This compound (purity >98%)
-
Organic solvents (analytical grade): Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Hexane, Toluene
-
Analytical balance (readability ± 0.1 mg)
-
Thermostatic shaker or water bath
-
Centrifuge
-
Vials with screw caps (e.g., 10 mL)
-
Volumetric flasks and pipettes
-
Drying oven
-
Filtration apparatus (e.g., syringe filters, 0.45 µm)
Experimental Procedure
-
Sample Preparation: Accurately weigh an excess amount of this compound and place it into a series of vials.
-
Solvent Addition: Add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.
-
Equilibration: Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed pipette and immediately filter it through a syringe filter to remove any undissolved solid particles.
-
Solvent Evaporation: Transfer the filtered solution to a pre-weighed, dry vial. Evaporate the solvent completely using a gentle stream of nitrogen or by placing the vial in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound.
-
Mass Determination: Once the solvent is fully evaporated, reweigh the vial containing the dried solute.
Data Analysis and Calculation
The solubility (S) in grams per 100 mL of solvent can be calculated using the following formula:
S ( g/100 mL) = ( ( m_final - m_initial ) / V ) * 100
Where:
-
m_final is the final mass of the vial with the dried solute.
-
m_initial is the initial mass of the empty vial.
-
V is the volume of the filtered supernatant.
Visualization of a Synthetic Application
This compound is a precursor in the synthesis of riboflavin analogs. The following diagram illustrates a logical workflow for the synthesis of Roseoflavin from an 8-amino-8-demethyl-D-riboflavin intermediate, a process in which a methylated aminophenyl group, similar to that in the title compound, is key.[9]
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. quora.com [quora.com]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. Formation of roseoflavin from 8-amino- and 8-methylamino-8-demethyl-D-riboflavin - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of (5-Amino-2-methylphenyl)methanol from nitro compound
An In-depth Technical Guide to the Synthesis of (5-Amino-2-methylphenyl)methanol from Nitro Precursors
Abstract
This compound is a pivotal chemical intermediate, notably serving as a key building block in the synthesis of various pharmaceutical compounds, including the anti-cancer drug Imatinib.[1] Its trifunctional nature, featuring amino, methyl, and hydroxymethyl groups on a phenyl ring, makes it a versatile precursor for complex molecular architectures. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, starting from commercially available nitro compounds. We present a comparative analysis of common reduction methodologies, detailed experimental protocols, and logical workflows to assist researchers in selecting the optimal synthetic strategy.
Synthetic Strategies and Pathways
The synthesis of this compound predominantly involves the reduction of a nitro group on a suitably substituted benzene ring. The choice of the starting material dictates the overall synthetic route and the complexity of the required chemical transformations. The two most common precursors are 2-methyl-5-nitrobenzoic acid and 2-methyl-5-nitrobenzaldehyde.
-
Route A: From 2-Methyl-5-nitrobenzoic Acid. This is a two-step process. First, the nitro group is selectively reduced to an amine to yield 5-amino-2-methylbenzoic acid. Subsequently, the carboxylic acid group is reduced to a primary alcohol to afford the final product.
-
Route B: From 2-Methyl-5-nitrobenzaldehyde. This route also involves two sequential reductions. The nitro group is first chemoselectively reduced to an amine. The resulting 5-amino-2-methylbenzaldehyde is then reduced to the target alcohol.
The following diagram illustrates these primary synthetic pathways.
Core Methodologies for Nitro Group Reduction
The selective reduction of an aromatic nitro group in the presence of other reducible functionalities (like carboxylic acids or aldehydes) is the key step in these syntheses. Several methods are well-established, each with distinct advantages regarding selectivity, cost, and operational complexity.[2][3]
-
Catalytic Hydrogenation: This is a clean and highly efficient method, often providing excellent yields.[4] It involves using a metal catalyst, typically Palladium on carbon (Pd/C) or Raney Nickel, with a hydrogen source.[4][5] It is particularly effective but requires specialized hydrogenation equipment. Raney Nickel is often preferred when trying to avoid the dehalogenation of aromatic halides.[4]
-
Transfer Hydrogenation: This method avoids the need for high-pressure hydrogen gas by generating hydrogen in situ from a donor molecule like ammonium formate or hydrazine hydrate.[2][6] It is generally considered safer for laboratory-scale synthesis.
-
Metal-Mediated Reduction: Classic methods using metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium are robust, cost-effective, and tolerant of many functional groups.[7][8][9] The most common is the Béchamp reduction, which uses iron filings and hydrochloric acid.[9][10] A significant drawback is the often cumbersome work-up required to remove metal salts.[2] Tin(II) chloride (SnCl₂) is another mild and effective reagent known for its high chemoselectivity in reducing nitro groups over other functionalities like aldehydes or nitriles.[7][11]
The following workflow provides a decision-making framework for selecting an appropriate reduction method.
Data Presentation: Comparison of Reduction Methods
The following table summarizes the performance of various common methods for the selective reduction of aromatic nitro groups. Yields and conditions are indicative and may vary based on the specific substrate.
| Method | Reducing Agent / Catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Selectivity & Comments |
| Catalytic Hydrogenation | H₂, Pd/C (5-10 mol%) | Methanol / Ethanol | 25 - 50 | >90 | Highly efficient and clean, but can reduce other groups (alkenes, alkynes, etc.). Requires H₂ gas supply and pressure vessel.[2][4] |
| Transfer Hydrogenation | HCOONH₄, Pd/C | Methanol / Ethanol | Reflux | 85 - 95 | Avoids high-pressure H₂ gas. Good selectivity, but may require optimization to preserve sensitive groups like alkenes.[7] |
| Metal/Acid Reduction | Fe powder, HCl (cat.) | Ethanol / Water | Reflux | 80 - 95 | Robust, inexpensive, and tolerant of many functional groups. Work-up can be extensive to remove iron salts.[2][8] |
| Metal Salt Reduction | SnCl₂·2H₂O | Ethanol / Ethyl Acetate | Reflux | 85 - 95 | Very mild and highly chemoselective for nitro groups over carbonyls, esters, and nitriles.[7][11] |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Methyl-5-nitrobenzoic Acid
Step 1A: Reduction of 2-Methyl-5-nitrobenzoic Acid to 5-Amino-2-methylbenzoic Acid (Fe/HCl Method)
-
Materials:
-
2-Methyl-5-nitrobenzoic acid (1.0 eq)
-
Iron powder, fine grade (3-5 eq)
-
Concentrated Hydrochloric Acid (HCl) (0.3-0.5 eq)
-
Ethanol and Water (e.g., 4:1 v/v)
-
Sodium carbonate solution
-
Ethyl acetate
-
Filter aid (e.g., Celite®)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2-Methyl-5-nitrobenzoic acid (1.0 eq) and iron powder (3-5 eq) in a 4:1 mixture of ethanol and water.
-
Heat the suspension to reflux with vigorous stirring.
-
Slowly add concentrated HCl (0.3-0.5 eq) dropwise to the refluxing mixture. The reaction is exothermic.
-
Maintain the reaction at reflux for 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once complete, cool the mixture to room temperature and filter through a pad of Celite® to remove the iron salts, washing the pad thoroughly with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Carefully add a saturated sodium carbonate solution to the aqueous residue to precipitate the amino acid product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 5-Amino-2-methylbenzoic acid.
-
Step 1B: Reduction of 5-Amino-2-methylbenzoic Acid to this compound
-
Materials:
-
5-Amino-2-methylbenzoic acid (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium sulfate solution
-
-
Procedure (Caution: LiAlH₄ reacts violently with water):
-
In a flame-dried, three-neck flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend LiAlH₄ (2.0-3.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve 5-Amino-2-methylbenzoic acid (1.0 eq) in anhydrous THF.
-
Add the solution of the amino acid dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture back to 0 °C.
-
Carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then remove it by filtration, washing thoroughly with THF and ethyl acetate.
-
Combine the organic filtrates and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound, which can be purified by column chromatography or recrystallization.
-
Protocol 2: Synthesis via 2-Methyl-5-nitrobenzaldehyde (SnCl₂ Reduction)
Step 2A: Reduction of 2-Methyl-5-nitrobenzaldehyde to 5-Amino-2-methylbenzaldehyde
-
Materials:
-
2-Methyl-5-nitrobenzaldehyde (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq)
-
Ethanol or Ethyl Acetate
-
5% aqueous Sodium Bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
Dissolve 2-Methyl-5-nitrobenzaldehyde (1.0 eq) in ethanol in a round-bottom flask.[11]
-
Add SnCl₂·2H₂O (4-5 eq) to the solution.
-
Heat the reaction mixture at reflux (approx. 70-80 °C) under a nitrogen atmosphere for 1-3 hours, monitoring by TLC.[11]
-
After completion, cool the mixture to room temperature and pour it into ice water.
-
Carefully neutralize the mixture by adding 5% aqueous NaHCO₃ until the pH is basic (pH 7-8). This will precipitate tin salts.[11]
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-Amino-2-methylbenzaldehyde.
-
Step 2B: Reduction of 5-Amino-2-methylbenzaldehyde to this compound
-
Materials:
-
5-Amino-2-methylbenzaldehyde (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.0-1.5 eq)
-
Methanol
-
Deionized water
-
Ethyl acetate
-
-
Procedure:
-
Dissolve 5-Amino-2-methylbenzaldehyde (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add NaBH₄ (1.0-1.5 eq) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.
-
After the addition is complete, stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
-
Mechanism Insight: Catalytic Hydrogenation
The catalytic hydrogenation of nitroarenes is a complex process involving several intermediates. The reaction occurs on the surface of the metal catalyst where hydrogen is adsorbed. The accumulation of the hydroxylamine intermediate can be a concern, as these species can be unstable.[5]
References
- 1. This compound | 111437-10-6 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 6. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
The Pivotal Role of (5-Amino-2-methylphenyl)methanol Derivatives in Imatinib Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imatinib, a cornerstone in targeted cancer therapy, has revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). Its mechanism of action relies on the specific inhibition of the BCR-ABL tyrosine kinase, an enzyme central to the pathophysiology of these malignancies. The synthesis of this groundbreaking drug is a multi-step process, critically hinging on the formation of the key intermediate, N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine. While various synthetic routes have been developed, a common and industrially significant pathway originates from 2-methyl-5-nitroaniline, a close structural relative of (5-Amino-2-methylphenyl)methanol. This technical guide provides an in-depth exploration of the synthesis of Imatinib, focusing on the formation of this crucial intermediate and its subsequent conversion to the final active pharmaceutical ingredient (API). Although a direct industrial synthesis from this compound is not widely documented, a plausible synthetic transformation to the commonly used starting material, 2-methyl-5-nitroaniline, is discussed.
Imatinib Synthesis Pathway
The synthesis of Imatinib from 2-methyl-5-nitroaniline can be delineated into four principal stages:
-
Guanidine Formation: 2-methyl-5-nitroaniline is converted to 2-methyl-5-nitrophenylguanidine nitrate.
-
Pyrimidine Ring Formation: The guanidine derivative is cyclized with 3-(dimethylamino)-1-(3-pyridyl)-2-propen-1-one to yield N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine.
-
Nitro Group Reduction: The nitro group of the pyrimidine derivative is reduced to an amine, forming the key intermediate N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine.
-
Amide Coupling: The final step involves the condensation of the pyrimidineamine intermediate with 4-(4-methylpiperazinomethyl)benzoyl chloride to produce Imatinib.
Experimental Protocols
Step 1: Synthesis of 2-Methyl-5-nitrophenylguanidine nitrate
This procedure involves the reaction of 2-methyl-5-nitroaniline with cyanamide in the presence of nitric acid.
-
Materials: 2-methyl-5-nitroaniline, 50% cyanamide aqueous solution, concentrated hydrochloric acid, 50% nitric acid, ethanol.
-
Procedure:
-
To a reaction vessel, add 2-methyl-5-nitroaniline and a 50% aqueous solution of cyanamide in ethanol.
-
Heat the mixture to 70°C with stirring.
-
Slowly add concentrated hydrochloric acid and reflux for 3 hours.
-
After cooling to 45°C, add 50% nitric acid and continue stirring.
-
Allow the mixture to cool to room temperature to induce crystallization.
-
Filter the solid, wash with ethanol, and dry to obtain 2-methyl-5-nitrophenylguanidine nitrate.[1]
-
Step 2: Synthesis of N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine
This step involves the cyclization of the guanidine derivative with an enaminone.
-
Materials: 2-methyl-5-nitrophenylguanidine nitrate, 3-(dimethylamino)-1-(3-pyridyl)-2-propen-1-one, potassium hydroxide, ethanol, isopropanol.
-
Procedure:
-
Dissolve 3-(dimethylamino)-1-(3-pyridyl)-2-propen-1-one in ethanol in a reaction flask.
-
Add 2-methyl-5-nitrophenylguanidine nitrate and potassium hydroxide to the solution.
-
Reflux the mixture for 18 hours.
-
Cool the reaction to room temperature and filter the resulting solid.
-
Wash the filter cake with isopropanol and then with water until the filtrate is neutral.
-
Dry the solid to yield N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine.[1]
-
Step 3: Synthesis of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine
This key step involves the reduction of the nitro group to an amine.
-
Materials: N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine, 10% Palladium on carbon (Pd/C), ammonium formate, anhydrous sodium sulfate, ethyl acetate.
-
Procedure:
-
In a reaction flask, suspend N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine and 10% Pd/C in ethyl acetate.
-
Add ammonium formate and anhydrous sodium sulfate while stirring.
-
Heat the mixture to reflux for 6 hours.
-
Cool the reaction to room temperature and filter to remove the Pd/C catalyst.
-
The filtrate contains the desired product, which can be isolated by evaporation of the solvent.
-
Step 4: Synthesis of Imatinib
The final step is the amide coupling of the key intermediate with a benzoyl chloride derivative.
-
Materials: N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine, 4-(4-methylpiperazinomethyl)benzoyl chloride dihydrochloride, pyridine, water, ammonium hydroxide.
-
Procedure:
-
Dissolve N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine in pyridine and cool to 0°C.
-
Add 4-(4-methylpiperazinomethyl)benzoyl chloride dihydrochloride to the solution.
-
Stir the reaction mixture at 15-20°C for 1 hour.
-
Add water and heat the mixture to 40°C.
-
Add 26% ammonium hydroxide and additional water, then stir at room temperature overnight.
-
Filter the solid, wash with water, and dry under vacuum to obtain Imatinib base.[2]
-
Quantitative Data
| Step | Product | Starting Material(s) | Reagents | Solvent | Yield | Purity | Reference |
| 1 | 2-Methyl-5-nitrophenylguanidine nitrate | 2-Methyl-5-nitroaniline | Cyanamide, HCl, HNO₃ | Ethanol | 87.07% | - | [1] |
| 2 | N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine | 2-Methyl-5-nitrophenylguanidine nitrate, 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one | KOH | Ethanol | 86.87% | - | [1] |
| 3 | N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine | N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine | 10% Pd/C, Ammonium formate, Na₂SO₄ | Ethyl acetate | >90% | >99.5% | |
| 4 | Imatinib | N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine, 4-(4-methylpiperazinomethyl)benzoyl chloride dihydrochloride | Pyridine, NH₄OH | Pyridine, Water | 95% | >98% | [2] |
Imatinib Signaling Pathway
Imatinib functions by inhibiting the constitutively active BCR-ABL tyrosine kinase. This oncoprotein is the result of a chromosomal translocation known as the Philadelphia chromosome. BCR-ABL activates several downstream signaling pathways that lead to uncontrolled cell proliferation and inhibition of apoptosis. Imatinib binds to the ATP binding site of the BCR-ABL kinase domain, stabilizing the inactive conformation of the enzyme and thereby blocking its catalytic activity. This inhibition effectively shuts down the aberrant signaling cascade, leading to the apoptosis of cancer cells.
Conclusion
The synthesis of Imatinib is a well-established process with the derivative of this compound, N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine, serving as a linchpin intermediate. While the most common industrial synthesis initiates from 2-methyl-5-nitroaniline, the core chemical structure is preserved. The detailed protocols and quantitative data presented in this guide offer valuable insights for researchers and professionals in the field of drug development. Furthermore, a thorough understanding of the BCR-ABL signaling pathway and the mechanism of Imatinib's inhibitory action is paramount for the development of next-generation tyrosine kinase inhibitors and for devising strategies to overcome drug resistance. This guide provides a comprehensive technical overview to support these ongoing efforts in the fight against cancer.
References
An In-depth Technical Guide to (5-Amino-2-methylphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5-Amino-2-methylphenyl)methanol, a trifunctional aromatic compound, serves as a critical building block in modern organic synthesis. Its strategic placement of amino, methyl, and hydroxymethyl groups on a benzene ring offers multiple reactive sites for chemical modification, making it a valuable precursor for complex molecules. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of this compound, with a focus on its applications in pharmaceutical and chemical industries. Detailed experimental protocols and visual diagrams of synthetic pathways are included to facilitate its use in research and development.
Introduction and Historical Context
The history of this compound is intrinsically linked to the advancement of synthetic organic chemistry and the pharmaceutical industry. While a singular moment of "discovery" is not well-documented in publicly available literature, its significance emerged with the need for versatile intermediates in the synthesis of complex organic molecules. The development of phenylmethanol (benzyl alcohol) derivatives has its roots in the 19th-century dye industry. However, the importance of this compound is more recent, becoming prominent as a key intermediate in the synthesis of high-value compounds.
A notable application that underscores its importance is its role as an intermediate in the synthesis of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, a crucial component in the production of the cancer drug Imatinib.[1] Furthermore, it is recognized as a precursor in the synthesis of 8-Hydroxymethyl Riboflavin, an impurity of Riboflavin (Vitamin B2).[1][2] The demand for these and other complex molecules has driven the interest in reliable and efficient synthetic routes to this compound.
Physicochemical and Spectroscopic Data
The structural features of this compound give rise to its specific chemical and physical properties. A summary of its key properties is provided in the tables below.
Table 1: General and Physical Properties
| Property | Value |
| CAS Number | 111437-10-6 |
| Molecular Formula | C₈H₁₁NO |
| Molecular Weight | 137.18 g/mol |
| Appearance | Powder or liquid |
| Purity | ≥97% |
Table 2: Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound.
| ¹H NMR (Proton NMR) |
| Provides information about the number, connectivity, and chemical environment of hydrogen atoms. |
| ¹³C NMR (Carbon-13 NMR) |
| Reveals the number and types of carbon atoms in the molecule. |
| Infrared (IR) Spectroscopy |
| Identifies the presence of functional groups such as O-H (alcohol), N-H (amine), and C-H bonds, as well as the aromatic ring structure. |
| Mass Spectrometry (MS) |
| Determines the molecular weight and provides information about the fragmentation pattern of the molecule, confirming its elemental composition. |
Note: Specific peak assignments for NMR, IR, and MS would require access to raw spectral data which can be obtained from various chemical suppliers or through experimental analysis.
Synthesis of this compound
The most direct and common synthetic route to this compound is the selective reduction of the nitro group of its precursor, (2-methyl-5-nitrophenyl)methanol.[1] The primary methods for this transformation are catalytic hydrogenation and chemical reduction.
Synthetic Pathway
The overall synthetic pathway is a two-step process starting from 2-methyl-5-nitrobenzoic acid.
Caption: General synthetic pathway for this compound.
Experimental Protocols
This protocol describes a general procedure for the reduction of the nitro group via catalytic hydrogenation.
Materials:
-
(2-methyl-5-nitrophenyl)methanol
-
Methanol (or Ethanol)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Diatomaceous earth (e.g., Celite®)
-
Round-bottom flask or hydrogenation vessel (e.g., Parr apparatus)
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a suitable reaction vessel, dissolve (2-methyl-5-nitrophenyl)methanol in methanol.
-
Carefully add 10% Pd/C to the solution (typically 5-10 mol% relative to the substrate).
-
Seal the vessel and purge the system with an inert gas (e.g., nitrogen or argon) to remove oxygen.
-
Introduce hydrogen gas into the vessel to the desired pressure (e.g., balloon pressure or as specified for a Parr apparatus).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with methanol to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.
Workflow Diagram:
Caption: Experimental workflow for catalytic hydrogenation.
Applications in Synthesis
The trifunctional nature of this compound makes it a valuable intermediate for the synthesis of more complex molecules.
Synthesis of an Imatinib Intermediate
This compound is a precursor to N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, a key intermediate in the synthesis of the tyrosine kinase inhibitor, Imatinib. The synthesis involves the reaction of the amino group of a derivative of this compound with a pyrimidine derivative.
Logical Relationship Diagram:
Caption: Role in the synthesis of an Imatinib intermediate.
Synthesis of 8-Hydroxymethyl Riboflavin
This compound is also used in the synthesis of 8-Hydroxymethyl Riboflavin, which is an impurity of Riboflavin (Vitamin B2).[2] This synthesis highlights its utility in the preparation of flavin derivatives.
Conclusion
This compound is a versatile and important chemical intermediate with significant applications in the pharmaceutical industry. While its early history is not extensively documented, its modern relevance is clear from its role in the synthesis of complex molecules like intermediates for Imatinib. The well-established synthetic route via the reduction of (2-methyl-5-nitrophenyl)methanol, particularly through catalytic hydrogenation, provides an efficient means of its preparation. The data and protocols presented in this guide are intended to support researchers and drug development professionals in the effective utilization of this valuable compound.
References
An In-depth Technical Guide to the Reactivity of Amino and Hydroxyl Groups in (5-Amino-2-methylphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(5-Amino-2-methylphenyl)methanol is a trifunctional organic compound featuring an aromatic amino group, a primary benzylic alcohol, and a methyl group on a benzene ring. This unique arrangement of functional groups provides multiple reactive sites, making it a valuable building block in organic synthesis.[1] Its applications include serving as a key intermediate in the synthesis of pharmaceutical agents, such as the anticancer drug Imatinib, and other complex molecules like 8-Hydroxymethyl Riboflavin, an impurity of Vitamin B2.[1][2] This guide provides a detailed analysis of the distinct and competitive reactivity of the nucleophilic amino group and the primary hydroxyl group, offering insights into reaction selectivity, experimental protocols, and synthetic pathways.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its analogs is presented below. The pKa values provide insight into the relative acidity and basicity of the functional groups, which governs their reactivity under different pH conditions.
| Property | Value | Source / Analogy |
| Molecular Formula | C₈H₁₁NO | [1][3] |
| Molecular Weight | 137.18 g/mol | [3] |
| CAS Number | 111437-10-6 | [2][3] |
| pKa (Conjugate acid of -NH₂) | ~4.7 (m-toluidine) | Analogous Compound |
| pKa (-OH) | ~15.4 (benzyl alcohol) | Analogous Compound |
| Topological Polar Surface Area | 46.25 Ų | [4] |
| LogP | 1.07 | [4] |
Reactivity of the Amino Group
The primary aromatic amino group in this compound is a potent nucleophilic center, making it susceptible to a variety of electrophilic substitution reactions.[1]
N-Acylation
The amino group readily reacts with acylating agents such as acyl chlorides or anhydrides to form stable amide derivatives. This reaction is typically rapid and high-yielding, often proceeding in the presence of a base to neutralize the acidic byproduct.[1] For instance, reacting the compound with acetic anhydride yields N-(3-(hydroxymethyl)-4-methylphenyl)acetamide.[1] This transformation is frequently employed as a method to protect the amino group, allowing for subsequent selective reactions at the hydroxyl site.
N-Alkylation
Alkylation of the amino group can be achieved using alkyl halides or via reductive amination.[1] The reaction with alkyl halides, such as methyl iodide, can lead to a mixture of mono- and di-alkylated products.[1] Achieving selective mono-alkylation requires careful control of stoichiometric ratios and reaction conditions.[1] Catalytic methods using alcohols as alkylating agents under hydrogen borrowing conditions are also viable.[5][6]
Diazotization
In the presence of nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl), the primary aromatic amine undergoes diazotization to form a diazonium salt.[7] This intermediate is highly versatile and can be converted into a wide range of functional groups (e.g., -I, -Br, -Cl, -CN, -OH) through subsequent reactions like the Sandmeyer or Schiemann reactions.[7] The stability of arenediazonium salts allows them to serve as key synthetic precursors.[7]
Schiff Base Formation
The amino group can condense with aldehydes or ketones, typically under acidic catalysis, to form imines, commonly known as Schiff bases. This reaction is reversible and is a foundational method for constructing C=N bonds.[8][9]
Reactivity of the Hydroxyl Group
The primary benzylic hydroxyl group is also a key site for chemical modification, participating in esterification, etherification, oxidation, and substitution reactions.[1]
O-Esterification
The hydroxymethyl group can be esterified by reaction with carboxylic acids or their derivatives.[1] Fischer esterification, involving reaction with a carboxylic acid under acid catalysis, is a common method.[1] Alternatively, more reactive acyl chlorides or anhydrides can be used, often in the presence of a non-nucleophilic base.
O-Alkylation (Williamson Ether Synthesis)
Ethers can be synthesized from the alcohol via the Williamson ether synthesis. This two-step process involves deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride) to form a nucleophilic alkoxide, which then displaces a halide from an alkyl halide in an Sₙ2 reaction.[1] For example, reaction of the sodium salt of the compound with methyl iodide would yield 5-(methoxymethyl)-2-methylaniline.[1]
Conversion to Benzyl Halide
The alcohol can be converted into the corresponding benzyl chloride using reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃).[1] This transformation creates a reactive electrophilic site, making the resulting benzyl halide a valuable intermediate for subsequent nucleophilic substitution reactions.[1]
Chemoselectivity: Amino vs. Hydroxyl Group
The presence of two nucleophilic groups raises the question of chemoselectivity. The relative reactivity is highly dependent on the reaction conditions, particularly the pH.
-
Under Basic or Neutral Conditions: The amino group is generally more nucleophilic than the hydroxyl group. Therefore, electrophilic reagents will preferentially react at the nitrogen atom. To achieve reactions at the hydroxyl group, the amino group must first be protected (e.g., via acylation).
-
Under Acidic Conditions: The amino group is protonated to form an ammonium salt (-NH₃⁺). This protonation deactivates the nitrogen as a nucleophile. The hydroxyl group, however, remains largely unprotonated and can act as a nucleophile, for example, in acid-catalyzed esterification.[10][11]
Key Experimental Protocols
The following sections provide generalized methodologies for key transformations of this compound.
Protocol 1: N-Acylation with Acetic Anhydride
-
Objective: To selectively acylate the amino group.
-
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane or ethyl acetate.
-
Add a base, such as pyridine (1.2 eq) or triethylamine (1.2 eq), to the solution and cool in an ice bath.
-
Add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(3-(hydroxymethyl)-4-methylphenyl)acetamide.[1]
-
Protocol 2: Diazotization and Subsequent Iodination
-
Objective: To convert the amino group to an iodide via a diazonium salt intermediate.
-
Procedure:
-
Suspend this compound (1.0 eq) in an aqueous solution of a strong acid (e.g., 2 M HCl) and cool to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes.[7][12]
-
In a separate flask, dissolve potassium iodide (KI) (1.5 eq) in water.
-
Slowly add the cold diazonium salt solution to the KI solution. Effervescence (N₂ gas) should be observed.
-
Allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1 hour to ensure complete decomposition of the diazonium salt.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic extract with aqueous sodium thiosulfate solution to remove excess iodine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield (5-Iodo-2-methylphenyl)methanol.
-
Protocol 3: Fischer Esterification of the Hydroxyl Group
-
Objective: To selectively esterify the hydroxyl group under acidic conditions.
-
Procedure:
-
Dissolve this compound (1.0 eq) in a large excess of the desired carboxylic acid (e.g., acetic acid, which also acts as the solvent).
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) (e.g., 5 mol%).
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC. The water byproduct can be removed using a Dean-Stark apparatus to drive the equilibrium towards the product.
-
After cooling, carefully pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium bicarbonate) until effervescence ceases.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester product, which can be purified by column chromatography or recrystallization.
-
Conclusion
This compound is a synthetically versatile molecule whose reactivity is dominated by its amino and hydroxyl functional groups. The primary aromatic amine serves as a strong nucleophile and a precursor to diazonium salts, while the benzylic alcohol allows for the formation of esters, ethers, and alkyl halides. By carefully selecting reagents and controlling reaction conditions, particularly pH, chemists can selectively target one group over the other, enabling the synthesis of a diverse array of complex organic molecules for applications in medicinal chemistry and materials science.
References
- 1. This compound | 111437-10-6 | Benchchem [benchchem.com]
- 2. This compound | 111437-10-6 [chemicalbook.com]
- 3. calpaclab.com [calpaclab.com]
- 4. chemscene.com [chemscene.com]
- 5. researchgate.net [researchgate.net]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. Diazotisation [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] A Convenient Synthesis of Amino Acid Methyl Esters | Semantic Scholar [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of (5-Amino-2-methylphenyl)methanol
Abstract
This document provides a detailed experimental protocol for the synthesis of (5-Amino-2-methylphenyl)methanol, a valuable building block in the development of pharmaceuticals and other fine chemicals. The synthesis is a two-step process commencing with the regioselective nitration of 2-methylbenzaldehyde to yield 2-methyl-5-nitrobenzaldehyde. This intermediate is then subjected to a one-pot reduction of both the nitro and aldehyde functionalities to produce the final product. This protocol is designed for researchers and scientists in the field of organic synthesis and drug development, offering a clear and reproducible methodology.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules. Its structure, featuring an amino group, a methyl group, and a hydroxymethyl group on an aromatic ring, provides multiple points for further chemical modification. A reliable and well-documented synthetic route is crucial for its accessibility in research and development. The presented protocol outlines a straightforward and efficient synthesis from commercially available starting materials.
Experimental Protocols
Step 1: Synthesis of 2-methyl-5-nitrobenzaldehyde
This procedure details the regioselective nitration of 2-methylbenzaldehyde. The methyl group is an ortho-, para-director, while the aldehyde group is a meta-director. This combination of directing effects favors the introduction of the nitro group at the 5-position, which is para to the methyl group and meta to the aldehyde group.
-
Materials:
-
2-methylbenzaldehyde
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Ice
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add 10 mL of concentrated nitric acid to the sulfuric acid with continuous stirring, ensuring the temperature remains below 10 °C.
-
In a separate beaker, dissolve 12.0 g (0.1 mol) of 2-methylbenzaldehyde in 20 mL of dichloromethane.
-
Add the 2-methylbenzaldehyde solution dropwise to the nitrating mixture over 30 minutes, maintaining the reaction temperature between 0-5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1 hour.
-
Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-methyl-5-nitrobenzaldehyde.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Step 2: Synthesis of this compound
This step involves the simultaneous reduction of the nitro group and the aldehyde functionality of 2-methyl-5-nitrobenzaldehyde using catalytic hydrogenation.
-
Materials:
-
2-methyl-5-nitrobenzaldehyde
-
Methanol
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas
-
Celite
-
-
Procedure:
-
To a solution of 16.5 g (0.1 mol) of 2-methyl-5-nitrobenzaldehyde in 200 mL of methanol in a suitable hydrogenation vessel, add 0.8 g of 10% Pd/C catalyst.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours, or until hydrogen uptake ceases.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by recrystallization from an appropriate solvent system, such as ethyl acetate/hexane.
-
Data Presentation
| Parameter | Step 1: Nitration | Step 2: Reduction |
| Starting Material | 2-methylbenzaldehyde | 2-methyl-5-nitrobenzaldehyde |
| Reagents | Conc. H₂SO₄, Conc. HNO₃ | 10% Pd/C, H₂ (gas) |
| Solvent | Dichloromethane | Methanol |
| Reaction Temperature | 0-5 °C | Room Temperature |
| Reaction Time | 1.5 hours | 4-6 hours |
| Product | 2-methyl-5-nitrobenzaldehyde | This compound |
| Typical Yield | 75-85% | 85-95% |
| Appearance | Yellowish solid | Off-white to pale yellow solid |
| Purity (by HPLC) | >95% (after chromatography) | >98% (after recrystallization) |
| Characterization | ¹H NMR, ¹³C NMR, MS | ¹H NMR, ¹³C NMR, MS, Melting Point |
Expected ¹H and ¹³C NMR Data for this compound (in DMSO-d₆):
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 6.85 (d, J = 8.0 Hz, 1H), 6.50 (d, J = 2.4 Hz, 1H), 6.40 (dd, J = 8.0, 2.4 Hz, 1H), 4.85 (t, J = 5.5 Hz, 1H, -OH), 4.70 (s, 2H, -NH₂), 4.35 (d, J = 5.5 Hz, 2H, -CH₂OH), 2.05 (s, 3H, -CH₃).
-
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 146.5, 138.0, 129.5, 128.0, 114.0, 113.5, 62.0, 17.5.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Catalytic transfer hydrogenation for (2-methyl-5-nitrophenyl)methanol reduction
An Application Note on the Efficient Reduction of (2-methyl-5-nitrophenyl)methanol via Catalytic Transfer Hydrogenation
Introduction
The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis, crucial for the production of pharmaceuticals, dyes, and agrochemicals.[1] (5-amino-2-methylphenyl)methanol, the product of (2-methyl-5-nitrophenyl)methanol reduction, is a key building block in the synthesis of complex molecules, including active pharmaceutical ingredients.[2][3] Catalytic transfer hydrogenation (CTH) offers a safe, efficient, and operationally simple alternative to traditional hydrogenation methods that use high-pressure hydrogen gas.[4] This method utilizes a hydrogen donor in the presence of a metal catalyst to achieve the reduction.[5] This application note details a robust protocol for the reduction of (2-methyl-5-nitrophenyl)methanol using palladium on carbon (Pd/C) as the catalyst and ammonium formate as the hydrogen donor.
Principle of the Method
Catalytic transfer hydrogenation involves the in-situ generation of hydrogen from a donor molecule, which is then transferred to the substrate. In this protocol, ammonium formate decomposes in the presence of the palladium on carbon (Pd/C) catalyst to produce hydrogen, carbon dioxide, and ammonia.[6] The generated hydrogen is adsorbed onto the palladium surface and subsequently reduces the nitro group of (2-methyl-5-nitrophenyl)methanol to an amino group, yielding this compound with high selectivity and yield.[7] The reaction is typically carried out in a protic solvent like methanol at reflux temperatures.[8]
Data Presentation: Typical Reaction Parameters and Expected Results
The following table summarizes the optimized reaction conditions and expected outcomes for the catalytic transfer hydrogenation of (2-methyl-5-nitrophenyl)methanol. Conditions can be adapted based on the specific laboratory setup and scale.
| Parameter | Value | Notes |
| Substrate | (2-methyl-5-nitrophenyl)methanol | 1.0 equivalent |
| Catalyst | 10% Palladium on Carbon (Pd/C) | 5-10 mol % by weight |
| Hydrogen Donor | Ammonium Formate (HCOONH₄) | 3.0 - 5.0 equivalents |
| Solvent | Methanol (MeOH) | 10-20 mL per mmol of substrate |
| Temperature | Reflux (approx. 65 °C) | Provides thermal energy for donor decomposition |
| Reaction Time | 1 - 3 hours | Monitor by TLC or LC-MS for completion |
| Expected Yield | >90% | Based on similar reductions[9] |
| Expected Purity | >99% | After filtration and solvent removal[9] |
Experimental Protocol
This protocol describes a general procedure for the reduction of (2-methyl-5-nitrophenyl)methanol on a 1 mmol scale.
Materials and Reagents:
-
(2-methyl-5-nitrophenyl)methanol (Substrate)
-
10% Palladium on Carbon (Pd/C, 50% wet with water is safer to handle)
-
Ammonium Formate
-
Methanol (ACS grade or higher)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Celite® or a similar filter aid
-
Sintered glass funnel or Büchner funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F254)
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add (2-methyl-5-nitrophenyl)methanol (1.0 mmol, 167.16 mg).
-
Addition of Reagents: Add methanol (20 mL) to the flask and stir until the substrate is fully dissolved. To this solution, add ammonium formate (5.0 mmol, 315.3 mg).
-
Catalyst Addition: Carefully add 10% Pd/C (10 mol % by weight, ~18 mg) to the reaction mixture. Safety Note: Pd/C is flammable, especially when dry. Handle with care and avoid generating dust.
-
Reaction Execution: Attach a reflux condenser to the flask and place it in a pre-heated oil bath or heating mantle set to approximately 75-80 °C to achieve a gentle reflux.
-
Monitoring: Stir the reaction mixture vigorously at reflux. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as eluent) until the starting material spot has completely disappeared. This typically takes 1-3 hours.
-
Catalyst Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Set up a filtration apparatus using a sintered glass funnel or a Büchner funnel with a pad of Celite®.
-
Filtration: Carefully filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Wash the flask and the filter cake with a small amount of fresh methanol (2 x 5 mL) to ensure all the product is collected.
-
Product Isolation: Transfer the filtrate to a clean round-bottom flask. Remove the methanol solvent using a rotary evaporator. The resulting solid is the crude this compound.
-
Analysis and Purification (Optional): The product is often of high purity after this procedure.[9] Analyze the product by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity. If necessary, the product can be further purified by recrystallization.
Visualization of Experimental Workflow
The following diagram illustrates the step-by-step workflow for the catalytic transfer hydrogenation protocol.
Caption: Workflow for the reduction of (2-methyl-5-nitrophenyl)methanol.
References
- 1. Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 111437-10-6 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 6. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Ammonium Formate/Palladium on Carbon: A Versatile System for Catalytic Hydrogen Transfer Reductions of Carbon-Carbon Double Bonds [organic-chemistry.org]
- 9. CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine - Google Patents [patents.google.com]
Application Notes and Protocols: Tin(II) Chloride Mediated Reduction of (2-methyl-5-nitrophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the reduction of the nitro functional group in (2-methyl-5-nitrophenyl)methanol to the corresponding amine, (5-amino-2-methylphenyl)methanol, utilizing tin(II) chloride dihydrate (SnCl₂·2H₂O). This classic and reliable method is particularly useful for substrates that may be sensitive to catalytic hydrogenation.[1] The protocol includes a comprehensive experimental procedure, a summary of quantitative data, and a graphical representation of the workflow.
Introduction
The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing access to valuable aniline derivatives that are key intermediates in the pharmaceutical and materials science industries. Tin(II) chloride is a mild and effective reducing agent for this purpose, offering good functional group tolerance.[2] This application note details the procedure for the synthesis of this compound, a useful building block in various synthetic pathways.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the tin(II) chloride reduction of (2-methyl-5-nitrophenyl)methanol. The data is based on established procedures for similar aromatic nitro reductions and serves as a guideline for this specific transformation.
| Parameter | Value | Notes |
| Substrate | (2-methyl-5-nitrophenyl)methanol | - |
| Reagent | Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 4.0 - 5.0 equivalents |
| Solvent | Ethanol (EtOH) | - |
| Reaction Temperature | Reflux (approx. 78 °C) | - |
| Reaction Time | 2 - 4 hours | Monitor by TLC |
| Work-up | Basification with aq. NaOH or KOH | To dissolve tin salts |
| Typical Yield | 85 - 95% | Based on similar reductions |
Experimental Protocol
Materials:
-
(2-methyl-5-nitrophenyl)methanol
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (absolute)
-
2 M Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution
-
Ethyl acetate (EtOAc)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve (2-methyl-5-nitrophenyl)methanol (1.0 eq) in absolute ethanol.
-
Addition of Reducing Agent: To the stirred solution, add tin(II) chloride dihydrate (4.0 - 5.0 eq) portion-wise. The addition may be exothermic.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by TLC until the starting material is completely consumed.
-
Quenching and Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing ice-cold water.
-
Slowly add 2 M NaOH or KOH solution with vigorous stirring until the pH is basic (pH > 10) and the precipitated tin salts redissolve.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts.
-
-
Washing and Drying:
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be further purified by column chromatography on silica gel or by recrystallization, if necessary.[3]
Experimental Workflow
Caption: Experimental workflow for the SnCl₂ reduction.
Safety Precautions
-
Tin(II) chloride is a suspected sensitizer and the reaction can be exothermic.[1]
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The work-up procedure involves the use of a strong base; handle with care.
This detailed protocol provides a robust method for the synthesis of this compound, a key intermediate for further synthetic transformations in drug discovery and development.
References
Application Notes and Protocols for the Amidation of (5-Amino-2-methylphenyl)methanol with Benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed experimental protocol for the synthesis of N-(4-(hydroxymethyl)-3-methylphenyl)benzamide through the amidation reaction of (5-Amino-2-methylphenyl)methanol with benzoyl chloride. This reaction is a fundamental transformation in organic synthesis, often utilized in the preparation of intermediates for pharmaceuticals and other biologically active molecules. Benzamide derivatives are known to possess a wide range of pharmacological activities.[1][2]
Introduction
The amidation of an amine with an acyl chloride is a robust and widely used method for the formation of amide bonds. The reaction between this compound and benzoyl chloride proceeds via a nucleophilic acyl substitution mechanism. This process is frequently carried out under Schotten-Baumann conditions, which involve the use of a base to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.[3][4][5] The resulting product, a substituted N-phenylbenzamide, can be a valuable building block in medicinal chemistry.
Reaction Principle and Mechanism
The reaction is a classic example of nucleophilic acyl substitution. The amino group of this compound, being a strong nucleophile, attacks the electrophilic carbonyl carbon of benzoyl chloride. This is followed by the elimination of a chloride ion to form the amide. The presence of a base, such as sodium hydroxide or triethylamine, is crucial to neutralize the HCl generated during the reaction, which would otherwise protonate the starting amine and render it non-nucleophilic.[5][6]
Reaction Scheme:
This compound + Benzoyl Chloride → N-(4-(hydroxymethyl)-3-methylphenyl)benzamide + HCl
Experimental Protocol
This protocol details a general procedure for the amidation of this compound with benzoyl chloride under Schotten-Baumann conditions.
Materials and Reagents:
-
This compound
-
Benzoyl chloride
-
Dichloromethane (DCM)
-
1 M Sodium hydroxide (NaOH) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stirring bar
-
Dropping funnel
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in dichloromethane.
-
Addition of Base: Add 1 M aqueous sodium hydroxide solution (2.0 equivalents).
-
Cooling: Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.
-
Addition of Acyl Chloride: Add benzoyl chloride (1.1 equivalents) dropwise to the cooled mixture over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by recrystallization or column chromatography.
-
Data Presentation
The following table summarizes the expected quantitative data for the amidation reaction. These values are based on typical yields and conditions for similar Schotten-Baumann reactions and may require optimization for this specific substrate.
| Parameter | Value |
| Molar Ratio (Amine:Acyl Chloride:Base) | 1 : 1.1 : 2 |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 4 hours |
| Solvent | Dichloromethane / Water (biphasic) |
| Expected Yield | 85 - 95% |
| Purity (after purification) | >98% |
Visualizations
Below are diagrams illustrating the experimental workflow and the chemical reaction mechanism.
Caption: Experimental workflow for the amidation reaction.
Caption: Logical relationship of the reaction mechanism.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Benzoyl chloride is corrosive and lachrymatory. Handle with care.
-
Dichloromethane is a volatile and potentially harmful solvent.
-
Sodium hydroxide is corrosive.
Applications in Drug Development
The benzamide moiety is a privileged scaffold in medicinal chemistry, appearing in a variety of approved drugs with diverse therapeutic applications, including antiemetics, antipsychotics, and antiarrhythmics. The product of this reaction, N-(4-(hydroxymethyl)-3-methylphenyl)benzamide, can serve as a key intermediate for further chemical modifications to explore new drug candidates. The hydroxymethyl group provides a handle for further functionalization, such as oxidation to an aldehyde or carboxylic acid, or esterification to produce prodrugs.
References
Application Notes and Protocols for the Buchwald-Hartwig Coupling of (5-Amino-2-methylphenyl)methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] This powerful methodology, developed by Professors Stephen L. Buchwald and John F. Hartwig, allows for the versatile synthesis of aryl amines from aryl halides or pseudohalides and primary or secondary amines.[1][3] Its broad substrate scope, tolerance of various functional groups, and relatively mild reaction conditions have made it an indispensable tool in the pharmaceutical and materials science industries, where the arylamine moiety is a common structural motif.[2][3]
This document provides detailed application notes and protocols specifically for the Buchwald-Hartwig coupling of (5-Amino-2-methylphenyl)methanol derivatives. This substrate class presents unique challenges due to the presence of three potentially reactive functional groups: a primary arylamine, a primary benzylic alcohol, and a sterically demanding ortho-methyl group. Achieving chemoselective N-arylation without competing O-arylation or hindrance from the methyl group is critical for successful synthesis. These notes offer guidance on overcoming these challenges to facilitate the synthesis of novel compounds for research and drug development.
Catalytic Cycle and Mechanism
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving palladium(0) and palladium(II) intermediates. The generally accepted mechanism comprises three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) complex. This step is often rate-limiting.[1][4]
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine, forming a palladium-amido complex.[3]
-
Reductive Elimination: The desired C-N bond is formed as the N-aryl amine product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst for the next cycle.[1][4]
A critical aspect in the successful application of this reaction is the choice of ligand, which modulates the reactivity and stability of the palladium catalyst, and the base, which influences the deprotonation of the amine and can affect chemoselectivity. Bulky, electron-rich phosphine ligands are often employed to promote the desired reductive elimination and prevent side reactions.[1]
Application Notes: Chemoselectivity and Steric Hindrance
The Buchwald-Hartwig coupling of this compound requires careful consideration of two main challenges:
-
Chemoselectivity (N- vs. O-Arylation): The presence of both an amino and a hydroxyl group on the substrate raises the possibility of competing O-arylation to form an ether linkage. While C-N bond formation is generally more favorable under typical Buchwald-Hartwig conditions, the choice of reaction parameters is crucial to ensure selective N-arylation. The use of bulky biarylphosphine ligands and careful selection of the base can favor the amination pathway.
-
Steric Hindrance: The ortho-methyl group on the aniline ring can sterically hinder the approach of the aryl halide to the palladium-amine complex, potentially slowing down the reaction rate and lowering the yield. To overcome this, the use of highly active catalyst systems, often employing bulky and electron-rich phosphine ligands, is recommended. Elevated temperatures may also be necessary to overcome the activation barrier.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization for specific substrates and coupling partners.
General Procedure for the Buchwald-Hartwig Coupling of this compound with an Aryl Bromide
This protocol is adapted from established procedures for the amination of sterically hindered anilines.[5]
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Bulky biarylphosphine ligand (e.g., XPhos, RuPhos, or BrettPhos)
-
Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
-
Inert atmosphere (Argon or Nitrogen)
Reaction Setup:
-
To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (1.2-2.4 mol% relative to Pd).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the aryl bromide (1.0 eq.), this compound (1.2 eq.), and the base (e.g., NaOtBu, 1.4 eq.).
-
Add the anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of 0.1-0.5 M).
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
Reaction Monitoring and Work-up:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and quench with water or a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation
The following tables summarize typical reaction conditions and yields for the Buchwald-Hartwig amination of sterically hindered anilines, which can serve as a starting point for the optimization of reactions with this compound derivatives.
Table 1: Reaction Conditions for the Coupling of Sterically Hindered Anilines with Aryl Halides [5]
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | 2,6-Dimethylaniline | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 95 |
| 2 | 1-Bromo-4-methoxybenzene | 2-Isopropylaniline | Pd₂(dba)₃ (1) | RuPhos (2) | LHMDS | Dioxane | 80 | 18 | 92 |
| 3 | 1-Chloro-3-nitrobenzene | 2-Methylaniline | Pd(OAc)₂ (1.5) | BrettPhos (3) | NaOtBu | Toluene | 110 | 24 | 88 |
| 4 | 2-Bromopyridine | 2-tert-Butylaniline | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Dioxane | 100 | 16 | 75 |
Table 2: Influence of Ligand and Base on Yield for a Model Reaction
| Entry | Ligand | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | P(o-tol)₃ | NaOtBu | 100 | 24 | <10 |
| 2 | BINAP | Cs₂CO₃ | 100 | 24 | 45 |
| 3 | XPhos | NaOtBu | 100 | 12 | 95 |
| 4 | RuPhos | LHMDS | 80 | 18 | 92 |
Visualizations
Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow
Caption: General experimental workflow for the Buchwald-Hartwig coupling.
References
Application Notes and Protocols for the Use of (5-Amino-2-methylphenyl)methanol in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Amino-2-methylphenyl)methanol is a versatile building block that can be employed as a linker in solid-phase synthesis, particularly in the construction of peptide amides and other small molecules. Its bifunctional nature, possessing both a primary aromatic amine and a benzylic alcohol, allows for its immobilization on a solid support and subsequent elongation of a molecular chain. The amino group provides a site for peptide chain assembly, while the benzylic alcohol can be attached to a resin, such as 2-chlorotrityl chloride resin. The cleavage of the final product from this type of linker can be achieved under acidic conditions to yield a C-terminal amide functionality.
These application notes provide a comprehensive overview of the utility of this compound in solid-phase synthesis, including detailed protocols for its incorporation as a linker and the subsequent synthesis and cleavage of a target molecule.
Key Applications
The primary application of this compound in solid-phase synthesis is as a precursor to a linker for the generation of C-terminal peptide amides. The resulting linker is a modification of the well-established aminobenzyl alcohol type linkers.
Potential advantages of using a this compound-derived linker include:
-
Facile introduction of a C-terminal amide: Cleavage from the linker under acidic conditions directly yields the desired peptide amide.
-
Orthogonality: The linker is stable to the basic conditions used for Fmoc deprotection in standard solid-phase peptide synthesis (SPPS).
-
Modulation of Cleavage Conditions: The substitution on the aromatic ring may influence the acid lability of the linker, potentially allowing for fine-tuning of cleavage conditions.
Data Presentation
Table 1: Reagents and Solvents for Solid-Phase Synthesis
| Reagent/Solvent | Abbreviation | Purpose |
| This compound | - | Linker Precursor |
| 2-Chlorotrityl chloride resin | 2-CTC Resin | Solid Support |
| N,N-Diisopropylethylamine | DIPEA | Base |
| Dichloromethane | DCM | Solvent |
| N,N-Dimethylformamide | DMF | Solvent |
| Piperidine | - | Fmoc deprotection |
| N-α-Fmoc-protected amino acids | Fmoc-AA-OH | Building Blocks |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Coupling Reagent |
| 1-Hydroxybenzotriazole | HOBt | Coupling Additive |
| Trifluoroacetic acid | TFA | Cleavage Reagent |
| Triisopropylsilane | TIPS | Scavenger |
| Water | H₂O | Scavenger |
Table 2: Typical Solid-Phase Synthesis Cycle Parameters
| Step | Reagent/Solvent | Time |
| Resin Swelling | DMF | 30 min |
| Fmoc Deprotection | 20% Piperidine in DMF | 2 x 10 min |
| Washing | DMF | 5 x 1 min |
| Amino Acid Coupling | Fmoc-AA-OH, HBTU, HOBt, DIPEA in DMF | 2 hours |
| Washing | DMF | 5 x 1 min |
| Final Cleavage | 95% TFA, 2.5% H₂O, 2.5% TIPS | 2-3 hours |
Experimental Protocols
Protocol 1: Immobilization of this compound onto 2-Chlorotrityl Chloride Resin
This protocol describes the attachment of the linker precursor to the solid support.
Materials:
-
2-Chlorotrityl chloride resin (1.0 g, 1.5 mmol/g loading)
-
This compound (0.41 g, 3.0 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (1.05 mL, 6.0 mmol)
-
Anhydrous Dichloromethane (DCM) (15 mL)
-
Methanol (2 mL)
-
Solid-phase synthesis reaction vessel with a sintered glass filter
Procedure:
-
Swell the 2-chlorotrityl chloride resin in DCM (10 mL) for 30 minutes in the reaction vessel.
-
Drain the DCM.
-
Dissolve this compound and DIPEA in anhydrous DCM (5 mL).
-
Add the solution to the swollen resin.
-
Agitate the mixture at room temperature for 2 hours.
-
Drain the reaction solution.
-
To cap any unreacted chlorotrityl groups, add a solution of DCM/Methanol/DIPEA (17:2:1, v/v/v, 10 mL) and agitate for 30 minutes.
-
Drain the capping solution.
-
Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin under vacuum.
Protocol 2: Solid-Phase Peptide Synthesis on this compound-Functionalized Resin
This protocol outlines the steps for peptide chain elongation using standard Fmoc chemistry.
Materials:
-
This compound-functionalized resin (from Protocol 1)
-
Fmoc-protected amino acids
-
HBTU, HOBt, DIPEA
-
20% Piperidine in DMF
-
DMF, DCM
Procedure:
-
Resin Swelling: Swell the functionalized resin in DMF (10 mL/g of resin) for 30 minutes.
-
First Amino Acid Coupling:
-
Dissolve the first Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling.
-
Wash the resin with DMF (5 x 10 mL).
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10 minutes.
-
Wash the resin with DMF (5 x 10 mL).
-
-
Subsequent Amino Acid Couplings: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the last amino acid coupling, perform a final Fmoc deprotection as described in step 3.
-
Resin Washing and Drying:
-
Wash the peptide-resin with DMF (3 x 10 mL).
-
Wash with DCM (3 x 10 mL).
-
Dry the resin under vacuum.
-
Protocol 3: Cleavage of the Peptide from the Resin
This protocol describes the final cleavage of the peptide from the solid support to yield the peptide amide.
Materials:
-
Dried peptide-resin
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water (H₂O), 2.5% Triisopropylsilane (TIPS)
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin in a clean, dry flask.
-
Add the cleavage cocktail to the resin (10 mL/g of resin).
-
Stir the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and concentrate to approximately one-third of the original volume.
-
Precipitate the peptide by adding the concentrated solution to a 10-fold excess of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide under vacuum.
Visualizations
Experimental Workflow for Solid-Phase Synthesis
Caption: Workflow for solid-phase synthesis using a custom linker.
Logical Relationship of Synthesis Steps
Caption: Key stages in the solid-phase synthesis process.
Application Notes and Protocols for the Analytical Characterization of (5-Amino-2-methylphenyl)methanol
Introduction
(5-Amino-2-methylphenyl)methanol, also known as 5-amino-2-methylbenzyl alcohol, is a chemical intermediate utilized in the synthesis of various compounds, including pharmaceuticals and nutritional factors like Riboflavin impurities.[1] Accurate characterization of this compound is crucial for ensuring the purity, stability, and safety of the final products. This document provides detailed application notes and experimental protocols for the analytical characterization of this compound using several key instrumental techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Application Note:
Reverse-phase HPLC (RP-HPLC) with UV detection is a robust and widely used method for determining the purity of this compound and quantifying it in various samples. The method separates the target analyte from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. This technique is essential for quality control in manufacturing processes and for stability studies.
Experimental Protocol:
1.1. Instrumentation & Materials
-
HPLC System: An Agilent 1290 Infinity LC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.[2]
-
Column: Luna 3u C18(2) 100A (150 x 3.00 mm) or equivalent C18 stationary phase.[2]
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Trifluoroacetic acid (TFA), and ultrapure water.
-
Sample: this compound reference standard and test sample.
1.2. Preparation of Solutions
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in ultrapure water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Standard Solution: Accurately weigh and dissolve approximately 10 mg of the reference standard in methanol to prepare a 1 mg/mL stock solution. Further dilute with a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the test sample in the same manner as the standard solution.
1.3. Chromatographic Conditions The following conditions are a starting point and may require optimization.
| Parameter | Condition |
| Column | Luna 3u C18(2) 100A (150 x 3.00 mm)[2] |
| Mobile Phase | Gradient elution with A (0.1% TFA in Water) and B (0.1% TFA in ACN) |
| Gradient Program | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C[2] |
| Autosampler Temp. | 4 °C[2] |
| Injection Volume | 5 µL |
| Detection | UV at 254 nm and 280 nm |
1.4. Data Analysis
-
Identify the peak corresponding to this compound by comparing the retention time with the reference standard.
-
Calculate the purity of the sample using the area percent method, assuming all impurities have a similar response factor.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
Caption: Workflow for GC-MS analysis of this compound after silylation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Application Note:
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. This allows for the confirmation of the molecular structure of this compound and the identification of any structural isomers or related substance impurities. [3] Experimental Protocol:
3.1. Instrumentation & Materials
-
NMR Spectrometer: Bruker Avance 400 MHz spectrometer or equivalent.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). DMSO-d₆ is often preferred as it can exchange with the -OH and -NH₂ protons, allowing for their identification.
-
NMR Tubes: 5 mm high-precision NMR tubes.
3.2. Sample Preparation
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to an NMR tube.
3.3. Data Acquisition
-
¹H NMR: Acquire a standard proton spectrum. If using DMSO-d₆, the -OH and -NH₂ protons will appear as broad singlets. Their positions can be variable. [3]* ¹³C NMR: Acquire a proton-decoupled carbon spectrum to observe all unique carbon atoms in the molecule.
-
2D NMR (Optional): Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to confirm H-H and C-H correlations, respectively, for definitive structural assignment.
3.4. Expected ¹H NMR Data (in DMSO-d₆) The following table summarizes predicted chemical shifts based on the compound's structure. [3]
| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| Aromatic-H | ~6.5 - 7.0 | Multiplet | 3H | Protons on benzene ring |
| -CH₃ | ~2.2 | Singlet | 3H | Methyl group protons |
| -CH₂OH | ~4.5 | Singlet | 2H | Methylene protons [3] |
| -NH₂ | Variable (e.g., ~4.8) | Broad Singlet | 2H | Amino group protons |
| -OH | Variable (e.g., ~5.1) | Broad Singlet | 1H | Hydroxyl group proton |
Workflow for NMR Structural Analysis
Caption: General workflow for structural elucidation using NMR spectroscopy.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Application Note:
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation, a unique spectrum is generated that acts as a molecular "fingerprint." For this compound, FT-IR is used to confirm the presence of key functional groups: the O-H stretch of the alcohol, the N-H stretches of the primary amine, the C-H stretches of the aromatic and aliphatic groups, and the C=C stretches of the aromatic ring.
Experimental Protocol:
4.1. Instrumentation & Materials
-
FT-IR Spectrometer: Bruker Tensor 27 FT-IR or equivalent, equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample: this compound solid sample.
4.2. Data Acquisition (ATR Method)
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.
4.3. Expected FT-IR Data The following table summarizes the expected characteristic absorption bands for the key functional groups.
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
| 3500 - 3200 | O-H stretch (broad) | Alcohol (-OH) |
| 3450 - 3250 | N-H stretch (two bands) | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H stretch | Aromatic |
| 3000 - 2850 | C-H stretch | Aliphatic (-CH₃, -CH₂) |
| 1650 - 1580 | N-H bend | Primary Amine (-NH₂) |
| 1600 - 1450 | C=C stretch | Aromatic Ring |
| 1250 - 1000 | C-O stretch | Primary Alcohol |
Workflow for FT-IR Functional Group Analysis
Caption: Workflow for FT-IR analysis using an ATR accessory.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of (5-Amino-2-methylphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of (5-Amino-2-methylphenyl)methanol using reversed-phase high-performance liquid chromatography (RP-HPLC). This compound is a key intermediate in the synthesis of various pharmaceutical compounds, including derivatives of Riboflavin.[1] Ensuring the high purity of this intermediate is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines the chromatographic conditions, sample preparation, and a comprehensive experimental workflow. An alternative Hydrophilic Interaction Liquid Chromatography (HILIC) method is also proposed for this polar aromatic amine.
Introduction
This compound is a polar aromatic compound containing both a primary amine and a primary alcohol functional group. The presence of these polar groups can make purification challenging. Reversed-phase HPLC is a widely used and robust technique for the separation and purification of a broad range of organic molecules based on their hydrophobicity.[2] For polar compounds like aromatic amines, RP-HPLC conditions, particularly the mobile phase pH and composition, must be carefully optimized to achieve adequate retention and sharp peak shapes.[3] An acidic mobile phase modifier, such as trifluoroacetic acid (TFA) or formic acid, is typically used to protonate the amine group, which can improve peak symmetry and retention on C18 columns. This protocol details a gradient RP-HPLC method designed to yield high-purity this compound suitable for subsequent synthetic steps in drug development.
Experimental Protocols
Primary Method: Reversed-Phase HPLC
This protocol is designed for the analytical and semi-preparative scale purification of this compound.
1. Sample Preparation: a. Accurately weigh the crude this compound sample. b. Dissolve the sample in a minimal amount of a 50:50 mixture of Mobile Phase A and Mobile Phase B to a concentration of approximately 2-5 mg/mL. c. Vortex the solution until the sample is completely dissolved. d. Filter the sample solution through a 0.45 µm syringe filter (e.g., PTFE or Nylon) to remove any particulate matter prior to injection.[4]
2. Instrumentation and Conditions: a. HPLC System: A standard preparative or semi-preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD). b. Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 mm x 250 mm). c. Mobile Phase and Gradient Program: Refer to Tables 1 and 2 for detailed conditions. d. Column Equilibration: Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 10 column volumes or until a stable baseline is achieved. e. Injection and Fraction Collection: Inject the filtered sample onto the equilibrated column. Monitor the chromatogram and collect fractions corresponding to the main peak of this compound. f. Post-Purification Analysis: Analyze the purity of the collected fractions by re-injecting a small aliquot using the same HPLC method. Pool the fractions that meet the required purity specifications. g. Solvent Removal: Remove the HPLC solvents from the pooled fractions using a rotary evaporator or lyophilizer to obtain the purified solid compound.
Data Presentation
The following tables summarize the instrumental parameters and expected (illustrative) results for the purification.
Table 1: HPLC System and Chromatographic Conditions
| Parameter | Value |
|---|---|
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 95 | 5 |
| 20.0 | 50 | 50 |
| 25.0 | 5 | 95 |
| 30.0 | 5 | 95 |
| 30.1 | 95 | 5 |
| 35.0 | 95 | 5 |
Table 3: Illustrative Chromatographic Data
| Parameter | Expected Value |
|---|---|
| Retention Time (t_R) | ~15.2 minutes |
| Purity (Pre-Purification) | ~85% |
| Purity (Post-Purification) | >99.0% |
| Recovery | >90% |
| Tailing Factor | 1.0 - 1.3 |
Visualizations
Caption: Workflow for the HPLC purification of this compound.
Alternative Method: HILIC
For highly polar compounds that show poor retention in reversed-phase chromatography, even with highly aqueous mobile phases, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[5][6] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent mixed with a small amount of water.
Caption: Logical diagram for selecting the appropriate HPLC purification mode.
Table 4: Proposed HILIC Conditions
| Parameter | Value |
|---|---|
| Column | Silica or Amine-based HILIC column, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 95:5 Acetonitrile:Water with 10 mM Ammonium Formate |
| Mobile Phase B | 50:50 Acetonitrile:Water with 10 mM Ammonium Formate |
| Gradient | Start with high %A, gradient to high %B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 254 nm |
Conclusion
The reversed-phase HPLC method detailed in this application note provides a robust and effective strategy for the purification of this compound, yielding a final product with high purity essential for pharmaceutical research and development. The protocol is straightforward and utilizes standard RP-HPLC instrumentation and columns. For challenging separations where the target compound is insufficiently retained, the alternative HILIC method offers a viable solution. The successful implementation of this purification protocol will enable researchers to obtain high-quality material for their subsequent synthetic and biological investigations.
References
- 1. This compound | 111437-10-6 [chemicalbook.com]
- 2. jordilabs.com [jordilabs.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
Application Note: Recrystallization Protocol for the Purification of (5-Amino-2-methylphenyl)methanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
(5-Amino-2-methylphenyl)methanol is a valuable intermediate in the synthesis of various compounds, including derivatives of Riboflavin.[1] As with many organic syntheses, the crude product often contains impurities that must be removed to ensure the desired product quality and for the success of subsequent reaction steps. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds.[2][3] This application note provides a detailed protocol for the recrystallization of this compound, aimed at achieving high purity.
Principle of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent or solvent system. The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will dissolve it completely at an elevated temperature. Impurities, on the other hand, should either be insoluble in the hot solvent (and thus can be filtered off) or remain soluble in the cold solvent (and stay in the mother liquor upon crystallization).
The process involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution.[2][4] As this solution is allowed to cool, the solubility of the target compound decreases, leading to the formation of pure crystals. The impurities are left behind in the solution. The purified crystals are then isolated by filtration.[3]
Caption: Principle of Recrystallization.
Materials and Equipment
Materials:
-
Crude this compound
-
Recrystallization Solvent(s): e.g., Ethanol/Water, Ethyl Acetate/Hexane, Methanol
-
Activated Charcoal (decolorizing carbon)
-
Filter Paper (fluted and standard)
-
Ice
Equipment:
-
Erlenmeyer flasks (at least two)
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Glass funnel (short-stemmed)
-
Büchner funnel and filter flask
-
Vacuum source (aspirator or pump)
-
Spatula and glass stirring rod
-
Graduated cylinders
-
Desiccator or vacuum oven
Solvent Selection
The choice of solvent is critical for successful recrystallization. An ideal solvent should exhibit high solubility for the compound at its boiling point and low solubility at low temperatures (e.g., 0-4 °C). For aminobenzyl alcohols, which possess both polar (amino, hydroxyl) and non-polar (aryl) functionalities, single or mixed solvent systems can be effective.[5][6]
Data Presentation: Solvent System Suitability
| Solvent System | Suitability for this compound | Comments |
| Ethanol/Water | Highly Recommended | The compound is likely soluble in hot ethanol. Water acts as an anti-solvent, added dropwise to the hot solution until cloudiness appears, which is then cleared by adding a few more drops of hot ethanol. This system is effective for compounds with polar groups. |
| Ethyl Acetate/Hexane | Recommended | Ethyl acetate is a moderately polar solvent that should dissolve the compound when heated. Hexane, a non-polar anti-solvent, is added to the hot solution to induce crystallization upon cooling. This is a common system for separating moderately polar compounds from non-polar impurities.[2][5] |
| Methanol | Potentially Suitable | Methanol may be a good single solvent. However, solubility might still be significant at low temperatures, potentially reducing yield. A methanol/water system could also be explored.[7] |
| Water | Poor | Due to the aromatic ring and methyl group, the compound is unlikely to be sufficiently soluble in hot water alone.[5] |
| Hexane | Poor | Too non-polar to dissolve the compound, even when hot. May be useful as an anti-solvent or for washing away non-polar impurities.[2] |
Experimental Protocol
This protocol provides a general procedure. The optimal solvent ratios and volumes should be determined empirically on a small scale first.
Caption: Recrystallization Experimental Workflow.
Step-by-Step Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a small amount of the chosen primary solvent (e.g., ethanol). Heat the mixture on a hot plate with stirring. Continue to add the solvent in small portions until the solid just completely dissolves. Avoid adding excess solvent, as this will reduce the final yield.[2]
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a very small amount (spatula tip) of activated charcoal to the solution. Reheat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.[2][4]
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration. This must be done quickly to prevent premature crystallization. Preheat a funnel and a clean receiving Erlenmeyer flask. Place a piece of fluted filter paper in the funnel and pour the hot solution through it.[2]
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Büchner funnel.[4] Transfer the crystalline slurry into the funnel and apply the vacuum.
-
Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold recrystallization solvent (or the anti-solvent, e.g., ice-cold water or hexane) to remove any remaining soluble impurities from the crystal surfaces.[2]
-
Drying: Transfer the purified crystals from the funnel to a watch glass. Dry the crystals in a desiccator or a vacuum oven at a low temperature to remove all residual solvent.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| "Oiling Out" (Product separates as an oil) | The crude material is highly impure, depressing the melting point. The chosen solvent is too non-polar. | - Add a small amount of a more polar solvent to the hot mixture. - If an oil forms, decant the hot solvent, dissolve the oil in a different, more suitable hot solvent, and attempt recrystallization again. - Consider preliminary purification by column chromatography if impurities are significant.[2] |
| No Crystals Form Upon Cooling | The solution is not saturated (too much solvent was used). The solution is supersaturated and requires nucleation. | - Boil off some of the solvent to concentrate the solution and allow it to cool again. - Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[2] - Cool the solution in an ice bath for a longer period. |
| Low Recovery of Product | Too much solvent was used for recrystallization or washing. The product has significant solubility in the cold solvent. Premature crystallization during hot filtration. | - Use the minimum amount of solvent necessary for dissolution. - Ensure the washing solvent is ice-cold and use it sparingly. - Ensure the filtration apparatus is pre-heated before hot filtration. - Cool the filtrate in an ice bath to maximize precipitation. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
This compound and its isomers are known to cause skin and eye irritation and may cause respiratory irritation.[8] Avoid inhalation of dust and contact with skin and eyes.
-
Organic solvents are flammable. Keep them away from open flames and ignition sources. Use a hot plate, not a Bunsen burner, for heating.
-
Handle hot glassware with appropriate tongs or heat-resistant gloves.
References
- 1. This compound | 111437-10-6 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. mt.com [mt.com]
- 4. benchchem.com [benchchem.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 7. Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (3-Amino-2-methylphenyl)methanol | C8H11NO | CID 577175 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis of 8-Hydroxymethyl Riboflavin: A Proposed Method Using (5-Amino-2-methylphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Application Notes
This document outlines a proposed synthetic protocol for 8-Hydroxymethyl riboflavin, a novel analog of riboflavin (Vitamin B2). Riboflavin and its derivatives are essential cofactors in a multitude of enzymatic reactions, and the introduction of a hydroxymethyl group at the 8-position offers a potential site for further chemical modification or for influencing the molecule's biological activity. The proposed synthesis utilizes (5-Amino-2-methylphenyl)methanol as a key starting material to introduce the desired C8-hydroxymethyl functionality.
The synthetic strategy is based on established methods for riboflavin synthesis, which traditionally involve the condensation of an appropriately substituted o-phenylenediamine with a pyrimidine-based precursor, such as alloxan or barbituric acid.[1][2][3] As a direct literature precedent for this specific synthesis is not available, this protocol is a hypothetical pathway constructed from analogous and well-documented reactions in flavin chemistry. The proposed route involves the protection of the benzylic alcohol, introduction of the ribityl side chain, formation of an o-diamine, and final condensation to form the isoalloxazine ring system.
Proposed Synthetic Pathway
The proposed multi-step synthesis of 8-Hydroxymethyl riboflavin from this compound is depicted below. The pathway is designed to be adaptable and may require optimization of reaction conditions at each step.
Caption: Proposed synthetic pathway for 8-Hydroxymethyl riboflavin.
Experimental Protocols
Step 1: Protection of the Benzylic Alcohol
To prevent unwanted side reactions of the benzylic alcohol in subsequent steps, it is first protected, for example, as a silyl ether.
-
Reaction: this compound is reacted with a suitable protecting group, such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base.
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add imidazole (1.5 eq) and stir until dissolved.
-
Add TBDMSCl (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Reductive Amination with D-Ribose
The protected aniline is coupled with D-ribose to introduce the ribityl side chain.
-
Reaction: The protected this compound undergoes reductive amination with D-ribose.
-
Procedure:
-
Suspend the protected aniline (1.0 eq) and D-ribose (1.2 eq) in methanol.
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to form the Schiff base.
-
Cool the reaction to 0 °C and add sodium borohydride (1.5 eq) portion-wise.
-
Stir for an additional 4-6 hours at room temperature.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Dry the combined organic layers, filter, and concentrate to yield the crude ribamine derivative.
-
Step 3: Nitration
A nitro group is introduced ortho to the amino group, which will become part of the pyrimidine ring in the final product.
-
Reaction: The ribamine derivative is nitrated to introduce a nitro group at the 5-position.
-
Procedure:
-
Dissolve the product from Step 2 in concentrated sulfuric acid at 0 °C.
-
Add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry, filter, and concentrate the organic phase to obtain the crude nitro derivative.
-
Step 4: Reduction of the Nitro Group
The nitro group is reduced to an amine to form the required o-phenylenediamine.
-
Reaction: The nitro group is reduced to an amine, for example, by catalytic hydrogenation.
-
Procedure:
-
Dissolve the nitro derivative in ethanol or methanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi) for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the o-phenylenediamine derivative.
-
Step 5: Condensation with Alloxan and Deprotection
The final step involves the formation of the isoalloxazine ring system by condensation with alloxan, followed by deprotection of the benzylic alcohol.
-
Reaction: The o-phenylenediamine derivative is condensed with alloxan in an acidic medium, followed by removal of the silyl protecting group.
-
Procedure:
-
Dissolve the o-phenylenediamine from Step 4 and alloxan (1.1 eq) in a mixture of methanol and acetic acid.
-
Heat the reaction mixture at reflux for 2-4 hours. A yellow precipitate of the protected 8-hydroxymethyl riboflavin should form.
-
Cool the reaction mixture and collect the precipitate by filtration.
-
Wash the solid with cold methanol and then diethyl ether.
-
To a suspension of the protected product in tetrahydrofuran (THF), add a solution of tetrabutylammonium fluoride (TBAF) (1.1 eq) in THF.
-
Stir at room temperature for 1-2 hours.
-
Concentrate the reaction mixture and purify the crude 8-hydroxymethyl riboflavin by recrystallization (e.g., from water/ethanol).
-
Quantitative Data Summary
The following table presents expected, hypothetical quantitative data for the synthesis of 8-Hydroxymethyl riboflavin, based on typical yields for analogous reactions in flavin synthesis. Actual yields will require experimental optimization.
| Step | Reaction | Starting Material | Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Expected Yield (%) |
| 1 | Protection | This compound | Protected Aniline | 137.18 | - | 90-95 |
| 2 | Reductive Amination | Protected Aniline | N-Ribityl Derivative | - | - | 60-70 |
| 3 | Nitration | N-Ribityl Derivative | Nitro-N-Ribityl Derivative | - | - | 70-80 |
| 4 | Reduction | Nitro-N-Ribityl Derivative | o-Phenylenediamine Derivative | - | - | 85-95 |
| 5 | Condensation & Deprotection | o-Phenylenediamine Derivative | 8-Hydroxymethyl riboflavin | 392.36 | - | 50-60 |
Workflow Diagram
The overall experimental workflow for the synthesis is summarized in the following diagram.
Caption: Experimental workflow for the synthesis of 8-Hydroxymethyl riboflavin.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (5-Amino-2-methylphenyl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of (5-Amino-2-methylphenyl)methanol, particularly in addressing low yields.
Troubleshooting Guides
Low yields in the synthesis of this compound can arise from various factors, from the choice of starting materials and reagents to the specific reaction conditions. A common and effective synthetic route involves the reduction of a nitro-substituted precursor. This guide will focus on troubleshooting this critical reduction step.
Issue 1: Incomplete or Stalled Reduction of the Nitro Group
A frequent challenge is the incomplete conversion of the nitro-substituted precursor to the desired amino alcohol.
Possible Causes and Solutions
| Cause | Troubleshooting Step |
| Inactive Reducing Agent or Catalyst | For catalytic hydrogenation (e.g., Pd/C, Raney Nickel), ensure the catalyst is fresh and has not been poisoned.[1] For metal/acid reductions (e.g., Fe/HCl, SnCl₂/HCl), use finely powdered, high-purity metal to maximize surface area.[2] Consider activating the metal if necessary. |
| Poor Solubility of Starting Material | The nitro-substituted precursor must be soluble in the reaction solvent for the reduction to proceed efficiently.[2] If solubility is an issue, consider alternative solvents or co-solvent systems like ethanol/water or acetic acid.[2] For hydrophobic compounds, THF can be a suitable solvent.[3] |
| Insufficient Reaction Temperature | While many reductions can be performed at room temperature, some substrates may require heating to achieve a satisfactory reaction rate.[2] Monitor the reaction by TLC to determine the optimal temperature, but be aware that higher temperatures can sometimes promote side reactions.[2] |
| Inadequate Stoichiometry of Reducing Agent | Ensure a sufficient excess of the reducing agent is used to drive the reaction to completion and consume any reaction intermediates.[2] |
Issue 2: Formation of Undesired Side Products
The reduction of a nitro group can sometimes lead to the formation of side products, which can complicate purification and lower the yield of the target compound.
Possible Causes and Solutions
| Cause | Troubleshooting Step |
| Stepwise Reduction Intermediates | The reduction of a nitro group proceeds through several intermediates, such as nitroso and hydroxylamine species.[4] These can sometimes react with each other to form azoxy or azo compounds.[2][4] To favor the complete reduction to the amine, use robust reducing systems like catalytic hydrogenation or metal/acid combinations.[2] Using LiAlH₄ for the reduction of aromatic nitro compounds can sometimes lead to the formation of azo products.[5] |
| Over-reduction of Other Functional Groups | If the starting material contains other reducible functional groups (e.g., a carboxylic acid or ester), the choice of reducing agent is critical. A strong reducing agent like LiAlH₄ will reduce these groups in addition to the nitro group.[6][7] To selectively reduce the nitro group, milder reagents such as SnCl₂ or catalytic hydrogenation under controlled conditions may be more suitable.[5] |
| Reaction with the Benzyl Alcohol Moiety | The newly formed benzyl alcohol can potentially undergo side reactions, such as ether formation, especially at elevated temperatures.[8] It is important to control the reaction temperature and work up the reaction promptly upon completion. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and logical synthetic pathway starts with a commercially available precursor like 2-methyl-5-nitroaniline. The synthesis would then proceed via diazotization of the amino group, followed by hydrolysis to yield 2-methyl-5-nitrophenol. The phenolic hydroxyl group can then be protected, and the nitro group reduced to an amine. Finally, the protecting group is removed to yield the target compound. An alternative is the direct reduction of a precursor like 5-nitro-2-methylbenzaldehyde or 5-amino-2-methylbenzoic acid.
Q2: Which reducing agent is best for converting the nitro group to an amine in the presence of a benzyl alcohol?
Catalytic hydrogenation using palladium on carbon (Pd/C) is often the method of choice for reducing nitro groups as it is generally clean and high-yielding.[5] However, care must be taken to avoid over-reduction of the benzyl alcohol. Metal/acid combinations like iron in acetic acid or tin(II) chloride in ethanol are also effective and can be milder alternatives.[1][3]
Q3: How can I monitor the progress of the reduction reaction?
Thin-layer chromatography (TLC) is a simple and effective technique to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material spot and the appearance of the product spot. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.[2]
Q4: My final product is difficult to purify. What are some common impurities?
Common impurities can include unreacted starting material, partially reduced intermediates (e.g., hydroxylamine, azoxy compounds), and other side products. If a strong reducing agent like LiAlH₄ was used to reduce a carboxylic acid precursor, impurities from the workup can also be present. Purification can often be achieved by column chromatography or recrystallization.
Experimental Protocols
Protocol 1: Reduction of a Nitro-Precursor using Catalytic Hydrogenation
This protocol is a general procedure and may require optimization for the specific substrate.
Materials:
-
Nitro-substituted precursor (e.g., (2-methyl-5-nitrophenyl)methanol)
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Tetrahydrofuran (THF)
-
Hydrogen gas supply
-
Filter agent (e.g., Celite)
Procedure:
-
In a suitable reaction vessel, dissolve the nitro-substituted precursor in a minimal amount of ethanol or THF.
-
Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
-
Seal the vessel and purge with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon of hydrogen is often sufficient for small-scale reactions).
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Reduction of 5-Amino-2-methylbenzoic Acid with LiAlH₄
This protocol describes the reduction of both the carboxylic acid and potentially any nitro group if present. Caution: Lithium aluminum hydride (LiAlH₄) reacts violently with water and is pyrophoric. Handle with extreme care in a dry, inert atmosphere.
Materials:
-
5-Amino-2-methylbenzoic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
15% aqueous sodium hydroxide
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend LiAlH₄ in anhydrous THF under a nitrogen atmosphere.
-
Dissolve the 5-Amino-2-methylbenzoic acid in anhydrous THF and add it to the dropping funnel.
-
Slowly add the solution of the benzoic acid to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Workup (Fieser method): For 'x' grams of LiAlH₄ used, slowly and carefully add 'x' mL of water, followed by 'x' mL of 15% aqueous sodium hydroxide, and then 3*'x' mL of water.
-
Allow the mixture to warm to room temperature and stir for 15 minutes.
-
Add anhydrous magnesium sulfate and stir for another 15 minutes.
-
Filter the mixture to remove the aluminum salts.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify as necessary.
Visualizations
Caption: Plausible synthetic pathways to this compound.
Caption: Troubleshooting workflow for low yield in the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. adichemistry.com [adichemistry.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Reduction of (2-methyl-5-nitrophenyl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the reduction of (2-methyl-5-nitrophenyl)methanol to (5-amino-2-methylphenyl)methanol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
| Issue | Potential Cause | Recommended Solution |
| Incomplete reaction or low yield | 1. Inactive catalyst (catalytic hydrogenation): The catalyst (e.g., Pd/C, PtO2, Raney Nickel) may have lost activity due to improper storage, handling, or poisoning.[1][2] 2. Insufficient reducing agent: The molar ratio of the reducing agent (e.g., SnCl₂, Fe, NaBH₄) to the starting material may be too low. 3. Low reaction temperature: The reaction may require higher temperatures to proceed at a reasonable rate. 4. Poor quality of starting material or reagents. | 1. Use fresh, high-quality catalyst. Ensure proper handling and storage conditions. Consider using a different type of catalyst. 2. Increase the molar equivalents of the reducing agent. 3. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS. 4. Verify the purity of the starting material and all reagents. |
| Presence of unexpected side products | 1. Formation of intermediates: Incomplete reduction can lead to the presence of nitroso and hydroxylamine intermediates.[1][3][4] 2. Condensation of intermediates: Nitroso and hydroxylamine intermediates can condense to form azoxy and azo compounds, particularly under basic or neutral conditions.[3][5][6] 3. Over-reduction: In catalytic hydrogenation, the aromatic ring or the benzyl alcohol may be reduced under harsh conditions (high pressure, high temperature, prolonged reaction time). | 1. Ensure sufficient reducing agent and reaction time to drive the reaction to completion. 2. Maintain acidic conditions during the reduction, as this generally favors the formation of the amine over condensation products.[1] 3. Use milder reaction conditions. Monitor the reaction closely to stop it once the starting material is consumed. |
| Difficult product isolation/purification | 1. Formation of salts: When using metal/acid reducing systems (e.g., SnCl₂/HCl, Fe/HCl), the resulting amine will be in its salt form. 2. Emulsion formation during workup: This can make phase separation difficult. 3. Co-elution of impurities during chromatography. | 1. After the reaction, neutralize the mixture with a base (e.g., NaOH, NaHCO₃) to a pH of 8-9 to precipitate the free amine. 2. Add a saturated NaCl solution to break up the emulsion. 3. Use a different solvent system for chromatography or consider recrystallization as an alternative purification method. |
| Product degradation | The resulting aminobenzyl alcohol can be susceptible to oxidation, especially when exposed to air for extended periods. | Work up the reaction and purify the product under an inert atmosphere (e.g., nitrogen or argon). Store the final product under an inert atmosphere and in the dark. |
Frequently Asked Questions (FAQs)
Q1: What are the common side products observed in the reduction of (2-methyl-5-nitrophenyl)methanol?
A1: The reduction of aromatic nitro compounds proceeds through several intermediates. Incomplete reduction or side reactions can lead to the formation of the following byproducts:
-
(2-methyl-5-nitrosophenyl)methanol: An intermediate in the reduction process.[1][3]
-
(5-(hydroxyamino)-2-methylphenyl)methanol: Another key intermediate in the reduction pathway.[1][3]
-
Azoxy and Azo compounds: These are formed from the condensation of the nitroso and hydroxylamine intermediates.[3][5][6] An example is 2,2'-dimethyl-5,5'-bis(hydroxymethyl)azoxybenzene.
Q2: How can I monitor the progress of the reduction reaction?
A2: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A co-spot of the starting material should be used on the TLC plate for accurate comparison. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.
Q3: Which reduction method is most suitable for my research?
A3: The choice of reduction method depends on several factors, including the scale of the reaction, the presence of other functional groups, and available laboratory equipment.
-
Catalytic Hydrogenation (e.g., H₂/Pd/C): This is often a clean and high-yielding method. However, it requires specialized high-pressure equipment and the catalyst can be pyrophoric.[7]
-
Tin(II) Chloride (SnCl₂): This is a common and effective laboratory-scale method. It is generally selective for the nitro group.
-
Iron in Acidic Media (Fe/HCl or Fe/NH₄Cl): This is a classical and cost-effective method, often used in industrial processes.[1]
Q4: My NMR spectrum shows unexpected peaks. What could they be?
A4: Besides the common side products mentioned in Q1, other impurities can arise from the starting material or subsequent reactions. If this compound is a precursor for a larger molecule like Imatinib, impurities from those synthetic steps could also be present if not properly purified.
Experimental Protocols
Below are representative protocols for common reduction methods. Researchers should adapt these to their specific laboratory conditions and scale.
Protocol 1: Reduction using Catalytic Hydrogenation
-
Preparation: In a high-pressure hydrogenation vessel, add (2-methyl-5-nitrophenyl)methanol (1.0 eq) and a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).
-
Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas (typically 50-100 psi).
-
Reaction: Stir the mixture vigorously at room temperature or with gentle heating. Monitor the reaction by hydrogen uptake or by analyzing aliquots via TLC or LC-MS.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.
Protocol 2: Reduction using Tin(II) Chloride (SnCl₂)
-
Preparation: To a solution of (2-methyl-5-nitrophenyl)methanol (1.0 eq) in ethanol, add a solution of Tin(II) chloride dihydrate (3-5 eq) in concentrated hydrochloric acid.
-
Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is basic.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Data Presentation
The following table summarizes typical yields for the reduction of aromatic nitro compounds using different methods. Note that yields can vary significantly based on reaction conditions and the specific substrate.
| Reduction Method | Reducing Agent | Typical Yield of Amine | Reference |
| Catalytic Hydrogenation | H₂ / Pd/C | >90% | [8] |
| Metal/Acid | SnCl₂ / HCl | 80-95% | [9] |
| Metal/Acid | Fe / HCl | 70-90% | [1] |
Visualizations
Reaction Pathway
Caption: Reaction pathway for the reduction of (2-methyl-5-nitrophenyl)methanol.
Experimental Workflow
Caption: General experimental workflow for the reduction of (2-methyl-5-nitrophenyl)methanol.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 6. Reduction of Aromatic azo-, azoxy- and Nitrocompounds by Ultrasonically Activated Nickel | Scilit [scilit.com]
- 7. US2458214A - Hydrogenation of nitro compounds - Google Patents [patents.google.com]
- 8. Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Loading for Nitro Group Reduction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for the reduction of nitro groups.
Troubleshooting Guide
This guide addresses common issues encountered during the catalytic reduction of nitro groups.
Issue 1: Incomplete or Sluggish Reaction
Symptoms: The reaction stalls before all the starting material is consumed, or the reaction rate is excessively slow.
Possible Causes & Solutions:
-
Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of the reaction.
-
Solution: Increase the catalyst loading in increments. For problematic reductions, a higher weight percentage of the catalyst may be necessary.[1]
-
-
Poor Catalyst Activity: The catalyst may have lost activity due to improper storage or handling.
-
Solution: Use a fresh batch of catalyst from a reliable supplier. Ensure catalysts like Palladium on carbon (Pd/C) are handled under an inert atmosphere as they can be pyrophoric.
-
-
Inadequate Hydrogen Pressure: For catalytic hydrogenations, atmospheric pressure might not be sufficient.
-
Solution: Increase the hydrogen pressure, for instance, by using a Parr hydrogenator.[1]
-
-
Poor Solubility of Starting Material: The nitro compound must be soluble in the chosen solvent for the reaction to proceed efficiently.[1]
-
Catalyst Poisoning: The catalyst's active sites may be blocked by impurities in the starting material, solvent, or from the reaction vessel itself. Common poisons for palladium catalysts include sulfur, nitrogen, and phosphorus compounds.[3][4]
-
Solution: Purify the starting material and use high-purity solvents. Ensure the reaction vessel is thoroughly cleaned. If catalyst poisoning is suspected, increasing the catalyst loading might help, but addressing the source of the poison is a more robust solution.
-
Issue 2: Formation of Side Products (e.g., hydroxylamines, nitroso, azoxy compounds)
Symptoms: TLC or other analytical methods show the presence of significant impurities alongside the desired amine product.
Possible Causes & Solutions:
-
Incomplete Reduction: The reaction may be stopping at intermediate stages of the nitro group reduction.
-
Solution: Ensure sufficient catalyst loading and reaction time to drive the reaction to completion. The formation of intermediates like azoxybenzene can sometimes stall the reaction, requiring further reduction steps to yield the final aniline.[1]
-
-
Reaction Temperature: Exothermic reactions can lead to localized overheating, which may promote the formation of side products like azobenzene derivatives.[1]
-
Sub-optimal Hydrogen Donor (for Transfer Hydrogenation): The choice and amount of hydrogen donor can influence selectivity.
-
Solution: Optimize the type and stoichiometry of the hydrogen donor. Common donors include ammonium formate and hydrazine hydrate.[6]
-
Issue 3: Reduction of Other Functional Groups
Symptoms: Desired functional groups in the starting material (e.g., halogens, carbonyls, alkenes) are being reduced along with the nitro group.
Possible Causes & Solutions:
-
Non-selective Catalyst/Reagent: The chosen catalyst or reducing agent is not selective for the nitro group in the presence of other reducible functionalities.
-
Solution:
-
Halogens: To avoid dehalogenation, especially with aryl halides, Raney Nickel is often a better choice than Pd/C.[7] Sulfided Pt/C can also be highly selective for nitro group reduction while preserving halogens.[8]
-
Ketones/Aldehydes: Tin(II) chloride (SnCl₂·2H₂O) is a mild and effective reagent that typically does not reduce aldehydes or ketones.[8]
-
Alkenes/Alkynes: While standard catalytic hydrogenation will reduce these, catalytic transfer hydrogenation can sometimes be optimized for selectivity. Sodium sulfide (Na₂S) can also be effective and often spares double and triple bonds.[7][8]
-
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a nitro group reduction using Pd/C?
A1: A common starting point for 10% Palladium on carbon (Pd/C) is typically 5-10 mol % of the palladium metal relative to the nitro-containing substrate.[1] However, this can vary significantly based on the substrate and reaction conditions, and optimization is often necessary.
Q2: How does the choice of solvent affect the reaction?
A2: The solvent plays a crucial role in several ways:
-
Solubility: The starting material must be soluble in the reaction solvent.[1]
-
Reaction Rate: Protic solvents like ethanol and methanol often lead to higher reaction rates compared to aprotic solvents.[9][10] This is attributed to factors like hydrogen donor and acceptor abilities of the solvent.[9]
-
Selectivity: In some cases, the solvent can influence the selectivity of the reduction, especially when other reducible functional groups are present.[11]
Q3: When should I consider using a catalyst other than Pd/C?
A3: While Pd/C is a versatile and widely used catalyst, other options may be preferable in specific situations:
-
Presence of Halogens: If your molecule contains aryl chlorides, bromides, or iodides, using Pd/C with H₂ can lead to dehalogenation.[8] In such cases, Raney Nickel is a common alternative.[7]
-
Hydroxylamine Accumulation: If you observe the accumulation of hydroxylamine intermediates, which can lead to the formation of colored azo or azoxy impurities, a Nickel catalyst might provide better performance.[12]
-
Cost: For large-scale industrial processes, the cost of palladium can be a factor, and less expensive catalysts like those based on iron or nickel might be considered.
Q4: How can I monitor the progress of my reaction?
A4: Several techniques can be used to monitor the reaction:
-
Thin-Layer Chromatography (TLC): This is the most common and convenient method for qualitative monitoring. The disappearance of the starting material spot is a good indicator of reaction completion.[1]
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques provide more quantitative analysis of the reaction mixture, allowing you to determine the conversion of the starting material and the formation of the product and any byproducts.[1]
Q5: My catalyst seems to be inactive. What should I do?
A5: First, ensure that the catalyst is fresh and has been stored correctly. Catalysts like Pd/C can be pyrophoric and should be handled with care, typically water-wet.[12] If you suspect catalyst poisoning, try purifying your starting material and solvents. If the problem persists, increasing the catalyst loading might overcome minor poisoning effects, but it's best to identify and eliminate the source of the poison.[8]
Data Presentation
Table 1: Catalyst Loading and Reaction Conditions for Nitrobenzene Reduction
| Catalyst | Catalyst Loading | Hydrogen Source | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 5% Pd/C | 13 mg (per 1 mmol substrate) | NH₂NH₂·H₂O | Methanol | 80 | 5 min | >99 | [13] |
| 10% Pd/C | 10 wt% | Ammonium Formate | Not Specified | Not Specified | Not Specified | >99 | [6] |
| Ag-RANEY® Nickel | 5.0 mg (per 100 mL of 0.2 mM solution) | NaBH₄ | Water | 35 | 5 min | ~100 | [14] |
| Co-Zn/N-C-800 | Not Specified | Formic Acid | Not Specified | 100 | 4 h | 99.9 | [15] |
Table 2: Effect of Catalyst Loading on Reaction Yield
| Catalyst | Substrate | Catalyst Loading | Yield (%) | Reference |
| 5% Pd/C | Halogenated Nitroarene | 5% | Substantial Decrease | [13] |
| 5% Pd/C | Halogenated Nitroarene | 10% | Optimal | [13] |
| 5% Pd/C | Halogenated Nitroarene | 20% | No Improvement | [13] |
| V₂O₅/TiO₂ | Nitro Compound | 7 wt% | Significant Decrease | [16] |
| V₂O₅/TiO₂ | Nitro Compound | 10 wt% | Optimal | [16] |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation using Pd/C and Hydrogen Gas
-
Setup: In a flask suitable for hydrogenation (e.g., a Parr shaker flask), dissolve the nitro compound (1.0 eq) in an appropriate solvent (e.g., ethanol, ethyl acetate, THF).[1]
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Palladium on carbon (typically 5-10 mol % Pd).[1]
-
Hydrogenation: Securely attach the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this evacuation-backfill cycle three to five times to ensure the atmosphere is replaced with hydrogen.[5]
-
Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen (e.g., from a balloon or a pressurized cylinder) at the desired temperature (often room temperature).
-
Monitoring: Monitor the reaction progress by a suitable method (e.g., TLC, HPLC) until the starting material is consumed.
-
Workup: Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove any residual hydrogen.
-
Filtration: Dilute the reaction mixture with the reaction solvent and filter it through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional solvent to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude amine product, which can then be purified by standard techniques such as column chromatography or recrystallization.
Protocol 2: General Procedure for Transfer Hydrogenation using Pd/C and Ammonium Formate
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the nitro compound (1.0 eq) and a suitable solvent (e.g., methanol or ethanol).
-
Reagent Addition: Add ammonium formate (typically 3-5 equivalents).
-
Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol % Pd).
-
Reaction: Heat the reaction mixture to reflux and stir vigorously.
-
Monitoring: Monitor the reaction by TLC until the starting material is no longer visible.
-
Workup: Cool the reaction mixture to room temperature.
-
Filtration: Filter the mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by standard methods.
Visualizations
Caption: Generalized reaction pathway for the reduction of a nitroaromatic compound.
Caption: A logical workflow for troubleshooting incomplete nitro group reduction.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. mdpi.com [mdpi.com]
- 4. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. A solvent-selection strategy for the hydrogenation reaction inside a tubular-flow reactor through a statistical approach - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
- 12. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 13. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04343K [pubs.rsc.org]
- 15. Frontiers | Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C [frontiersin.org]
- 16. Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00711A [pubs.rsc.org]
Preventing over-reduction of the benzyl alcohol moiety
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the over-reduction of the benzyl alcohol moiety during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: I am trying to reduce a ketone to a secondary alcohol in a molecule that also contains a benzyl alcohol. My current method using H₂/Pd-C is reducing both functional groups. How can I achieve selective reduction of the ketone?
A1: Catalytic hydrogenation with H₂/Pd-C is a powerful reduction method that will readily reduce ketones and also lead to the hydrogenolysis (over-reduction) of benzyl alcohols to the corresponding alkane. To achieve selective reduction of the ketone, you should switch to a milder, chemoselective reducing agent.
Recommended Solutions:
-
Sodium Borohydride (NaBH₄): This is the reagent of choice for selectively reducing aldehydes and ketones in the presence of less reactive functional groups like esters and benzyl ethers.[1][2][3] It is significantly milder than lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.
-
Meerwein-Ponndorf-Verley (MPV) Reduction: This method uses aluminum isopropoxide in isopropyl alcohol and is highly selective for the reduction of aldehydes and ketones.[4] It is a reversible reaction driven by the use of a large excess of the alcohol solvent.
The choice of reagent will depend on the specific substrate and the presence of other functional groups. It is always advisable to perform a small-scale test reaction to optimize the conditions.
Q2: Can I use catalytic transfer hydrogenation to selectively reduce a nitro group to an amine without affecting a benzyl alcohol in the same molecule?
A2: Yes, catalytic transfer hydrogenation (CTH) is an excellent method for the selective reduction of nitro groups in the presence of sensitive functionalities like benzyl alcohols.[5][6] This technique avoids the use of high-pressure hydrogen gas and often provides high chemoselectivity.
Common CTH systems for nitro group reduction include:
-
Ammonium formate with Palladium on carbon (Pd/C): This is a widely used and effective system for the rapid and clean reduction of nitroarenes.[5]
-
Cyclohexene with Palladium on carbon (Pd/C): Cyclohexene acts as the hydrogen donor in this system.[6]
-
Formic acid with an iron catalyst: This system can also be used for the selective reduction of nitroarenes.[7]
These methods are generally mild and should not affect the benzyl alcohol moiety.
Q3: My goal is to reduce an ester to a primary alcohol, but my starting material also has a benzyl alcohol group that I want to preserve. What reducing agent should I use?
A3: The reduction of an ester to an alcohol typically requires a stronger reducing agent than what is needed for a ketone. However, you must still avoid conditions that lead to the hydrogenolysis of the benzyl alcohol.
Suitable Reducing Agents:
-
Lithium Borohydride (LiBH₄): This reagent is more reactive than NaBH₄ and can reduce esters to alcohols. It is generally less reactive than LiAlH₄ and may offer better selectivity in preserving the benzyl alcohol.[8][9]
-
Sodium Borohydride (NaBH₄) with a co-reagent: In some cases, the reactivity of NaBH₄ can be enhanced to reduce esters without being as aggressive as LiAlH₄. For example, using NaBH₄ in combination with methanol can facilitate the reduction of some aromatic esters.[10]
-
Borane Complexes (e.g., BH₃•THF): Borane is another option for the reduction of esters. It is a powerful reducing agent but can sometimes offer different selectivity profiles compared to metal hydrides.[8]
It is crucial to carefully control the reaction temperature, as lower temperatures often favor selectivity.
Q4: I have a molecule with both a benzyl alcohol and a carbon-carbon double bond. How can I selectively reduce the double bond?
A4: Selective reduction of a carbon-carbon double bond in the presence of a benzyl alcohol can be challenging as many hydrogenation catalysts will also promote the hydrogenolysis of the benzyl alcohol.
Strategies for Selective Alkene Reduction:
-
Catalytic Transfer Hydrogenation: As mentioned previously, CTH can be a mild and selective method. Using a hydrogen donor like ammonium formate with Pd/C can sometimes selectively reduce an alkene without affecting the benzyl alcohol.[5]
-
Diimide Reduction: Diimide (N₂H₂) is a metal-free reducing agent that can be generated in situ from hydrazine and an oxidant (like H₂O₂) or by the thermal decomposition of azodicarboxylates. It is known for its ability to selectively reduce non-polar double and triple bonds.
-
Careful Catalyst and Condition Selection: In some instances, specific catalysts or reaction conditions can favor alkene reduction over hydrogenolysis. For example, using a less active catalyst or running the reaction at lower temperatures and pressures might provide the desired selectivity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Over-reduction of Benzyl Alcohol to Alkane | The reducing agent is too strong (e.g., LiAlH₄, H₂/Pd-C under harsh conditions). | Switch to a milder reducing agent like NaBH₄ for ketones or LiBH₄ for esters. For other reductions, consider catalytic transfer hydrogenation. |
| Both Ketone and Benzyl Alcohol are Reduced | Lack of chemoselectivity of the reducing agent. | Use NaBH₄, which is highly selective for aldehydes and ketones over benzyl alcohols.[1][3] |
| Ester is Not Reduced, or the Reaction is Sluggish | The reducing agent is not strong enough (e.g., NaBH₄ under standard conditions). | Use a more potent reagent like LiBH₄ or a borane complex.[8][9] Alternatively, for NaBH₄, try using it in a protic solvent like methanol at reflux.[10] |
| Formation of Benzaldehyde or Benzoic Acid as Byproducts | Oxidation of the benzyl alcohol. | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation. Use freshly distilled solvents. |
| No Reaction Occurs | Inactive catalyst or reagent. | Use a fresh batch of the reducing agent. If using a heterogeneous catalyst like Pd/C, ensure it has not been poisoned. |
Experimental Protocols
Protocol 1: Selective Reduction of a Ketone in the Presence of a Benzyl Alcohol using NaBH₄
-
Dissolution: Dissolve the substrate containing both the ketone and benzyl alcohol moieties in a suitable protic solvent, such as methanol or ethanol, in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of NaBH₄: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. A typical molar excess is 1.5 to 2 equivalents relative to the ketone.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, cautiously quench the excess NaBH₄ by the slow addition of a dilute acid (e.g., 1 M HCl) or acetone until the effervescence ceases.
-
Work-up: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography if necessary.
Protocol 2: Selective Reduction of a Nitro Group via Catalytic Transfer Hydrogenation
-
Setup: In a round-bottom flask, dissolve the nitro-containing substrate in a solvent such as methanol or ethanol.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution (typically 5-10 mol%).
-
Hydrogen Donor Addition: To the stirred suspension, add ammonium formate in a single portion (typically 3-5 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.
-
Filtration: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the solvent.
-
Work-up: Dissolve the residue in a suitable organic solvent and wash with water to remove any remaining ammonium salts. Dry the organic layer and concentrate it to obtain the crude product.
-
Purification: Purify the product by column chromatography or recrystallization as needed.
Visual Guides
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. [PDF] CATALYTIC HYDROGEN TRANSFER REDUCTIONS USING AMMONIUM FORMATE. A REVIEW | Semantic Scholar [semanticscholar.org]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Catalyst Poisoning in Hydrogenation Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in diagnosing and resolving common issues related to catalyst poisoning in hydrogenation reactions.
Troubleshooting Guides
This section provides systematic guidance for specific problems encountered during hydrogenation experiments.
Issue 1: Reaction is Sluggish or Stalled
Question: My hydrogenation reaction has started, but the rate of hydrogen uptake has significantly decreased or stopped completely before the consumption of the starting material. What are the likely causes and how can I troubleshoot this?
Answer:
A stalled or sluggish reaction is a primary indicator of catalyst deactivation, with catalyst poisoning being the most common culprit. The following workflow can help you identify and address the issue.
Troubleshooting Workflow: Slow or Stalled Reaction
Technical Support Center: Purifying (5-Amino-2-methylphenyl)methanol
Of course, here is a technical support center with troubleshooting guides and FAQs for improving the purity of (5-Amino-2-methylphenyl)methanol.
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The impurities largely depend on the synthetic route. A common method for synthesizing this compound is the catalytic reduction of (2-methyl-5-nitrophenyl)methanol.[1] Potential impurities from this process include:
-
Unreacted Starting Material: (2-methyl-5-nitrophenyl)methanol.
-
Incomplete Reduction Byproducts: Intermediates such as nitroso or hydroxylamino compounds.[1]
-
Oxidation Products: The corresponding aldehyde (5-amino-2-methylbenzaldehyde) or carboxylic acid (5-amino-2-methylbenzoic acid) can form if the product is exposed to air, especially under non-neutral pH conditions.[2]
-
Catalyst Residues: Traces of the hydrogenation catalyst (e.g., Palladium on carbon).
Q2: Which purification method should I try first for this compound?
A2: The optimal initial approach depends on the physical state and estimated purity of your crude product.
-
For Solids: Recrystallization is typically the most straightforward and scalable first choice for purifying solid compounds.[3]
-
For Oils or Failed Recrystallization: If the compound is an oil or if recrystallization attempts are unsuccessful, column chromatography is the recommended next step.[3] Due to the compound's polarity, special considerations for the stationary and mobile phases may be necessary.[3]
Q3: How can I effectively monitor the purification process?
A3: Thin-Layer Chromatography (TLC) is an indispensable technique for monitoring the progress of both recrystallization and column chromatography.[2] By spotting the crude mixture, the mother liquor, purified fractions, and a pure standard (if available) on a single plate, you can visually track the separation of impurities from the desired product.[2]
Troubleshooting Guides
Recrystallization Troubleshooting
Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solid melts before it dissolves or when the solution becomes supersaturated at a temperature above the melting point of the impure compound. Here are some solutions:
| Possible Cause | Solution(s) |
| High Impurity Level | Purify the crude material first by column chromatography to remove the bulk of impurities, then recrystallize the partially purified product.[2] |
| Inappropriate Solvent | The boiling point of the solvent may be too high, or its polarity may be unsuitable. Try a lower-boiling point solvent or a different solvent system. Adding a small amount of a more polar co-solvent to the hot mixture can sometimes resolve the issue.[2] |
| Cooling Too Rapidly | Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Slow cooling encourages the formation of a crystal lattice. |
Q5: No crystals are forming after cooling the recrystallization solution. What went wrong?
A5: This is a common issue that can often be resolved with simple techniques.
| Possible Cause | Solution(s) |
| Solution Not Saturated | Too much solvent was used. Gently heat the solution to boil off some of the solvent to increase the concentration, then allow it to cool again.[2] |
| Supersaturation | The solution is supersaturated and requires nucleation to begin crystallization. Induce crystallization by: 1. Scratching the inside of the flask at the solution's surface with a glass rod.[2] 2. Adding a "seed" crystal of pure this compound.[2] 3. Cooling the solution in an ice bath for a longer period.[2] |
Column Chromatography Troubleshooting
Q6: My compound is streaking or showing poor separation on a silica gel column. How can I fix this?
A6: The polar amino and alcohol groups in this compound can interact strongly with the acidic silica gel, leading to poor separation.[3]
| Possible Cause | Solution(s) |
| Strong Analyte-Silica Interaction | The basic amino group binds strongly to acidic silica. Add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia to the eluent to neutralize the acidic sites on the silica gel.[4] |
| Suboptimal Eluent System | The polarity of the eluent is not correct for separating your compound from the impurities. Systematically vary the solvent ratio (e.g., ethyl acetate in hexanes) and check the separation by TLC to find the optimal mobile phase.[2] |
| Column Overloading | Too much crude material was loaded onto the column. Use a larger column or load less material. A general rule is to use 30-100g of silica per 1g of crude product. |
Experimental Protocols
Protocol 1: Monitoring by Thin-Layer Chromatography (TLC)
-
Prepare TLC Plate: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.
-
Spot Samples: Dissolve small amounts of your crude material and each collected fraction in a volatile solvent (e.g., dichloromethane or ethyl acetate). Use a capillary tube to spot the solutions on the origin line.
-
Develop Plate: Place the TLC plate in a developing chamber containing a suitable eluent system. The solvent level should be below the origin line. Cover the chamber.
-
Visualize: Once the solvent front has nearly reached the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Staining with potassium permanganate or ninhydrin can also be effective for visualizing amino alcohols.
-
Analyze: Calculate the Retention Factor (Rf) for each spot. The product spot should be distinct from impurity spots.
Table 1: Recommended TLC Eluent Systems
| Eluent System | Ratio (v/v) | Application Notes |
| Ethyl Acetate / Hexanes | 30:70 to 70:30 | Good starting point for general-purpose separation. Adjust ratio based on initial results. |
| Dichloromethane / Methanol | 98:2 to 90:10 | More polar system for separating highly polar impurities. |
| Ethyl Acetate / Hexanes + 1% Triethylamine | 50:50 | The addition of triethylamine helps to reduce streaking of the amine on the silica plate.[4] |
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a test tube, add a small amount of crude product. Add a potential solvent dropwise. A good solvent will dissolve the compound when hot but not when cold.[5] Common solvents to screen include water, ethanol, ethyl acetate, toluene, or mixtures like ethyl acetate/hexanes.[6]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent while stirring and heating until the solid is completely dissolved.[2]
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was used, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask to remove the charcoal.[2]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
Protocol 3: Purification by Column Chromatography
-
Select Eluent: Using TLC, determine the solvent system that gives a good separation and an Rf value for the product of approximately 0.25-0.35.
-
Pack Column: Pack a glass column with silica gel as a slurry in the chosen eluent. Ensure there are no air bubbles or cracks in the packed bed.
-
Load Sample: Dissolve the crude material in a minimal amount of the eluent (or a slightly more polar solvent if solubility is an issue) and load it carefully onto the top of the silica bed. Alternatively, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.
-
Elute: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.
-
Monitor Fractions: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common recrystallization issues.
Caption: Step-by-step workflow for purification by column chromatography.
References
Technical Support Center: Post-Reduction Purification
This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with the removal of tin byproducts following a Tin(II) Chloride (SnCl₂) reduction.
Troubleshooting Guide
This section addresses specific problems that may arise during the workup of a SnCl₂ reduction.
Issue 1: Formation of an Intractable Emulsion During Aqueous Workup
Q: I've quenched my SnCl₂ reduction and upon adding an organic solvent for extraction, a thick, persistent emulsion has formed that won't separate. How can I break this emulsion?
A: Emulsions are common during the basic workup of SnCl₂ reductions due to the precipitation of fine tin hydroxides, which stabilize the interface between the aqueous and organic layers.
Possible Solutions:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase can help to break the emulsion. Gently rock the funnel to mix; vigorous shaking may worsen the emulsion.
-
Filtration through Celite®: Fine solid precipitates are a frequent cause of emulsions.[1] Filtering the entire emulsified mixture through a pad of Celite® can remove these solids and break the emulsion.[1][2]
-
Addition of a Different Solvent: Sometimes, adding a small amount of a different organic solvent can alter the properties of the organic phase and facilitate separation. For instance, if using ethyl acetate, adding a small volume of THF or methanol might help.
-
Centrifugation: If the volume is manageable, centrifuging the emulsion can provide the necessary force to separate the layers. This is a very effective mechanical technique for breaking emulsions with small droplet sizes.[3]
-
Patience: In some cases, allowing the mixture to stand undisturbed for an extended period (e.g., overnight) can lead to gradual separation.
Issue 2: A White Precipitate Forms and Complicates Extraction
Q: After basifying my reaction mixture with NaOH, a voluminous white precipitate (presumably tin hydroxide) has formed, making it difficult to separate the layers and extract my product. What should I do?
A: The white precipitate is likely a mixture of tin(II) and tin(IV) hydroxides. These can be managed in several ways.
Possible Solutions:
-
Add Excess Strong Base: Tin hydroxides are amphoteric, meaning they can dissolve in excess strong base to form soluble stannate complexes ([Sn(OH)₄]²⁻ or [Sn(OH)₆]²⁻).[4] Continue to add a concentrated solution of NaOH (e.g., 50% aq. NaOH) until the precipitate redissolves, allowing for a clean phase separation.[4][5] Ensure the final pH is high (pH > 12).
-
Filtration: If the precipitate does not readily dissolve or if your product is sensitive to highly basic conditions, the mixture can be filtered to remove the tin salts. It is crucial to wash the filter cake thoroughly with the organic extraction solvent to recover any co-precipitated or adsorbed product.
Issue 3: Low Product Yield After Workup and Purification
Q: My reaction appears to have gone to completion by TLC, but my final yield after workup and purification is very low. What are the potential causes?
A: Low yields can result from several factors during the workup of a SnCl₂ reduction.
Possible Causes and Solutions:
-
Co-precipitation with Tin Salts: The desired amine product, especially if it has chelating functionalities, can co-precipitate with the tin hydroxides.[6]
-
Solution: After filtering the tin precipitate, ensure it is washed extensively with the organic solvent. In some cases, it may be necessary to re-acidify the filtered aqueous layer and re-extract, or to treat the filtered solid with an acidic solution to recover the product before re-basifying and extracting.
-
-
Incomplete Extraction: Amines can be protonated and remain in the aqueous layer if the pH is not sufficiently basic.
-
Solution: Ensure the pH of the aqueous layer is sufficiently high (typically pH 9-12) to deprotonate the amine and drive it into the organic layer. Check the pH with litmus paper or a pH meter. Perform multiple extractions with the organic solvent to ensure complete recovery.
-
-
Adsorption onto Filter Aids: If Celite® was used to break an emulsion, the product might have adsorbed onto the Celite®.
-
Solution: Always wash the Celite® pad thoroughly with fresh organic solvent after filtration to recover any adsorbed product.[1]
-
Experimental Protocols
Protocol 1: Basic Workup with Excess NaOH
-
Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add a concentrated aqueous solution of NaOH (e.g., 10 M or 50% w/v) with vigorous stirring. Initially, a thick white precipitate of tin hydroxides will form.
-
Dissolution: Continue adding the NaOH solution until the precipitate redissolves to form a clear or slightly cloudy solution. This indicates the formation of soluble stannate complexes.[4] The pH should be >12.
-
Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: Combine the organic extracts and wash with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Filtration through Celite®
-
Preparation of Celite® Pad: Place a piece of filter paper in a Buchner funnel and wet it with the extraction solvent. Prepare a slurry of Celite® in the same solvent and pour it onto the filter paper to form a pad approximately 1-2 cm thick.[7] Gently apply vacuum to settle the pad and remove excess solvent, being careful not to let the pad run dry.
-
Quenching: Quench the reaction mixture by adding it to a stirred solution of saturated aqueous sodium bicarbonate or another suitable base.
-
Filtration: Pour the entire mixture (including any precipitate or emulsion) onto the prepared Celite® pad and apply vacuum.
-
Washing: Wash the filter cake thoroughly with several portions of the organic extraction solvent to ensure all of the product is recovered.
-
Workup: The filtrate should consist of two clear layers. Separate the layers and proceed with washing the organic phase with brine, drying, and concentrating as described in Protocol 1.
Data Presentation
The efficiency of tin removal is critical, particularly in drug development, as residual tin levels must be carefully controlled.[8] Quantitative analysis of residual tin is typically performed using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[9][10][11] Below is a representative table summarizing the expected outcomes of different workup strategies. Actual values will be substrate-dependent and should be determined empirically.
| Workup Method | Typical Product Yield | Typical Purity (by ¹H NMR) | Expected Residual Tin (by ICP-MS) | Notes |
| Excess NaOH Wash | Good to Excellent | Good | < 100 ppm | Effective for products stable to high pH.[4][5] |
| Celite® Filtration | Good | Good to Excellent | < 150 ppm | Excellent for breaking emulsions and removing fine precipitates.[1] |
| Aqueous HCl Wash | Variable | Good | > 500 ppm | Generally ineffective for removing tin salts; primarily for removing basic impurities. |
| Silica Gel Column | Good | Excellent | < 50 ppm | Can effectively remove tin, but product loss on the column is possible. |
Diagrams
References
- 1. Workup [chem.rochester.edu]
- 2. reddit.com [reddit.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemistry Teaching Labs - Active Filtration [chemtl.york.ac.uk]
- 8. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 9. Measuring Elemental Compositions in Drug Products with ICP-MS [eag.com]
- 10. Review on the modern analytical advancements in impurities testing [aber.apacsci.com]
- 11. Frontiers | Progress in ICP-MS Analysis of Minerals and Heavy Metals in Traditional Medicine [frontiersin.org]
Technical Support Center: Stability of (5-Amino-2-methylphenyl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of (5-Amino-2-methylphenyl)methanol under acidic conditions. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
| Issue Observed | Potential Cause | Recommended Action |
| Discoloration of the compound upon dissolution in acidic media (e.g., turning yellow or brown). | Oxidation of the aminophenol moiety. Aromatic amines and phenols can be susceptible to oxidation, which is sometimes accelerated by acidic conditions and the presence of trace metal ions. | - Ensure the use of high-purity, degassed solvents. - Consider performing the experiment under an inert atmosphere (e.g., nitrogen or argon). - Add a small amount of an antioxidant, such as sodium metabisulfite, if compatible with your downstream application. |
| Formation of an insoluble precipitate after adding acid. | Protonation of the amino group to form a less soluble salt (e.g., a hydrochloride or sulfate salt). | - Verify the solubility of the corresponding salt of this compound in the chosen acidic medium. - Consider using a different acid or adjusting the concentration to maintain solubility. - If the salt is the desired product, ensure complete protonation and isolate the precipitate for characterization. |
| Appearance of new peaks in analytical chromatograms (e.g., HPLC, GC) after acid treatment. | Degradation of the starting material. Potential degradation pathways include acid-catalyzed dehydration of the benzylic alcohol or other acid-catalyzed reactions. | - Perform a forced degradation study under controlled acidic conditions to identify the degradation products. - Use techniques like LC-MS or GC-MS to identify the mass of the impurities and propose potential structures. - Adjust experimental conditions (e.g., lower temperature, shorter reaction time, less concentrated acid) to minimize degradation. |
| Loss of the parent compound peak in analytical analysis with no new peaks appearing. | Formation of highly polar or non-volatile degradation products that are not being detected by the current analytical method. Polymerization may also occur. | - Modify the analytical method to detect a wider range of polarities. For HPLC, consider a gradient elution with a higher aqueous composition in the mobile phase. - For GC, derivatization may be necessary to analyze polar degradation products. - Techniques like size-exclusion chromatography could be used to investigate potential polymerization. |
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under acidic conditions?
A1: Based on the functional groups present (an aromatic amine and a benzylic alcohol), two primary degradation pathways can be anticipated under acidic conditions:
-
Acid-Catalyzed Dehydration of the Benzylic Alcohol: The hydroxyl group can be protonated by the acid, forming a good leaving group (water). Subsequent loss of water generates a benzylic carbocation. This reactive intermediate can then undergo several reactions, including:
-
Nucleophilic attack: If other nucleophiles are present in the reaction mixture (e.g., chloride ions from HCl), they can attack the carbocation.
-
Polymerization: The carbocation can react with another molecule of this compound, leading to the formation of oligomers or polymers.
-
-
Reactions involving the Aromatic Amine:
-
Protonation: The primary amino group is basic and will be protonated in acidic solution to form an ammonium salt. This is generally a reversible process and is not considered degradation, although it can affect the compound's solubility and reactivity.[1][2] In acidic solutions, the protonated amine form is expected to be more stable towards oxidation.[3]
-
Q2: How can I perform a forced degradation study to assess the stability of this compound in acidic conditions?
A2: A forced degradation study can be conducted following guidelines similar to those from the International Council for Harmonisation (ICH).[4][5][6][7] A general protocol is provided below.
Q3: What are typical acidic conditions used in forced degradation studies?
A3: According to ICH guidelines, typical acidic conditions for forced degradation studies involve treating the drug substance with acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at concentrations ranging from 0.1 M to 1.0 M.[4][5] The study can initially be conducted at room temperature, and if no degradation is observed, the temperature can be elevated to 50-60°C.[4]
Q4: Will the amino group react under acidic conditions?
A4: The primary aromatic amino group will readily react with strong acids to form a salt.[8] For example, in the presence of hydrochloric acid, it will form anilinium hydrochloride. This salt formation is a simple acid-base reaction and does not represent degradation of the molecule's core structure. However, under specific conditions, such as in the presence of nitrous acid (formed from a nitrite salt in acid), primary aromatic amines can form diazonium salts.[9][10] This is a specific reaction and not a general acid degradation pathway.
Experimental Protocols
Protocol for Acidic Forced Degradation Study
This protocol outlines a general procedure for assessing the stability of this compound under acidic stress conditions.
1. Materials:
- This compound
- Hydrochloric acid (HCl), 1.0 M and 0.1 M solutions
- Sodium hydroxide (NaOH), 1.0 M and 0.1 M solutions (for neutralization)
- High-purity water
- Methanol or acetonitrile (HPLC grade)
- Class A volumetric flasks and pipettes
2. Sample Preparation:
- Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of water and organic solvent).
3. Stress Conditions:
- Condition 1 (Mild): To a volumetric flask, add a known volume of the stock solution and dilute with 0.1 M HCl to achieve a final drug concentration of, for example, 0.1 mg/mL.
- Condition 2 (Forced): To a separate volumetric flask, add the same volume of stock solution and dilute with 1.0 M HCl.
- Control: Prepare a control sample by diluting the stock solution with the solvent used for the stock solution to the same final concentration.
- Incubate all solutions at room temperature for a defined period (e.g., 24 hours). If no degradation is observed, the experiment can be repeated at an elevated temperature (e.g., 60°C) for a shorter period (e.g., 2-8 hours).[4]
4. Sample Analysis:
- At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
- Neutralize the acidic samples with an equivalent amount of NaOH solution to stop the degradation process.
- Dilute the samples to a suitable concentration for analysis with the mobile phase of the analytical method.
- Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from any potential degradation products. A photodiode array (PDA) detector is recommended to check for peak purity.
5. Data Analysis:
- Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that in the control sample.
- Characterize any significant degradation products using techniques such as LC-MS to determine their mass and propose potential structures.
Visualizations
Caption: Workflow for the forced degradation study of this compound under acidic conditions.
Caption: Plausible acid-catalyzed degradation pathway of the benzylic alcohol moiety.
References
- 1. chemistrystudent.com [chemistrystudent.com]
- 2. quora.com [quora.com]
- 3. p-Aminophenol Hydrochloride Solution | Photrio.com Photography Forums [photrio.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Reactions of aromatic amines | PDF [slideshare.net]
- 9. Amine Reactivity [www2.chemistry.msu.edu]
- 10. The Reaction of Amines with Nitrous Acid - Chemistry Steps [chemistrysteps.com]
Technical Support Center: (5-Amino-2-methylphenyl)methanol
Welcome to the technical support center for (5-Amino-2-methylphenyl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, degradation, and handling of this compound. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation?
A1: The primary cause of degradation for this compound is oxidation. This is due to the presence of both an electron-rich aromatic amine and a benzylic alcohol functional group, which are susceptible to autoxidation, a process accelerated by exposure to oxygen and light.[1]
Q2: What are the likely degradation products of this compound?
A2: The main degradation products result from the oxidation of the benzylic alcohol. The primary oxidation product is expected to be 5-amino-2-methylbenzaldehyde, which can be further oxidized to 5-amino-2-methylbenzoic acid.[1][2][3] Under certain conditions, polymerization may also occur.[1]
Q3: How can I prevent the degradation of this compound during storage?
A3: To ensure long-term stability, it is crucial to minimize exposure to oxygen and light.[1] Ideal storage conditions are summarized in the table below.
Q4: Can photodegradation affect this compound?
A4: Yes, aromatic amines are susceptible to photodegradation, especially in the presence of UV light and photocatalysts.[4][5] This process often involves the formation of hydroxyl radicals that can lead to various hydroxylated and carbonylated byproducts.[6] Therefore, protecting the compound from light is essential.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Discoloration of the solid compound or its solution (e.g., turning yellow or brown) | Oxidation of the aromatic amine or benzylic alcohol functional groups. | 1. Verify the purity of the material using a suitable analytical method like HPLC. 2. Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[1] 3. Consider the use of an antioxidant like Butylated Hydroxytoluene (BHT) for solutions, if compatible with your experimental setup.[1] |
| Appearance of new peaks in chromatographic analysis (e.g., HPLC, GC) over time. | Degradation of the compound into impurities. | 1. Characterize the new peaks using techniques like mass spectrometry (MS) to identify potential degradation products such as the corresponding aldehyde or carboxylic acid.[1] 2. Perform a forced degradation study (see experimental protocols below) to systematically identify degradation products under various stress conditions.[7][8] |
| Inconsistent experimental results. | Instability of the compound under experimental conditions. | 1. Evaluate the stability of this compound under your specific experimental conditions (e.g., pH, temperature, presence of oxidizing agents). 2. Prepare solutions fresh before use and minimize their exposure to air and light. |
Quantitative Data Summary
| Stress Condition | Typical Conditions | Expected Degradation Products |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours[1] | Minimal degradation expected unless other reactive groups are present. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours[1] | Minimal degradation expected. |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours[1] | 5-amino-2-methylbenzaldehyde, 5-amino-2-methylbenzoic acid |
| Thermal Degradation | Solid exposed to 70°C for 48 hours[1] | Potential for oxidation and other thermal decomposition products. |
| Photolytic Degradation | Solid exposed to UV light (e.g., 254 nm) for 48 hours[1] | Various hydroxylated and carbonylated photoproducts.[4] |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation pathways and products.[7][10]
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water and suitable organic solvents for analysis
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or PDA)
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C. Withdraw samples at various time points (e.g., 2, 8, 24 hours), neutralize with 0.1 M NaOH, and dilute for analysis.[1]
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C. Withdraw samples at various time points, neutralize with 0.1 M HCl, and dilute for analysis.[1]
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature. Withdraw samples at various time points and dilute for analysis.[1]
-
Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 70°C) in an oven.[1] Dissolve samples taken at different time points for analysis.
-
Photolytic Degradation: Expose the solid compound to UV light in a photostability chamber.[1] Dissolve samples taken at different time points for analysis.
-
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
Visualizations
Caption: Predicted degradation pathways of this compound.
Caption: Experimental workflow for a forced degradation study.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. dl.edi-info.ir [dl.edi-info.ir]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biopharminternational.com [biopharminternational.com]
- 8. pharmtech.com [pharmtech.com]
- 9. researchgate.net [researchgate.net]
- 10. medcraveonline.com [medcraveonline.com]
Technical Support Center: Optimizing Amidation Reactions
Welcome to the technical support center for optimizing temperature and reaction time in amidation reactions. This resource is tailored for researchers, scientists, and drug development professionals to navigate common challenges and enhance experimental outcomes. Below, you will find troubleshooting guides and frequently asked questions (FAQs) designed to address specific issues encountered during amide bond formation.
Frequently Asked Questions (FAQs)
Q1: My amidation reaction is showing low to no yield. What are the primary factors to investigate?
A1: Low or no product yield in amidation reactions can stem from several issues. Key areas to troubleshoot include:
-
Incomplete Activation of the Carboxylic Acid: The carboxylic acid must be effectively activated to react with the amine. Insufficient or degraded coupling reagents can lead to poor activation.[1]
-
Deactivation of the Amine: The amine can be protonated by the carboxylic acid, rendering it non-nucleophilic and halting the reaction.[1]
-
Suboptimal Reaction Temperature: Most coupling reactions are run at room temperature. However, for less reactive or sterically hindered substrates, gentle heating (e.g., 40-50°C) might be necessary to improve the yield. Conversely, excessive heat can lead to degradation.
-
Incorrect Reaction Time: While many amidation reactions are complete within a few hours, some may require longer durations, especially with challenging substrates. It is crucial to monitor the reaction's progress to determine the optimal time.[2]
-
Presence of Water: Moisture can hydrolyze the activated carboxylic acid intermediate, preventing amide formation. Using anhydrous solvents and reagents is critical.[1]
Q2: How do temperature and reaction time affect the purity of my amide product?
A2: Temperature and reaction time are critical variables that can significantly influence the purity of your final product.
-
Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions, such as racemization, especially when dealing with chiral carboxylic acids.[1] High temperatures can also lead to the degradation of reactants or the desired product. In some cases, lower temperatures are recommended to minimize side reactions.[3] For instance, in a study on the synthesis of 2-amino-N-benzylbenzamide, it was found that a reaction temperature of 100°C provided the highest purity product compared to higher temperatures.[4]
-
Reaction Time: Prolonging the reaction time does not always lead to a purer product. In one study, increasing the reaction time for an amide synthesis led to a darker reaction mixture, indicating the formation of more by-products.[5] While the yield might increase with time, the purity can decrease. Therefore, it is essential to monitor the reaction and stop it once the starting materials are consumed to avoid the accumulation of impurities.
Q3: I am observing significant epimerization in my reaction. How can I minimize it?
A3: Epimerization is a common side reaction when working with chiral carboxylic acids, particularly with certain coupling reagents. Here are some strategies to minimize it:
-
Choice of Coupling Reagents and Additives: Use coupling additives known to suppress racemization, such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[1][6]
-
Lower Reaction Temperature: Running the reaction at a lower temperature, such as 0°C, can significantly reduce the rate of epimerization.[3][7]
-
Control Reaction Time: Avoid unnecessarily long reaction times, as this can increase the extent of epimerization. Monitor the reaction closely and work it up as soon as it is complete.[7]
-
Choice of Base: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) to minimize side reactions.[2]
Troubleshooting Guides
Issue: Low Product Yield
This guide provides a step-by-step approach to troubleshooting low yields in amidation reactions.
Issue: Epimerization of Chiral Carboxylic Acids
This guide outlines a logical workflow to address the issue of epimerization during amidation.
Data Presentation
Table 1: Effect of Reaction Time on Amide Synthesis Yield
This table summarizes the impact of varying reaction times on the yield of 2-amino-N-benzylbenzamide synthesized from isatoic anhydride and benzylamine at 100°C.[5]
| Reaction Time (minutes) | Crude Yield (mg) | Post Normal-Phase Purification Yield (mg) | Post Reversed-Phase Purification Yield (mg) | Final Purity |
| 2 | 253 | 109 | 91 | High |
| 5 | 278 | 129 | 112 | High |
| 10 | 308 | 148 | 125 | Moderate |
| 15 | 295 | 135 | 115 | Lower |
Data adapted from a study on the impact of reaction time on product purity and yield.[5]
Table 2: Influence of Temperature on Amidation Yield
This table illustrates the effect of temperature on the yield of an amidation reaction between a fatty acid methyl ester and diethanolamine.[8]
| Temperature (°C) | Reaction Time (min) | Final Conversion (%) |
| 70 | 480 | 80.45 |
| 75 | 480 | 82.46 |
| 80 | 480 | 83.00 |
Data from a kinetic study of an amidation reaction system.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol provides a general guideline for a standard HATU-mediated amide coupling reaction.[1][2]
Materials:
-
Carboxylic acid (1.0 eq)
-
Amine (1.0-1.2 eq)
-
HATU (1.0-1.5 eq)
-
Non-nucleophilic base (e.g., DIPEA, 2.0 eq)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
Preparation: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup:
-
Dissolve the carboxylic acid (1.0 eq) in the anhydrous solvent.
-
Add the non-nucleophilic base (2.0 eq).
-
Add HATU (1.0-1.5 eq) to the mixture.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.0-1.2 eq) to the reaction mixture.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction using TLC or LC-MS.
-
Typical reaction times are 1-24 hours at room temperature.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO₃), and brine.[2]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
References
Validation & Comparative
A Comparative Guide to Pd/C and Raney Nickel for Chemoselective Nitro Group Reduction
For Researchers, Scientists, and Drug Development Professionals
The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis, pivotal in the production of pharmaceuticals, agrochemicals, and other fine chemicals. The choice of catalyst for this transformation is critical, as it dictates the efficiency and, more importantly, the chemoselectivity of the reaction, especially in the presence of other reducible functional groups. This guide provides an objective comparison of two of the most common heterogeneous catalysts employed for this purpose: Palladium on Carbon (Pd/C) and Raney Nickel.
At a Glance: Performance Comparison
| Catalyst | Hydrogen Source | Key Advantages | Key Disadvantages |
| Pd/C | H₂, Hydrazine, Formates | High activity, good selectivity for many groups, catalyst is not pyrophoric. | Can be less selective for halogens (dehalogenation), may reduce other sensitive groups. |
| Raney Nickel | H₂, Formic Acid | Excellent for preserving halogens, high activity, cost-effective. | Pyrophoric, can be less selective for other functional groups like carbonyls. |
Data Presentation: Chemoselectivity of Pd/C vs. Raney Nickel
The following table summarizes the chemoselectivity of Pd/C and Raney Nickel in the reduction of nitro groups in the presence of other common reducible functional groups. The data is compiled from various sources and reaction conditions may vary.
| Functional Group | Substrate Example | Catalyst System | Product | Yield (%) | Reference |
| Halogen (Chloro) | 1-Chloro-4-nitrobenzene | Raney Ni, HCOOH | 4-Chloroaniline | 92 | [1] |
| 1-Chloro-4-nitrobenzene | 10% Pd/C, N₂H₄·H₂O | 4-Chloroaniline | 95 | [2] | |
| Halogen (Bromo) | 1-Bromo-4-nitrobenzene | Raney Ni, HCOOH | 4-Bromoaniline | 94 | [1] |
| 1-Bromo-4-nitrobenzene | 10% Pd/C, N₂H₄·H₂O | 4-Bromoaniline | 96 | [2] | |
| Halogen (Iodo) | 1-Iodo-4-nitrobenzene | Raney Ni, HCOOH | 4-Iodoaniline | 90 | [1] |
| 1-Iodo-4-nitrobenzene | 10% Pd/C, N₂H₄·H₂O | 4-Iodoaniline | 92 | [2] | |
| Aldehyde | 4-Nitrobenzaldehyde | Raney Ni, HCOOH | 4-Aminobenzaldehyde | 85 | [1] |
| Ketone | 4-Nitroacetophenone | Raney Ni, HCOOH | 4-Aminoacetophenone | 88 | [1] |
| Ester | Methyl 4-nitrobenzoate | Raney Ni, HCOOH | Methyl 4-aminobenzoate | 95 | [1] |
| Nitrile | 4-Nitrobenzonitrile | Raney Ni, HCOOH | 4-Aminobenzonitrile | 93 | [1] |
| 4-Nitrobenzonitrile | 10% Pd/C, N₂H₄·H₂O | 4-Aminobenzylamine | - | [2] | |
| Alkene | 4-Nitrostyrene | Raney Ni, HCOOH | 4-Aminostyrene | 87 | [1] |
| Carboxylic Acid | 4-Nitrobenzoic acid | Raney Ni, HCOOH | 4-Aminobenzoic acid | 96 | [1] |
| Amide | 4-Nitrobenzamide | Raney Ni, HCOOH | 4-Aminobenzamide | 94 | [1] |
Experimental Protocols
General Procedure for Nitro Reduction with Raney Nickel and Formic Acid[1]
-
Reaction Setup: To a solution of the nitro compound (1 mmol) in methanol (5 mL) in a round-bottom flask, add Raney Nickel (approximately 0.1 g, slurry in water).
-
Reagent Addition: To the stirred suspension, add formic acid (88%, 1 mL) dropwise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 15-60 minutes.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product. The product can be further purified by recrystallization or column chromatography if necessary.
General Procedure for Nitro Reduction with Pd/C and Hydrazine Hydrate[2]
-
Reaction Setup: In a round-bottom flask, dissolve the nitroarene (1 mmol) in methanol (5 mL). Add 10% Pd/C (50 mg).
-
Reagent Addition: To the stirred mixture, add hydrazine monohydrate (5 mmol) dropwise at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Work-up: After the reaction is complete, filter the mixture through Celite to remove the catalyst, and wash the filter cake with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by standard methods.
Mechanism and Selectivity
The catalytic hydrogenation of nitro compounds over both Pd/C and Raney Nickel is believed to proceed through a series of intermediates, including nitroso and hydroxylamine species. The catalyst surface plays a crucial role in activating molecular hydrogen (or a hydrogen donor) and facilitating its addition to the nitro group.
The chemoselectivity of these catalysts is influenced by several factors, including the nature of the metal, the support, the solvent, and the hydrogen source.
-
Raney Nickel: Generally exhibits excellent chemoselectivity for the reduction of nitro groups in the presence of halogens (Cl, Br, I).[1] This is a significant advantage in complex syntheses where halogenated intermediates are common. It is also effective in preserving other functional groups such as aldehydes, ketones, esters, nitriles, and alkenes under specific conditions (e.g., using formic acid as the hydrogen donor).[1]
-
Pd/C: This is a highly active catalyst for hydrogenation and can reduce a wide variety of functional groups.[3] While highly efficient for nitro reduction, its high activity can sometimes lead to a lack of selectivity. For instance, dehalogenation can be a significant side reaction, although conditions can be optimized to minimize this.[2] The reduction of other sensitive groups like alkenes, alkynes, and some carbonyl compounds can also occur. However, the selectivity of Pd/C can be modulated by using different hydrogen donors or by the addition of catalyst modifiers (poisons) like ethylenediamine.[4]
Logical Workflow for Catalyst Selection
The choice between Pd/C and Raney Nickel for a nitro reduction depends heavily on the other functional groups present in the substrate. The following diagram illustrates a simplified decision-making process.
Caption: A decision tree for selecting between Pd/C and Raney Nickel.
Experimental Workflow
The general workflow for a catalytic hydrogenation reaction is outlined below.
Caption: A typical workflow for a laboratory-scale catalytic hydrogenation.
References
- 1. RaneyNi/Formic Acid Nitro Reduction - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. Chemoselective Reduction catalysts | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
A Head-to-Head Battle for Large-Scale Nitroarene Reduction: SnCl₂ vs. Catalytic Hydrogenation
For researchers, scientists, and drug development professionals navigating the crucial step of nitroarene reduction to primary arylamines on a large scale, the choice of reduction methodology is paramount. This guide provides an objective comparison of two long-standing methods: reduction with tin(II) chloride (SnCl₂) and catalytic hydrogenation. By examining key performance indicators, experimental protocols, and process workflows, this document aims to equip scientists with the data necessary to make informed decisions for their synthetic campaigns.
The transformation of a nitro group to an amine is a fundamental reaction in the synthesis of pharmaceuticals, agrochemicals, and dyes. While numerous reagents can effect this change, tin(II) chloride and catalytic hydrogenation have been mainstays in the chemist's toolbox, each with a distinct profile of advantages and disadvantages, particularly when considering industrial-scale production.
Performance at a Glance: A Quantitative Comparison
To facilitate a direct comparison, the following table summarizes key quantitative data for both SnCl₂ reduction and catalytic hydrogenation across various substrates. Data has been compiled from multiple sources to provide a broad overview of typical performance.
| Parameter | SnCl₂ Reduction | Catalytic Hydrogenation (Pd/C) | Catalytic Hydrogenation (Raney Nickel) |
| Typical Yield | 85-98%[1] | >95%, often near quantitative[2][3] | >90%[2] |
| Reaction Time | 1-6 hours | 1-12 hours | 2-8 hours |
| Reaction Temperature | 50-100 °C[3] | Room temperature to 80 °C | 25-100 °C |
| Pressure | Atmospheric | 1-50 atm H₂ | 1-50 atm H₂ |
| Catalyst/Reagent Loading | Stoichiometric (often 3-5 eq.) | 0.1-5 mol% | 5-20 wt% |
| Substrate Scope | Broad, tolerates many functional groups | Broad, but sensitive to reducible groups (e.g., some halogens, double bonds) | Good for substrates with sulfur-containing groups or where dehalogenation is a concern[2] |
| Work-up | Often challenging due to tin salt precipitation[4] | Generally straightforward filtration to remove catalyst | Filtration to remove catalyst |
| Scalability | Demonstrated up to 77 kg scale[5] | Routinely used on multi-ton scale | Common in industrial applications |
| Key Safety Concerns | Exothermic reaction, tin salt waste | Flammable hydrogen gas, pyrophoric catalysts | Pyrophoric catalyst, flammable hydrogen gas |
| Environmental Impact | Significant hazardous waste (tin salts)[5] | "Greener" process with recyclable catalysts, but uses precious metals | Less expensive catalyst than palladium, but still requires careful handling and disposal |
In-Depth Experimental Protocols
Detailed and reproducible experimental protocols are critical for successful scale-up. Below are representative procedures for both SnCl₂ reduction and catalytic hydrogenation.
Experimental Protocol: SnCl₂ Reduction of a Nitroarene
This protocol outlines a general procedure for the reduction of an aromatic nitro compound using tin(II) chloride dihydrate.
Materials:
-
Aromatic nitro compound (1 equivalent)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents)
-
Ethanol or Ethyl Acetate
-
Concentrated Hydrochloric Acid (catalytic to stoichiometric)
-
Sodium hydroxide solution (for work-up)
-
Ethyl acetate (for extraction)
-
Brine
Procedure:
-
In a suitably sized reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, charge the aromatic nitro compound and the solvent (ethanol or ethyl acetate).
-
To the stirred suspension, add the tin(II) chloride dihydrate in portions. The reaction can be exothermic, so the addition rate should be controlled to maintain the desired reaction temperature.
-
If the reaction is sluggish, carefully add concentrated hydrochloric acid. The amount can range from catalytic to a stoichiometric quantity depending on the substrate.
-
Heat the reaction mixture to a temperature between 50-100 °C and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, HPLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Carefully quench the reaction by adding a sodium hydroxide solution to adjust the pH to >12. This will initially precipitate tin salts, which may redissolve in excess base.
-
If a precipitate persists, it may be necessary to filter the mixture through a pad of celite.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude aniline.
Experimental Protocol: Catalytic Hydrogenation of a Nitroarene using Pd/C
This protocol provides a general procedure for the catalytic hydrogenation of an aromatic nitro compound using palladium on carbon.
Materials:
-
Aromatic nitro compound (1 equivalent)
-
10% Palladium on Carbon (Pd/C) (0.1-5 mol%)
-
Ethanol or Methanol
-
Hydrogen gas
Procedure:
-
Charge the aromatic nitro compound and the solvent (ethanol or methanol) to a hydrogenation reactor.
-
Carefully add the 10% Pd/C catalyst to the reactor under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the reactor and purge it several times with nitrogen followed by hydrogen to ensure an inert atmosphere.
-
Pressurize the reactor with hydrogen gas to the desired pressure (typically 1-10 atm).
-
Stir the reaction mixture vigorously at the desired temperature (often ambient) and monitor the uptake of hydrogen.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, HPLC, or by observing the cessation of hydrogen uptake).
-
Upon completion, carefully vent the excess hydrogen and purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with the reaction solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the aniline product.
Visualizing the Processes
To better understand the workflows and chemical transformations, the following diagrams have been generated.
Caption: Workflow for SnCl₂ Reduction of a Nitroarene.
Caption: Workflow for Catalytic Hydrogenation of a Nitroarene.
Discussion and Conclusion
SnCl₂ Reduction: This classical method offers the advantage of being performed at atmospheric pressure and can be highly effective for a wide range of substrates, including those with functional groups that might not be compatible with catalytic hydrogenation. However, the stoichiometric nature of the reaction leads to a poor atom economy and generates significant amounts of tin-containing waste, which can be problematic and costly to dispose of on a large scale. The work-up procedure is often cited as a major drawback due to the formation of tin salts that can complicate product isolation.
Catalytic Hydrogenation: This method is often preferred in industrial settings due to its high efficiency, excellent yields, and cleaner reaction profile, with water being the only stoichiometric byproduct.[6] The catalyst can often be recovered and reused, making the process more cost-effective and environmentally friendly in the long run. However, the requirement for specialized high-pressure equipment and the handling of flammable hydrogen gas and potentially pyrophoric catalysts are significant safety considerations. Furthermore, the choice of catalyst is crucial to avoid unwanted side reactions such as dehalogenation.
Recommendation: For large-scale synthesis where the substrate is compatible, catalytic hydrogenation is generally the superior choice due to its higher efficiency, cleaner work-up, and better environmental profile. The initial investment in specialized equipment is often offset by the long-term operational advantages. However, for substrates containing functional groups that are sensitive to hydrogenation or when high-pressure equipment is not available, SnCl₂ reduction remains a viable, albeit less green, alternative. Careful consideration of the specific substrate, scale of the reaction, and available resources is essential in selecting the optimal reduction strategy.
References
A Comparative Guide to Alternative Reducing Agents for Aromatic Nitro Compounds
For Researchers, Scientists, and Drug Development Professionals
The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in organic synthesis, pivotal to the production of a vast array of pharmaceuticals, agrochemicals, and specialty chemicals. The choice of reducing agent is critical, dictating not only the efficiency of the conversion but also the chemoselectivity, cost-effectiveness, and environmental impact of the process. This guide provides an objective comparison of commonly employed alternative reducing agents, supported by experimental data, to facilitate the selection of the optimal methodology for your specific synthetic needs.
Comparison of Performance
The selection of an appropriate reducing agent is contingent upon the specific substrate and the presence of other functional groups. The following tables provide a comparative overview of the performance of various common reducing agents for the conversion of nitroarenes to anilines.
Table 1: General Performance of Common Reducing Agents
| Reducing Agent/System | Typical Reaction Conditions | Reaction Time | Typical Yield (%) | Functional Group Tolerance | Cost & Safety Considerations |
| Catalytic Hydrogenation | |||||
| H₂/Pd/C | 1 atm H₂, RT, various solvents (e.g., EtOH, EtOAc) | 1-12 h | >95 | Reduces many other functional groups (alkenes, alkynes, carbonyls)[1] | Catalyst is expensive; H₂ gas is flammable. |
| H₂/Raney Ni | 1-50 atm H₂, RT-100°C, EtOH | 2-24 h | >90 | Similar to Pd/C, but can be more selective; often used to avoid dehalogenation.[2] | Pyrophoric catalyst; requires careful handling. |
| Metal and Acid/Salt | |||||
| Fe/HCl or Fe/NH₄Cl | Reflux in EtOH/H₂O | 2-6 h | 80-95 | Good; tolerates esters, ketones, and nitriles.[3][4] | Inexpensive and readily available reagents; generates significant iron sludge waste.[3][4] |
| SnCl₂·2H₂O | RT to reflux in EtOH or EtOAc | 0.5-3 h | 85-95 | Excellent selectivity for nitro groups over carbonyls.[1] | Generates tin-based waste which can be toxic.[5] |
| Zn/NH₄Cl or Zn/AcOH | RT to reflux in aqueous or alcoholic solvents | 1-4 h | 70-90 | Can be selective, but may reduce other functional groups. | Inexpensive; can generate zinc waste. |
| Other Methods | |||||
| Sodium Dithionite (Na₂S₂O₄) | RT to 80°C in biphasic systems (e.g., DCM/water) | 0.5-4 h | 80-98 | Good chemoselectivity; tolerates many functional groups. | Inexpensive; can generate sulfur-containing byproducts. |
| Catalytic Transfer Hydrogenation (e.g., Pd/C, Ammonium Formate) | RT to reflux in various solvents | 0.5-5 h | >90 | Generally good chemoselectivity; avoids the need for H₂ gas.[6] | Reagents are generally safer than H₂ gas.[6] |
Table 2: Chemoselectivity of Nitro Group Reduction in the Presence of Other Functional Groups
| Functional Group Present | H₂/Pd/C | H₂/Raney Ni | Fe/HCl or Fe/NH₄Cl | SnCl₂·2H₂O | Sodium Dithionite | Catalytic Transfer Hydrogenation |
| Aldehyde/Ketone | Reduced | Reduced | Tolerated[1] | Tolerated[1] | Tolerated | Generally Tolerated |
| Ester/Amide | Generally Tolerated | Generally Tolerated | Tolerated[3] | Tolerated | Tolerated | Generally Tolerated |
| Nitrile | Can be reduced | Can be reduced | Tolerated[3] | Generally Tolerated | Tolerated | Generally Tolerated |
| Alkene/Alkyne | Reduced | Reduced | Tolerated | Tolerated | Tolerated | Can be reduced |
| Halogen (Aryl) | Often reduced (dehalogenation) | Generally Tolerated[2] | Tolerated[3] | Tolerated | Tolerated | Generally Tolerated |
| Benzyl Ether | Cleaved | Cleaved | Tolerated | Tolerated | Tolerated | Generally Tolerated |
Experimental Protocols
Detailed methodologies for key reduction techniques are provided below.
Protocol 1: Reduction of an Aromatic Nitro Compound using Fe/NH₄Cl (Béchamp Reduction)
This classic and robust method is widely used for its cost-effectiveness and good functional group tolerance.[3][4]
-
Materials:
-
Aromatic nitro compound
-
Iron powder (3-5 equivalents)
-
Ammonium chloride (3-5 equivalents)
-
Ethanol
-
Water
-
Celite®
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the aromatic nitro compound, iron powder, ammonium chloride, ethanol, and water.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the typically yellow nitro compound is a visual indicator of reaction progression.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the iron and its salts.
-
The filtrate can then be concentrated and the product purified by standard methods such as extraction and crystallization or chromatography.
-
Protocol 2: Reduction of an Aromatic Nitro Compound using SnCl₂·2H₂O
This method is particularly useful for the chemoselective reduction of nitro groups in the presence of carbonyl functionalities.[1]
-
Materials:
-
Aromatic nitro compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents)
-
Ethanol or Ethyl Acetate
-
-
Procedure:
-
Dissolve the aromatic nitro compound in ethanol or ethyl acetate in a round-bottom flask equipped with a magnetic stirrer.
-
Add SnCl₂·2H₂O portion-wise to the stirred solution. The reaction may be exothermic.
-
Stir the reaction at room temperature or heat to reflux, monitoring the progress by TLC.
-
Once the reaction is complete, cool the mixture and quench by carefully adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is basic.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, which can be further purified.
-
Protocol 3: Catalytic Transfer Hydrogenation using Pd/C and Ammonium Formate
This method offers a safer alternative to using hydrogen gas and often provides excellent yields and chemoselectivity.[6][7]
-
Materials:
-
Aromatic nitro compound
-
10% Palladium on Carbon (Pd/C) (1-5 mol%)
-
Ammonium formate (HCOONH₄) (3-6 equivalents)
-
Methanol or Ethanol
-
-
Procedure:
-
To a round-bottom flask containing the aromatic nitro compound and a magnetic stirrer, add the solvent (methanol or ethanol).
-
Carefully add the Pd/C catalyst.
-
Add ammonium formate to the mixture.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite® to remove the catalyst.
-
The filtrate is then concentrated under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried, and concentrated to yield the product.
-
Visualizing Workflows and Mechanisms
Workflow for Selecting a Reducing Agent
The choice of a reducing agent is a critical decision in the synthesis of anilines. The following diagram outlines a logical workflow to guide this selection process based on the functional groups present in the starting material.
Caption: Decision workflow for selecting a suitable reducing agent.
General Mechanism of Aromatic Nitro Group Reduction
The reduction of a nitro group to an amine is a stepwise process involving several intermediates. While the exact mechanism can vary depending on the reducing agent and reaction conditions, a general pathway is illustrated below.[8]
Caption: Generalized pathway for the reduction of a nitro group.
References
- 1. benchchem.com [benchchem.com]
- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. scribd.com [scribd.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Béchamp reduction - Wikipedia [en.wikipedia.org]
A Comparative Guide to Solvent Selection for the Synthesis of (5-Amino-2-methylphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate solvent is a critical parameter in the synthesis of (5-Amino-2-methylphenyl)methanol, a key intermediate in the production of various pharmaceuticals. This guide provides a comparative analysis of different solvents for the synthesis of this compound, primarily through the reduction of (2-methyl-5-nitrophenyl)methanol. The two principal methods for this transformation, catalytic hydrogenation and chemical reduction, are discussed, with a focus on how solvent choice impacts reaction efficiency and outcomes.
Comparison of Reaction Solvents and Methods
The synthesis of this compound predominantly involves the reduction of the nitro group of (2-methyl-5-nitrophenyl)methanol. The choice of solvent can significantly influence the reaction rate, yield, and purity of the final product. Below is a summary of common solvents used in the two primary reduction methods.
| Reduction Method | Catalyst/Reagent | Solvent | Typical Reaction Conditions | Reported Yield | Purity | Key Considerations |
| Catalytic Hydrogenation | Palladium on Carbon (Pd/C) | Ethanol | Hydrogen atmosphere, Room Temperature to gentle heating | Good to Excellent | High | Ethanol is a common and effective solvent for catalytic hydrogenation.[1] The catalyst can be easily removed by filtration. |
| Palladium on Carbon (Pd/C) | Methanol | Hydrogen atmosphere, Room Temperature to gentle heating | Good to Excellent | High | Methanol is another effective protic solvent for this reaction.[2] | |
| Palladium on Carbon (Pd/C) | Ethyl Acetate | Hydrogen atmosphere, Room Temperature to gentle heating | Good | High | A common aprotic alternative, offering different solubility characteristics.[1] | |
| Chemical Reduction | Tin(II) Chloride (SnCl₂) | Ethanol | Often requires acidic conditions (e.g., methanolic or ethanolic HCl) | Good to Excellent | Variable | A widely used method, though the work-up can be more complex to remove tin byproducts.[3] |
| Tin(II) Chloride (SnCl₂) | Ethyl Acetate | Non-acidic and non-aqueous conditions are possible | Good | Variable | Can be advantageous for substrates with acid-sensitive functional groups.[4] |
Note: Quantitative data for direct comparison in the synthesis of this compound is not extensively available in publicly accessible literature. The information presented is based on general principles of nitroarene reduction and data from analogous reactions. Researchers should perform their own optimization studies.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are generalized protocols for the two main synthetic routes.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is a general procedure for the reduction of a nitroaromatic compound.
Materials:
-
(2-methyl-5-nitrophenyl)methanol
-
Palladium on Carbon (Pd/C, 5% or 10% loading)
-
Solvent (e.g., Ethanol, Methanol, or Ethyl Acetate)
-
Hydrogen source (balloon or hydrogenation apparatus)
-
Inert filtering aid (e.g., Celite)
Procedure:
-
In a reaction vessel suitable for hydrogenation, suspend the Pd/C catalyst in the chosen solvent.[1]
-
Dissolve the (2-methyl-5-nitrophenyl)methanol in the same solvent and add it to the reaction vessel.[1]
-
Seal the reaction vessel and purge with an inert gas (e.g., nitrogen or argon).
-
Introduce hydrogen gas to the reaction mixture, typically via a balloon or by pressurizing the vessel.[1]
-
Stir the mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Remove the catalyst by filtration through a pad of an inert filtering aid like Celite.[1]
-
Wash the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Chemical Reduction using Tin(II) Chloride (SnCl₂)
This protocol describes a general method for the reduction of aromatic nitro compounds.
Materials:
-
(2-methyl-5-nitrophenyl)methanol
-
Tin(II) Chloride dihydrate (SnCl₂·2H₂O) or anhydrous Tin(II) Chloride
-
Solvent (e.g., Ethanol, Ethyl Acetate)
-
Acid (if required, e.g., concentrated HCl)
-
Base for neutralization (e.g., sodium bicarbonate, sodium hydroxide)
Procedure:
-
Dissolve the (2-methyl-5-nitrophenyl)methanol in the selected solvent in a round-bottom flask.
-
Add Tin(II) Chloride to the solution. For reactions in alcohol, either the dihydrate or anhydrous form can be used.[4] For reactions in ethyl acetate, the dihydrate is common.[4]
-
If acidic conditions are required, slowly add concentrated hydrochloric acid to the mixture, typically while cooling in an ice bath. For reductions in methanolic or ethanolic HCl, the acid is pre-mixed with the alcohol.[3]
-
Stir the reaction mixture at room temperature or with heating, depending on the specific protocol.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture and carefully neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution or dilute sodium hydroxide) until the solution is basic.
-
The resulting tin salts will precipitate. Filter the mixture to remove the solids.
-
Extract the aqueous filtrate with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate), and filter.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the product as needed by recrystallization or column chromatography.
Visualizing the Experimental Workflow
To aid in understanding the experimental process, the following diagrams illustrate the general workflows for the synthesis and solvent comparison.
Caption: Experimental workflow for the comparative study of solvents.
Caption: Logical relationship of the comparative study.
References
- 1. benchchem.com [benchchem.com]
- 2. Pd/C-Catalyzed Tandem Synthesis of β-Amino Alcohol Using Epoxide through Transfer Hydrogenation of Nitroarene with Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stannous chloride in alcohol: a one-pot conversion of 2-nitro-N-arylbenzamides to 2,3-dihydro-1H-quinazoline-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
A Comparative Guide to Alternative Synthetic Routes for the Imatinib Core Structure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of four distinct synthetic routes to the core structure of Imatinib, a cornerstone in targeted cancer therapy. The comparison focuses on key performance indicators such as reaction yields, step count, and the use of critical reagents. Experimental data is presented in a standardized format to facilitate objective evaluation. Detailed protocols for key reactions and visual representations of each synthetic pathway are provided to aid in the practical application and understanding of these methodologies.
Comparative Analysis of Synthetic Routes
The following table summarizes the quantitative data for the four primary synthetic strategies for the Imatinib core structure. The overall yield and number of steps are key metrics for evaluating the efficiency and industrial applicability of each route.
| Synthetic Route | Key Features | Overall Yield (%) | Number of Steps | Key Reagents/Conditions | Reference |
| Route 1: Classical (Zimmermann) Synthesis | Utilizes toxic cyanamide for guanidine formation. | ~55-65% | 4 | Cyanamide, Pd/C, Pyridine | [1] |
| Route 2: Improved Cyanamide-Free Synthesis | Avoids cyanamide by using guanidine nitrate. | ~40-50% | 4 | DMF-DMA, Guanidine nitrate, NaH | [2] |
| Route 3: Copper-Catalyzed N-Arylation | Employs a less expensive copper catalyst for C-N coupling. | ~35-45% | 5 | CuI, N,N'-dimethylethylenediamine | [3] |
| Route 4: Continuous Flow Synthesis | Telescoped, automated process with short reaction times. | 58% | 3 (Telescoped) | Pd precatalyst, Flow reactor | [4][5] |
Route 1: The Classical (Zimmermann) Patented Synthesis
This is the original patented route for the synthesis of Imatinib. A key feature is the formation of a guanidine intermediate from 2-methyl-5-nitroaniline using cyanamide, which is then cyclized with an enaminone to form the central pyrimidine ring.
Experimental Protocols for Route 1
Step 1: Synthesis of N-(2-Methyl-5-nitrophenyl)guanidinium nitrate [6]
-
To a solution of 2-methyl-5-nitroaniline (121.72 g) in ethanol (160 ml), a 50% aqueous solution of cyanamide (100.8 g) is added.
-
The mixture is heated to 70°C, and concentrated hydrochloric acid (118 ml) is added dropwise.
-
The reaction is refluxed for 3 hours.
-
After cooling to 45°C, concentrated nitric acid (50 ml) is added, and the mixture is stirred for 1 minute.
-
The product crystallizes upon standing and is collected by filtration, washed with ethanol, and dried to yield the guanidinium nitrate (179.16 g, 87.07%).
Step 2: Synthesis of 3-Dimethylamino-1-(3-pyridyl)propen-1-one [6]
-
A mixture of 3-acetylpyridine (96.91 g) and N,N-dimethylformamide dimethyl acetal (104.86 g) is heated at 85°C for 8 hours.
-
Upon cooling, the product crystallizes and is collected by filtration, washed with ether, and dried to give the enaminone as a yellow-brown solid (132.89 g, 94.38%).
Step 3: Synthesis of N-(2-Methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine [6]
-
To a solution of 3-dimethylamino-1-(3-pyridyl)propen-1-one (52.8 g) in ethanol (300 ml), N-(2-methyl-5-nitrophenyl)guanidinium nitrate (77.16 g) and potassium hydroxide (19.44 g) are added.
-
The mixture is refluxed for 18 hours.
-
After cooling, the solid is filtered, washed with isopropanol and then with water until neutral, and dried to afford the product (80.01 g, 86.87%).
Step 4: Synthesis of N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine [7]
-
N-(2-Methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine is dissolved in an ester solvent (e.g., ethyl acetate).
-
The reduction is carried out using 10% Pd/C as a catalyst with a hydrogen source such as hydrogen gas or ammonium formate.
-
The reaction is monitored by HPLC for completion.
-
After filtration of the catalyst, the product is isolated by crystallization, yielding over 90% with a purity of >99.5%.
Route 2: Improved Cyanamide-Free Synthesis
This route circumvents the use of toxic cyanamide by employing guanidine nitrate for the pyrimidine ring formation. It follows a similar initial sequence of enaminone formation from 3-acetylpyridine.
Experimental Protocols for Route 2
Step 2: Synthesis of 4-(Pyridin-3-yl)pyrimidin-2-amine [8]
-
3-(Dimethylamino)-1-(pyridine-3-yl) prop-2-en-1-one (15.4 g, 0.088 mol), guanidine nitrate (10.7 g, 0.088 mol), and sodium hydroxide (3.5 g, 0.088 mol) are dissolved in n-butanol (120 mL).
-
The mixture is heated to reflux with stirring for 16 hours.
-
After cooling to room temperature, the solid is collected by filtration, washed with water, and dried to give 12.7 g of yellow crystals (85% yield).
Step 4: Reduction of N-(2-Methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine [3]
-
The nitro compound is dissolved in a suitable solvent like methanol.
-
A system of N2H4·H2O, FeCl3, and activated carbon is used for the reduction.
-
The reaction is typically carried out at reflux temperature for 6-8 hours.
-
The product is isolated in good yield after workup.
Route 3: Copper-Catalyzed N-Arylation
This approach is a modification of the improved synthesis, specifically avoiding the more expensive palladium catalysts for the C-N bond formation step by utilizing a copper(I) iodide catalyst.
Experimental Protocol for Route 3
Step 1: Copper-Catalyzed N-Arylation [3]
-
A mixture of 4-(pyridin-3-yl)pyrimidin-2-amine, 2-bromo-5-nitrotoluene, CuI, N,N'-dimethylethylenediamine (DMEDA) as a ligand, and K2CO3 as a base is heated in dioxane at 100°C.
-
The reaction proceeds to give N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine in 82% yield.
Route 4: Continuous Flow Synthesis
This modern approach utilizes flow chemistry to telescope multiple reaction steps into a single, continuous process, significantly reducing reaction times and manual handling.
Experimental Protocol for Route 4
Telescoped Three-Step Flow Synthesis [5]
-
Step 1: Hydration: A solution of 4-((4-methylpiperazin-1-yl)methyl)benzonitrile in a 2:3 v/v mixture of 1,4-dioxane and deionized water (0.8 M) is passed through a flow reactor to yield the corresponding amide.
-
Step 2 & 3: Sequential C-N Coupling: The output stream containing the amide is combined with a stream of an aryl halide (e.g., 4-bromo-2-chlorotoluene) and a palladium precatalyst (e.g., BrettPhos Pd G4) in a biphasic mixture of K3PO4(aq) and 1,4-dioxane. This mixture passes through a heated reactor coil. The resulting intermediate stream is then combined with a stream of 4-(3-pyridyl)-2-aminopyrimidine and the palladium catalyst in another heated reactor coil.
-
The entire process has a total residence time of 48 minutes and provides Imatinib in a 58% overall isolated yield.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Continuous Flow Synthesis of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis method of imatinib and imatinib mesylate - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine - Google Patents [patents.google.com]
- 8. 4-(Pyridin-3-yl)pyrimidin-2-amine | 66521-66-2 [chemicalbook.com]
A Comparative Guide to Purity Analysis of (5-Amino-2-methylphenyl)methanol by Quantitative NMR (qNMR)
For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical intermediates like (5-Amino-2-methylphenyl)methanol is a critical aspect of quality control and ensuring the reliability of experimental outcomes. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) with other established analytical techniques for purity assessment. We will delve into the experimental protocols, present comparative data, and illustrate the underlying workflows.
Quantitative NMR (qNMR) has emerged as a primary analytical method for purity determination due to its direct relationship between signal intensity and the number of atomic nuclei, offering a direct measure of a substance's purity without the need for identical reference standards for each component.[1][2][3][4] This guide will compare qNMR with High-Performance Liquid Chromatography (HPLC), and Differential Scanning Calorimetry (DSC), highlighting the strengths and weaknesses of each technique in the context of analyzing this compound.
Comparison of Purity Analysis Techniques
The choice of an analytical technique for purity determination depends on various factors, including the nature of the analyte, the expected impurities, the required accuracy, and the available instrumentation. The following table summarizes the key characteristics of qNMR, HPLC, and DSC for the purity analysis of this compound.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Differential Scanning Calorimetry (DSC) |
| Principle | The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. Purity is determined by comparing the integral of the analyte's signal to that of a certified internal standard.[5][6][7] | Separation of components in a mixture based on their differential distribution between a stationary phase and a mobile phase. Purity is typically determined by the area percentage of the main peak. | Measures the difference in heat flow between a sample and a reference as a function of temperature. Purity is estimated from the broadening and depression of the melting point based on the van't Hoff equation.[8][9][10][11] |
| Reference Standard | Requires a certified internal standard of a different compound.[3][12] | Typically requires a reference standard of the analyte itself for accurate quantification. | Does not require a reference standard, making it an absolute method.[13] |
| Specificity | High; provides structural information that can help identify impurities if their signals are resolved. | High; excellent separation of structurally similar impurities. | Low; provides information on the total mole fraction of impurities but does not identify them. |
| Sensitivity | Moderate to high, depending on the magnetic field strength and probe technology.[14] | High; capable of detecting trace-level impurities. | Generally lower sensitivity compared to qNMR and HPLC.[1] |
| Sample Throughput | Moderate; sample preparation is relatively simple, and analysis time per sample is typically short.[12] | High; well-suited for automated analysis of a large number of samples. | Low to moderate; requires careful sample preparation and slow heating rates for accurate results. |
| Applicability | Broadly applicable to soluble organic molecules. | Widely applicable to a broad range of non-volatile and thermally stable compounds.[13] | Applicable only to crystalline solids that exhibit a sharp melting point and do not decompose upon melting.[13] |
| Data Integrity | High; provides a direct, primary ratio measurement.[5] | High, but can be influenced by factors such as detector response and co-eluting impurities. | Can be affected by the thermal behavior of the sample and impurities.[13] |
Illustrative Purity Assessment Data
| Analytical Technique | Purity of a Hypothetical Aminobenzyl Alcohol Derivative (%) |
| Quantitative NMR (qNMR) | 99.2 ± 0.2 |
| HPLC (UV, 254 nm) | 99.5 (Area %) |
| Differential Scanning Calorimetry (DSC) | 99.0 |
Note: The presented data is illustrative. Actual results will vary depending on the specific sample, impurities present, and the experimental conditions.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining accurate and reproducible purity data. Below are representative protocols for each of the discussed analytical techniques.
Quantitative ¹H-NMR (qNMR) Protocol
This protocol outlines the determination of the purity of this compound using ¹H-qNMR with an internal standard.
1. Sample and Standard Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into an NMR tube.
-
Accurately weigh a suitable amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same NMR tube. The molar ratio of the internal standard to the analyte should be optimized for accurate integration.
-
Add a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., DMSO-d₆) to the NMR tube.
-
Ensure complete dissolution of both the sample and the internal standard.
2. NMR Spectrometer Parameters:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer) should be used.[1]
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ (spin-lattice relaxation time) of the signals of interest for both the analyte and the internal standard. A value of 30-60 seconds is generally sufficient for accurate quantification of small molecules.[1]
-
Number of Scans (ns): Typically 16 to 64 scans are sufficient to achieve a good signal-to-noise ratio (S/N > 250:1) for the signals to be integrated.[6]
-
Acquisition Time (aq): At least 3 seconds to ensure adequate digital resolution.[1]
3. Data Processing and Analysis:
-
Apply Fourier transformation to the acquired FID.
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate a well-resolved, non-overlapping signal of this compound (e.g., the methyl protons) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal
-
MW: Molecular weight
-
m: Mass
-
P_std: Purity of the internal standard
-
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol describes a reverse-phase HPLC method for the purity analysis of this compound.
1. Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A suitable starting point could be a gradient from 10% to 90% organic solvent over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detector at a wavelength where this compound has significant absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase or a suitable solvent at a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
3. Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity based on the area percentage of the main peak relative to the total area of all peaks.
Differential Scanning Calorimetry (DSC) Protocol
This protocol provides a general procedure for purity determination by DSC.
1. Instrument Setup and Calibration:
-
Calibrate the DSC instrument for temperature and enthalpy using a certified standard (e.g., indium).
-
Use a nitrogen purge gas at a flow rate of 20-50 mL/min.
2. Sample Preparation:
-
Accurately weigh 1-3 mg of the crystalline this compound into an aluminum DSC pan.
-
Hermetically seal the pan.
3. Measurement:
-
Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting transition.
-
Record the heat flow as a function of temperature.
4. Data Analysis:
-
Determine the onset temperature of melting and the heat of fusion (ΔHfus).
-
The purity is calculated by the instrument's software based on the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.
Workflow and Logic Diagrams
To visualize the experimental and logical processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for purity determination by quantitative NMR (qNMR).
Caption: Decision logic for selecting a purity analysis method.
Conclusion
The purity assessment of this compound can be effectively performed using several analytical techniques. Quantitative NMR stands out as a powerful primary method that provides direct and accurate purity determination with structural insights into impurities, without the need for a compound-specific reference standard.[1][2][3][4] HPLC offers excellent separation capabilities and high sensitivity, making it ideal for detecting and quantifying trace impurities, especially when a reference standard of the analyte is available.[13] DSC serves as a valuable, albeit less specific, absolute method for determining the total purity of crystalline materials.[13]
For a comprehensive and robust purity assessment, employing orthogonal techniques is often recommended. For instance, the combination of qNMR and HPLC can provide a high degree of confidence in the assigned purity value, with qNMR offering an absolute measure and HPLC providing a detailed impurity profile. The choice of the most suitable method or combination of methods will ultimately depend on the specific requirements of the analysis, the stage of drug development, and the available resources.
References
- 1. benchchem.com [benchchem.com]
- 2. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. enfanos.com [enfanos.com]
- 8. Determination of % purity of a compound by by Using DSC | PDF [slideshare.net]
- 9. azom.com [azom.com]
- 10. tainstruments.com [tainstruments.com]
- 11. scribd.com [scribd.com]
- 12. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 13. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
A Researcher's Guide to Amide Bond Formation: Comparing the Efficacy of Common Coupling Reagents
The formation of an amide bond is a cornerstone of modern chemical synthesis, pivotal in the creation of pharmaceuticals, agrochemicals, and novel materials. For researchers, scientists, and drug development professionals, the selection of an appropriate coupling reagent is a critical decision that dictates reaction efficiency, yield, and purity. This guide provides an objective comparison of the performance of various common coupling reagents, supported by experimental data, to facilitate an informed choice for your synthetic needs.
Performance Comparison of Coupling Reagents
The efficacy of a coupling reagent is typically evaluated based on several key parameters: yield of the desired amide, reaction time, and the extent of side reactions, particularly racemization in the case of chiral substrates. The following tables summarize the performance of various coupling reagents in different amidation reactions.
Table 1: Amidation of 4-Amino-3-bromobenzoic Acid with Benzylamine
This table compares the performance of a carbodiimide (EDC), a uronium salt (HATU), and a phosphonic acid anhydride (T3P®) in the amidation of an electronically deactivated aromatic carboxylic acid.
| Coupling Reagent | Additive | Base | Solvent | Reaction Time (h) | Yield (%) | Purity (%) | Notes |
| EDC | HOBt | DIPEA | DMF | 12 | 85 | >95 | A common and cost-effective choice. The urea byproduct is water-soluble, simplifying workup.[1] |
| HATU | None | DIPEA | DMF | 2 | 95 | >98 | Highly efficient and fast-acting, especially for challenging couplings. May be more expensive.[1] |
| T3P® | None | Pyridine | EtOAc | 4 | 92 | >97 | A versatile and safe reagent with a straightforward workup. |
Table 2: Dipeptide Synthesis: Coupling of an N-protected L-alanine to H-D-Ala-OtBu.HCl
This table provides a comparative analysis of a uronium salt (HATU, HBTU), a phosphonium salt (PyBOP), and a carbodiimide (EDC) in a solution-phase peptide synthesis, highlighting their impact on yield, reaction time, and epimerization.[2]
| Coupling Reagent | Yield (%) | Purity (%) | Reaction Time (h) | Epimerization (%) | Key Advantages & Disadvantages |
| HATU | 95-99 | >98 | 1-2 | <0.5 | Advantages: High reactivity, low racemization, effective for sterically hindered amino acids.Disadvantages: Higher cost.[2] |
| HBTU | 90-95 | >95 | 2-4 | <1.0 | Advantages: Good balance of reactivity and cost.Disadvantages: Can be less effective than HATU in preventing racemization.[2] |
| PyBOP | 90-96 | >95 | 2-4 | <1.0 | Advantages: High coupling efficiency.Disadvantages: Can be less effective for highly sterically hindered couplings compared to HATU.[2] |
| EDC/HOBt | 85-92 | >95 | 4-8 | <2.0 | Advantages: Cost-effective, water-soluble byproducts.Disadvantages: Lower reactivity and longer reaction times.[2] |
Experimental Protocols
Detailed and consistent experimental procedures are crucial for the accurate comparison of coupling reagents. Below are generalized protocols for a model amidation reaction that can be adapted for specific substrates.
General Procedure for Amidation:
This procedure can be used as a starting point for comparing different coupling reagents. The choice of solvent, base, and reaction temperature may need to be optimized for specific substrates.
1. Activation of the Carboxylic Acid:
-
To a solution of the carboxylic acid (1.0 equivalent) in an appropriate solvent (e.g., DMF, DCM, or EtOAc) at 0 °C, add the coupling reagent (1.1 - 1.5 equivalents).
-
If an additive such as HOBt or HOAt is required (typically with carbodiimides), add it at this stage (1.1 equivalents).
-
Stir the mixture for 15-30 minutes to allow for the formation of the activated species.[1]
2. Coupling with the Amine:
-
Add the desired amine (1.0 - 1.2 equivalents) to the reaction mixture.
-
Add a suitable non-nucleophilic base (e.g., DIPEA, NMM, or triethylamine, 2.0 - 3.0 equivalents) to neutralize any acid formed during the reaction.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS). Reaction times can vary from 1 to 24 hours depending on the substrates and coupling reagent used.
3. Workup and Purification:
-
Upon completion, quench the reaction with water or a mild aqueous acid (e.g., 1M HCl).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer sequentially with a mild acid, a mild base (e.g., saturated NaHCO3 solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Visualizing the Process
To better understand the experimental design and the factors influencing the choice of a coupling reagent, the following diagrams are provided.
Caption: A generalized experimental workflow for comparing amidation coupling reagents.
Caption: Factors influencing the selection of a coupling reagent for amidation.
References
A Comparative Cost-Benefit Analysis of Synthetic Pathways to (5-Amino-2-methylphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
(5-Amino-2-methylphenyl)methanol is a valuable building block in organic synthesis, particularly in the preparation of pharmaceutical compounds. The selection of an optimal synthetic route is critical for achieving high yields, purity, and cost-effectiveness. This guide provides a comparative analysis of three distinct synthetic pathways to this compound, starting from commercially available precursors: 2-methyl-5-nitroaniline, 2-methyl-5-nitrobenzaldehyde, and 2-methyl-5-nitrobenzoic acid.
Comparative Analysis of Synthetic Pathways
The three evaluated synthetic pathways to this compound each present a unique set of advantages and disadvantages in terms of yield, reaction conditions, cost of reagents, and operational complexity. The following table summarizes the key quantitative data for each route, allowing for a direct comparison.
| Parameter | Pathway 1: From 2-methyl-5-nitroaniline | Pathway 2: From 2-methyl-5-nitrobenzaldehyde | Pathway 3: From 2-methyl-5-nitrobenzoic acid |
| Starting Material | 2-methyl-5-nitroaniline | 2-methyl-5-nitrobenzaldehyde | 2-methyl-5-nitrobenzoic acid |
| Key Reagents | Sodium nitrite, Sulfuric acid, Water, Raney Nickel or Pd/C, Hydrogen source | Sodium borohydride (NaBH₄) | Lithium aluminum hydride (LiAlH₄) |
| Number of Steps | 2 (Diazotization/Hydrolysis followed by Reduction) | 1 (Simultaneous Reduction) | 1 (Simultaneous Reduction) |
| Reported Yield | Moderate to Good (variable) | Good to Excellent | Good to Excellent |
| Reaction Time | Several hours to over a day | 2-4 hours | 4-6 hours |
| Reaction Temperature | 0°C to reflux | Room temperature to gentle warming | 0°C to reflux |
| Purification Method | Filtration, Recrystallization, Chromatography | Extraction, Chromatography | Extraction, Chromatography |
| Key Advantages | Utilizes a relatively inexpensive starting material. | Milder reaction conditions and a safer reducing agent compared to LiAlH₄. | A powerful reducing agent capable of reducing both functional groups in a single step. |
| Key Disadvantages | Multi-step process, use of potentially hazardous diazonium salts, catalytic hydrogenation may require specialized equipment. | NaBH₄ may not efficiently reduce the nitro group under standard conditions, potentially requiring a two-step process or a stronger reducing agent. | LiAlH₄ is highly reactive, pyrophoric, and requires strictly anhydrous conditions and careful handling. |
| Estimated Reagent Cost | Moderate | Low to Moderate | High |
Experimental Protocols
Pathway 1: Synthesis from 2-methyl-5-nitroaniline (Two-Step)
This pathway involves the diazotization of 2-methyl-5-nitroaniline, followed by hydrolysis to the corresponding phenol, which is then reduced. A more direct, albeit less commonly documented, approach would be the direct reduction of a pre-formed hydroxymethyl group. For the purpose of this comparison, we will focus on the more established multi-step approach.
Step 1: Diazotization and Hydrolysis to (2-methyl-5-nitrophenyl)methanol
-
Materials: 2-methyl-5-nitroaniline, 10% Sulfuric acid, Sodium nitrite, Water.
-
Procedure:
-
Dissolve 2-methyl-5-nitroaniline in 10% sulfuric acid and cool the solution to 0°C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5°C.
-
After the addition is complete, stir the mixture for an additional 30 minutes.
-
Slowly add the diazonium salt solution to a boiling solution of aqueous sulfuric acid.
-
Continue to reflux until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (2-methyl-5-nitrophenyl)methanol.
-
Step 2: Catalytic Hydrogenation to this compound
-
Materials: Crude (2-methyl-5-nitrophenyl)methanol, Ethanol, Raney Nickel or 5% Palladium on Carbon (Pd/C), Hydrogen gas or a hydrogen donor (e.g., hydrazine hydrate).
-
Procedure:
-
Dissolve the crude (2-methyl-5-nitrophenyl)methanol in ethanol in a hydrogenation vessel.
-
Add a catalytic amount of Raney Nickel or 5% Pd/C.
-
Pressurize the vessel with hydrogen gas (typically 2-5 atm) or add hydrazine hydrate dropwise.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).
-
Carefully filter the catalyst.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
-
Pathway 2: Synthesis from 2-methyl-5-nitrobenzaldehyde (One-Step Reduction)
This pathway aims for the simultaneous reduction of both the aldehyde and nitro functionalities. While sodium borohydride primarily reduces aldehydes, under certain conditions or with additives, it can also reduce nitro groups, or a stronger reducing agent could be employed in a one-pot fashion.
-
Materials: 2-methyl-5-nitrobenzaldehyde, Sodium borohydride (NaBH₄), Ethanol or Methanol.
-
Procedure:
-
Dissolve 2-methyl-5-nitrobenzaldehyde in ethanol or methanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add sodium borohydride portion-wise with stirring, maintaining the temperature below 10°C. Note: A significant excess of NaBH₄ and longer reaction times may be required to achieve reduction of the nitro group.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Pathway 3: Synthesis from 2-methyl-5-nitrobenzoic acid (One-Step Reduction)
This pathway utilizes a powerful reducing agent, lithium aluminum hydride, to concurrently reduce both the carboxylic acid and the nitro group. This method requires stringent anhydrous conditions.
-
Materials: 2-methyl-5-nitrobenzoic acid, Lithium aluminum hydride (LiAlH₄), Anhydrous tetrahydrofuran (THF), Water, 15% Sodium hydroxide solution.
-
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of 2-methyl-5-nitrobenzoic acid in anhydrous THF dropwise.
-
After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4-6 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture back to 0°C.
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Stir the resulting mixture until a granular precipitate forms.
-
Filter the solid and wash it thoroughly with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the three synthetic pathways.
Caption: Comparative logical flow of the three synthetic pathways.
Caption: High-level experimental workflows for each synthetic pathway.
A Comparative Guide to Green Chemistry Approaches for the Synthesis of (5-Amino-2-methylphenyl)methanol
The synthesis of (5-Amino-2-methylphenyl)methanol, a key intermediate in the manufacturing of pharmaceuticals and other fine chemicals, traditionally relies on methods that can generate significant chemical waste and utilize hazardous materials.[1] The growing emphasis on sustainable chemical manufacturing has spurred the development of greener synthetic alternatives. This guide provides a comparative overview of various green chemistry approaches for the synthesis of this compound, primarily focusing on the reduction of its precursor, (2-methyl-5-nitrophenyl)methanol. The comparison is based on experimental data for the reduction of structurally similar nitroaromatic compounds, providing a valuable resource for researchers and drug development professionals seeking more environmentally benign synthetic routes.
Comparison of Green Synthetic Methods
The primary green approaches for the reduction of the nitro group in (2-methyl-5-nitrophenyl)methanol and related compounds include catalytic transfer hydrogenation, catalytic hydrogenation using green catalysts, biocatalysis, and mechanochemistry. Each method offers distinct advantages and disadvantages in terms of efficiency, reaction conditions, and environmental impact.
| Method | Catalyst/Reagent | Hydrogen Source | Solvent | Temperature (°C) | Time | Yield (%) | Key Advantages |
| Catalytic Transfer Hydrogenation | Fe@N-C single-atom | Formic Acid | Various | 70-90 | 1-6 h | >93 (for similar substrates) | Mild conditions, avoids high-pressure H₂, use of a green hydrogen donor.[2] |
| Ni/SBA-15 | Aqueous Ammonia/H₂ | Water | 100 | 4 h | 89.8 (for amination of HMF) | Use of a non-precious metal catalyst, aqueous media. | |
| Cu/MOF-808 | Formic Acid | Formic Acid | 150 | 4 h | 71 (for hydrogenation of HMF) | High stability of catalyst, use of a green hydrogen donor.[3][4] | |
| Catalytic Hydrogenation (Green Catalysts) | Au, Ag, or Cu NPs on PDA@Fe₃O₄ | NaBH₄ | Water | Room Temp. | Varies | High (qualitative) | High catalyst activity, potential for magnetic recovery and reuse. |
| Green-synthesized AuNPs | NaBH₄ | Water | Room Temp. | <15 min | High (qualitative) | Environmentally friendly catalyst synthesis, rapid reaction.[5] | |
| Pd/C (5%) | H₂ | Water/Acetic Acid | Room Temp. | 2 h | 76.8 (for p-nitrophenol) | Well-established method, high efficiency.[6] | |
| Biocatalysis | Alcohol Dehydrogenase (ADH) & GDH | Glucose | Toluene/Buffer | 30 | 24 h | High conversion (for nitroketones) | High enantioselectivity, mild reaction conditions, biodegradable catalysts.[7][8] |
| Nitroreductase (NR) & V₂O₅ | Glucose | Buffer | Not specified | 18-26 h | 95 (for 2-methyl-5-nitropyridine) | High yield and conversion, potential for enzyme engineering to improve efficiency.[9] | |
| Mechanochemistry | Zn metal / NH₄Cl | - | Solvent-free | Room Temp. | Not specified | High (qualitative) | Eliminates bulk solvent use, reduces waste, faster than solution-based methods.[1] |
| Fe powder | Water | Minimal Water | Room Temp. | Not specified | High (qualitative) | Use of inexpensive and abundant metal, sustainable, forms valuable Fe₃O₄ nanoparticles as a byproduct.[10] |
Experimental Protocols
Catalytic Transfer Hydrogenation using Fe@N-C Single-Atom Catalyst
This protocol is adapted from the reduction of various nitroarenes.
Materials:
-
(2-methyl-5-nitrophenyl)methanol
-
Fe@N-C catalyst
-
Formic acid
-
Solvent (e.g., ethanol or water)
-
Reaction vessel (e.g., round-bottom flask)
-
Stirring and heating apparatus
Procedure:
-
To a reaction vessel, add (2-methyl-5-nitrophenyl)methanol (1 mmol), the Fe@N-C catalyst (specified mol%), and the solvent.
-
Add formic acid, which serves as the hydrogen source.
-
Heat the reaction mixture to 70-90 °C with vigorous stirring.[2]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture and separate the catalyst by filtration.
-
The filtrate containing the product can be concentrated under reduced pressure.
-
Purify the crude product by crystallization or column chromatography.
Biocatalytic Reduction using Alcohol Dehydrogenase (for a related substrate)
This protocol is for the reduction of an α-nitroketone, which can be adapted for the nitro group on the aromatic ring, likely requiring a nitroreductase.
Materials:
-
(2-methyl-5-nitrophenyl)methanol
-
Nitroreductase (NR)
-
Glucose dehydrogenase (GDH) for cofactor regeneration
-
NADP⁺ or NAD⁺
-
Glucose
-
Phosphate buffer (e.g., pH 7.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Orbital shaker
Procedure:
-
Prepare an aqueous buffer solution containing glucose, NADP⁺, GDH, and the nitroreductase.
-
Dissolve the (2-methyl-5-nitrophenyl)methanol in a minimal amount of a co-solvent if necessary, and add it to the buffer solution.
-
Incubate the mixture in an orbital shaker at a controlled temperature (e.g., 30 °C) for 18-26 hours.[9]
-
Monitor the reaction for the disappearance of the starting material.
-
After the reaction is complete, extract the mixture with an organic solvent like ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting this compound.
Mechanochemical Reduction using Iron Powder and Water
This solvent-free method is adapted from the reduction of various nitroarenes.
Materials:
-
(2-methyl-5-nitrophenyl)methanol
-
Iron powder
-
Water
-
Ball milling apparatus with stainless steel jars and balls
Procedure:
-
Place (2-methyl-5-nitrophenyl)methanol, iron powder, and a small amount of water into a stainless steel milling jar with milling balls.
-
Mill the mixture at room temperature for the required duration. The optimal milling time and frequency should be determined experimentally.
-
After milling, extract the contents of the jar with a suitable organic solvent.
-
Filter the mixture to remove the iron residues and iron oxide nanoparticles.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent to obtain the crude product, which can be further purified if necessary.
Visualizing the Synthetic Pathways
Caption: Comparative workflow of green synthetic routes to this compound.
Concluding Remarks
The selection of an optimal green synthetic route for this compound depends on various factors, including desired scale, cost, available equipment, and specific purity requirements.
-
Catalytic transfer hydrogenation with non-precious metal catalysts and green hydrogen donors like formic acid offers a promising balance of mild conditions, high yields, and improved safety by avoiding high-pressure hydrogen gas.[2]
-
Catalytic hydrogenation using green-synthesized nanoparticles is a rapidly evolving field that can offer very high reaction rates and the potential for catalyst recycling, although catalyst stability and cost can be concerns.[5]
-
Biocatalysis stands out for its unparalleled selectivity and extremely mild, aqueous reaction conditions.[7][8][9] However, enzyme stability, substrate scope, and the need for cofactor regeneration systems can present challenges for industrial scale-up.
-
Mechanochemistry represents a significant leap towards minimizing solvent waste.[1][10] The solvent-free conditions and use of inexpensive metals like iron make it a highly attractive option from an environmental and economic perspective, particularly for large-scale production.
Further research focusing on the direct application and optimization of these green methods for the synthesis of this compound is necessary to fully assess their industrial viability. However, the data from analogous reactions strongly suggest that several sustainable and efficient alternatives to traditional synthetic methods are well within reach.
References
- 1. researchgate.net [researchgate.net]
- 2. jsynthchem.com [jsynthchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Reduction of 4-nitrophenol using green-fabricated metal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of (5-Amino-2-methylphenyl)methanol: A Guide to Safety and Compliance
For researchers and scientists in the dynamic field of drug development, the responsible management of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of (5-Amino-2-methylphenyl)methanol, ensuring a safe laboratory environment and adherence to regulatory standards. Given the absence of specific disposal data for this compound, it should be handled as a hazardous substance, following established protocols for chemical waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to don the appropriate Personal Protective Equipment (PPE). Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Recommended Personal Protective Equipment:
-
Safety goggles
-
Chemical-resistant gloves
-
Laboratory coat
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste and its containers. This procedure is designed to align with general hazardous waste regulations.
1. Waste Identification and Segregation:
-
Treat all unused or contaminated this compound as hazardous chemical waste.[1]
-
Due to its amine group, this compound should be segregated from incompatible materials, such as acids and strong oxidizing agents, to prevent potentially violent reactions.[2]
2. Waste Collection and Labeling:
-
Solid Waste: Place solid this compound waste into a designated, chemically resistant container with a secure, screw-on cap.
-
Liquid Waste (Solutions): Collect solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container. The original container of the main component is often a suitable choice.[1]
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date when the waste was first added.[3][4]
3. Storage of Hazardous Waste:
-
Store the hazardous waste container in a designated satellite accumulation area that is at or near the point of generation.[5]
-
This area must be under the control of the laboratory personnel.
-
Ensure the container is kept closed at all times, except when adding waste.[6]
4. Decontamination of Empty Containers:
-
Empty containers that held this compound must be properly decontaminated before disposal.
-
It is best practice to triple-rinse the empty container with a suitable solvent in which the compound is soluble. The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.[1][7][8]
-
After triple-rinsing and allowing the container to dry, the original label must be completely defaced or removed. The container can then typically be disposed of in the regular trash or recycled, in accordance with institutional policies.[1]
5. Professional Disposal:
-
Never dispose of this compound down the drain or in the regular trash.[8]
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for the pickup and disposal of the accumulated waste.[8]
-
Do not accumulate large quantities of waste; arrange for disposal when the container is nearing full.[8]
Quantitative Data Summary
| Parameter | Guideline | Citation |
| Maximum Satellite Accumulation Volume | 55 gallons of hazardous waste | [5] |
| Maximum Acutely Toxic Waste Accumulation | 1 quart of liquid or 1 kilogram of solid | [5] |
| Empty Container Residue Limit | No more than 1 inch of residue, or 3% by weight for containers < 110 gallons | [7] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure research environment and maintaining regulatory compliance.
References
- 1. vumc.org [vumc.org]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. benchchem.com [benchchem.com]
- 4. wattbarind.com [wattbarind.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
